molecular formula C50H81N11O16 B15607094 Basivarsen linker CAS No. 2763758-01-4

Basivarsen linker

Número de catálogo: B15607094
Número CAS: 2763758-01-4
Peso molecular: 1092.2 g/mol
Clave InChI: BXUWIQTWHNDLIK-YXXZEEAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Basivarsen linker is a useful research compound. Its molecular formula is C50H81N11O16 and its molecular weight is 1092.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2763758-01-4

Fórmula molecular

C50H81N11O16

Peso molecular

1092.2 g/mol

Nombre IUPAC

[(4S,5S,6R)-12-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(carbamoyloxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-10,11,12-triazatricyclo[7.3.0.04,6]dodeca-1(9),10-dien-5-yl]methyl N-[2-[2-[2-[2-(3-amino-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C50H81N11O16/c1-34(2)45(47(65)57-41(4-3-15-54-48(52)66)46(64)56-36-7-5-35(6-8-36)32-76-49(53)67)58-44(63)14-19-70-23-27-73-29-25-72-21-17-61-42-12-10-38-37(9-11-40(42)59-60-61)39(38)33-77-50(68)55-16-20-71-24-28-75-31-30-74-26-22-69-18-13-43(51)62/h5-8,34,37-39,41,45H,3-4,9-33H2,1-2H3,(H2,51,62)(H2,53,67)(H,55,68)(H,56,64)(H,57,65)(H,58,63)(H3,52,54,66)/t37-,38+,39-,41+,45+/m1/s1

Clave InChI

BXUWIQTWHNDLIK-YXXZEEAUSA-N

Origen del producto

United States

Foundational & Exploratory

What is the chemical structure of the Basivarsen linker?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and role of the linker in the investigational antibody-oligonucleotide conjugate (AOC), Basivarsen (also known as zeleciment basivarsen or DYNE-101). Basivarsen is currently under development for the treatment of myotonic dystrophy type 1 (DM1)[1][2][3].

Introduction to Basivarsen and its Mechanism of Action

Basivarsen is an innovative therapeutic designed to address the underlying genetic cause of DM1. This condition is characterized by the expansion of a CTG repeat in the DMPK gene, leading to the production of toxic nuclear RNA that sequesters essential splicing proteins[3]. Basivarsen aims to reduce this toxic RNA by utilizing an antisense oligonucleotide (ASO) to mediate its degradation[2][4].

To achieve targeted delivery to muscle tissue, the ASO component of Basivarsen is conjugated to a monoclonal antibody fragment (Fab) that binds to the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells[4][5]. This targeted delivery is crucial for enhancing the efficacy and reducing potential off-target effects of the ASO. The linker is the critical component that connects the targeting Fab to the therapeutic ASO payload.

Chemical Structure of the Basivarsen Linker

The this compound is a complex molecule designed to stably connect the antibody fragment and the antisense oligonucleotide while ensuring the proper function of both moieties.

Table 1: Chemical Properties of the this compound

PropertyValueSource
Chemical Formula C50H81N11O16PubChem[6]
CAS Number 2763758-01-4PubChem[6]
UNII G8X336ZZ83PubChem[6]

The detailed chemical name for the oligonucleotide portion of Basivarsen, including its linkage to the linker, is provided by the USAN Council as: DNA, d(P-thio)((2′-O,4′-C-methylene)m5rC-(2′-O,4′-C-methylene)rA-[2′-O-(2- methoxyethyl)]rG-[2′-O-(2-methoxyethyl)]m5rC-G-C-C-C-A-C-C-A-[2′-O-(2- methoxyethyl)]rG-[2′-O-(2-methoxyethyl)]m5rU-(2′-O,4′-C-methylene)m5rC-(2′-O,4′-C- methylene)rA), 5′-[6-[[[[4-[[N-[3-[2-[2-[2-[(5aS,6R,6aR)-6-(18-carboxy-3-oxo-. 2,7,10,13,16-pentaoxa-4-azaoctadec-1-yl)-5,5a,6,6a,7,8- hexahydrocyclopropa[3][7]cycloocta[1,2-d]-1,2,3-triazol-1(4H)- yl]ethoxy]ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5(aminocarbonyl)-L- ornithyl]amino]phenyl]methoxy]carbonyl]amino]hexyl hydrogen phosphate]. This nomenclature details the complex structure of the linker and its point of attachment to the 5' end of the antisense oligonucleotide.

Visualization of the this compound's Core Structure

The following diagram illustrates the key functional groups and overall arrangement of the this compound, based on its publicly available chemical information.

Basivarsen_Linker cluster_0 Attachment to Antisense Oligonucleotide (5' end) cluster_1 Linker Core cluster_2 Attachment to Fab (via Lysine) ASO 5'-Phosphate of ASO Hexyl Hexyl Group ASO->Hexyl Phosphate Ester Carbonyl_1 Carbonyl Hexyl->Carbonyl_1 Amino_1 Amino Carbonyl_1->Amino_1 Methoxy Phenyl Methoxy Amino_1->Methoxy Carbonyl_2 Carbonyl Methoxy->Carbonyl_2 Amino_2 Amino Carbonyl_2->Amino_2 Ornithine Ornithine Amino_2->Ornithine Valine Valine Ornithine->Valine PEG_Linker Triethylene Glycol (PEG-like) Valine->PEG_Linker Triazole Triazole PEG_Linker->Triazole Cyclooctyne Cyclooctyne Triazole->Cyclooctyne PEG_Chain Pentaoxa-azaoctadec-1-yl Cyclooctyne->PEG_Chain Fab Lysine Residue of Fab PEG_Chain->Fab Amide Bond

Caption: Schematic of the this compound's chemical structure.

Role in the Antibody-Oligonucleotide Conjugate

The this compound serves several critical functions:

  • Stable Conjugation: It provides a stable covalent bond between the Fab and the ASO, preventing premature dissociation in circulation.

  • Defined Stoichiometry: The manufacturing process allows for a controlled drug-to-antibody ratio, ensuring a homogenous product.

  • Preservation of Function: The linker is designed to not interfere with the binding of the Fab to the TfR1 or the hybridization of the ASO to its target RNA.

  • Facilitating Cellular Uptake: By being part of the AOC, the linker contributes to the overall molecular properties that allow for receptor-mediated endocytosis into target cells.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the this compound are proprietary to the manufacturer. However, the general workflow for creating such a linker and conjugating it to an antibody and oligonucleotide would typically involve:

  • Solid-Phase Synthesis: The ASO is synthesized on a solid support.

  • Linker Attachment to ASO: The linker, which is synthesized separately, is attached to the 5' end of the ASO while it is still on the solid support.

  • Cleavage and Deprotection: The ASO-linker conjugate is cleaved from the solid support and deprotected.

  • Purification: The ASO-linker is purified using techniques such as HPLC.

  • Antibody Modification: The Fab is typically modified to introduce a reactive handle for conjugation.

  • Conjugation Reaction: The purified ASO-linker is reacted with the modified Fab.

  • Final Purification: The final AOC is purified to remove any unconjugated components.

Characterization of the final product would involve techniques like mass spectrometry to confirm the molecular weight, size exclusion chromatography to assess aggregation, and binding assays to ensure the functionality of both the Fab and the ASO.

Conclusion

The linker of Basivarsen is a sophisticated chemical entity that is integral to the function of this antibody-oligonucleotide conjugate. Its structure is designed to provide a stable connection between the targeting and therapeutic components of the drug, enabling targeted delivery to muscle cells for the potential treatment of myotonic dystrophy type 1. Further clinical data will continue to elucidate the in vivo performance and therapeutic potential of this promising drug candidate[3][8].

References

The Linchpin of Stability: A Technical Guide to the Role of the Basivarsen Linker in Antibody-Oligonucleotide Conjugate Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-oligonucleotide conjugates (AOCs) represent a promising therapeutic modality, combining the targeting specificity of monoclonal antibodies with the gene-silencing capabilities of oligonucleotides. Basivarsen (also known as zeleciment basivarsen or DYNE-101) is an investigational AOC designed for the treatment of Myotonic Dystrophy Type 1 (DM1). This guide delves into the critical role of the linker component in ensuring the stability and efficacy of such conjugates, using Basivarsen as a central example. We will explore the underlying principles of AOC stability, present representative data on linker performance, detail experimental protocols for stability assessment, and visualize the key biological and experimental pathways.

Introduction to Basivarsen and Antibody-Oligonucleotide Conjugates

Basivarsen is an antibody-oligonucleotide conjugate engineered to address the root cause of Myotonic Dystrophy Type 1.[1][2] It comprises two key components:

  • A monoclonal antibody fragment (Fab): This fragment targets the transferrin receptor 1 (TfR1), which is highly expressed on the surface of muscle and central nervous system cells.[3][4][5][6][7] This targeting mechanism facilitates the delivery of the therapeutic payload to the affected tissues.

  • An antisense oligonucleotide (ASO): The ASO is designed to bind to and promote the degradation of the toxic messenger RNA (mRNA) produced from the mutated Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2][8] The accumulation of this toxic RNA is the primary pathogenic driver of DM1.[1][2]

The linker is the chemical bridge that connects the antibody fragment to the ASO. Its design is paramount to the overall stability, safety, and efficacy of the conjugate. An ideal linker must be sufficiently stable to prevent premature cleavage of the ASO in systemic circulation, yet allow for its release or activity once the conjugate has reached its target cell.[9][10][11]

The Critical Role of the Linker in AOC Stability

The stability of an AOC is a key determinant of its therapeutic index. Premature release of the oligonucleotide payload can lead to off-target effects and reduced efficacy. Conversely, a linker that is too stable may inhibit the release or activity of the oligonucleotide within the target cell.[9][10] The linker chemistry directly influences the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the conjugate.[10]

Linkers in AOCs can be broadly categorized as cleavable or non-cleavable.[10]

  • Cleavable linkers are designed to be broken down by specific triggers within the target cell, such as enzymes (e.g., cathepsins) or changes in pH or redox potential.

  • Non-cleavable linkers remain intact, and the release of the active oligonucleotide relies on the degradation of the antibody component within the cell.[10]

The choice of linker strategy is a critical aspect of AOC design, balancing the need for systemic stability with efficient payload delivery.

Quantitative Data on Linker Stability

While the precise chemical structure of the Basivarsen linker is proprietary, we can examine representative data from studies on other AOCs to understand the impact of linker chemistry on stability. The stability of a linker is often assessed by measuring the half-life of the intact conjugate in plasma.

Linker TypeConjugation ChemistryPayloadHalf-life in Human PlasmaReference
DNA-basedNot specifiedDNA5.7 days[12]
Thioether/MaleimideMaleimideMMAF~7 days[13]
Bromoacetamidecaproyl (bac)ThioetherMMAFNo measurable release for 2 weeks (in mice)[13]
Disulfide (hindered)DisulfidesiRNAIncreased stability with steric hindrance[14]
Valine-Citrulline (VC)ThioetherPABC-MMAEUnstable in mouse plasma[15]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)Not specifiedPhenolic payloadStable in mouse and human plasma[15]

This table presents a summary of stability data for various linker technologies used in antibody-conjugate development. The data illustrates the significant impact of linker chemistry on plasma stability.

Experimental Protocols for Assessing AOC Stability

Several in vitro and in vivo methods are employed to evaluate the stability of antibody-oligonucleotide conjugates.

In Vitro Plasma Stability Assay

This assay assesses the stability of the AOC in plasma from different species (e.g., mouse, rat, monkey, human) to predict its stability in vivo.

Protocol:

  • Preparation of Plasma: Obtain whole blood from the desired species in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Incubation: Dilute the AOC to a final concentration in the prepared plasma. Incubate the mixture at 37°C for various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Analysis: At each time point, take an aliquot of the incubation mixture and stop the reaction, for example, by freezing at -80°C. The amount of intact AOC is then quantified using a suitable analytical method.

  • Quantification: An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the intact AOC.

ELISA for Quantification of Intact AOC

This method is used to specifically measure the concentration of the fully assembled antibody-oligonucleotide conjugate.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody that specifically binds to the antibody portion of the AOC. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound capture antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Add the plasma samples (containing the AOC) and a standard curve of known AOC concentrations to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound components.

  • Detection Antibody Incubation: Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specifically binds to the oligonucleotide portion of the AOC. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP) and incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to quench the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of intact AOC in the samples is determined by interpolating from the standard curve.[16][17][18]

Visualizing Key Pathways and Workflows

Basivarsen's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for Basivarsen in a muscle cell affected by Myotonic Dystrophy Type 1.

AOC_Stability_Workflow start Start prep_aoc Prepare AOC Stock Solution start->prep_aoc prep_plasma Prepare Plasma (e.g., Human, Mouse) start->prep_plasma incubate Incubate AOC in Plasma at 37°C prep_aoc->incubate prep_plasma->incubate timepoints Collect Aliquots at Multiple Time Points incubate->timepoints quantify Quantify Intact AOC (e.g., ELISA) timepoints->quantify T = 0, 1, 6, 24... hrs analyze Analyze Data and Determine Half-life quantify->analyze end End analyze->end

References

Basivarsen's Linker Technology and Its Application in Myotonic Dystrophy Type 1 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myotonic Dystrophy Type 1 (DM1) is a progressive, multi-systemic genetic disorder with no approved disease-modifying therapies. The pathogenic basis of DM1 lies in the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene. This results in a toxic gain-of-function of the DMPK mRNA, which sequesters essential RNA-binding proteins, leading to widespread alternative splicing defects, or "spliceopathy." Basivarsen (also known as zeleciment basivarsen or DYNE-101) is an investigational antibody-oligonucleotide conjugate (AOC) developed by Dyne Therapeutics, designed to address the root cause of DM1. This technical guide provides an in-depth overview of basivarsen's core components, with a particular focus on its linker technology, and its application in DM1 research, summarizing key quantitative data and experimental protocols from preclinical and clinical studies.

The Basivarsen Conjugate: A Targeted Approach

Basivarsen is an innovative therapeutic modality that combines the specificity of an antibody with the gene-silencing capabilities of an antisense oligonucleotide (ASO). This AOC is comprised of three key components:

  • Antigen-Binding Fragment (Fab): A fragment of an antibody that specifically targets the transferrin receptor 1 (TfR1). TfR1 is highly expressed on the surface of muscle cells, making it an ideal target for delivering therapeutics to the tissues most affected in DM1. This targeted delivery mechanism is part of Dyne's FORCE™ platform.

  • Antisense Oligonucleotide (ASO): A synthetic nucleic acid sequence designed to bind to the toxic CUG repeat-containing DMPK mRNA. This binding initiates the degradation of the target mRNA through the action of RNase H, an endogenous enzyme.

  • Linker: A crucial chemical bridge that connects the Fab to the ASO. The design of the linker is critical for the stability of the conjugate in circulation and the efficient release of the ASO payload within the target cell.

The Basivarsen Linker: A Cleavable Valine-Citrulline Linker

The linker employed in basivarsen is a cleavable valine-citrulline (Val-Cit) linker.[1] This type of linker is designed to be stable in the bloodstream and extracellular environment but is susceptible to cleavage by enzymes, such as cathepsins, which are abundant in the endosomes and lysosomes of cells. Once the basivarsen conjugate binds to TfR1 and is internalized into the muscle cell, the Val-Cit linker is cleaved, releasing the ASO to traffic to the nucleus and engage with the target DMPK mRNA.

Below is a conceptual diagram of the basivarsen antibody-oligonucleotide conjugate.

cluster_AOC Basivarsen (Zeleciment Basivarsen) Fab TfR1-binding Fab (Zeleciment) Linker This compound (Valine-Citrulline) Fab->Linker ASO Antisense Oligonucleotide (Basivarsen) Linker->ASO

Caption: Conceptual diagram of the basivarsen antibody-oligonucleotide conjugate.

Mechanism of Action in Myotonic Dystrophy Type 1

The therapeutic strategy of basivarsen is to reduce the levels of toxic DMPK mRNA, thereby liberating sequestered muscleblind-like (MBNL) proteins and correcting the downstream splicing abnormalities. The proposed mechanism of action is a multi-step process:

  • Targeted Delivery: Basivarsen circulates in the bloodstream and the TfR1-binding Fab component selectively binds to TfR1 on the surface of muscle cells.

  • Internalization: Upon binding, the basivarsen-TfR1 complex is internalized into the cell via endocytosis.

  • Payload Release: Within the endo-lysosomal compartment, the Val-Cit linker is cleaved by intracellular proteases, releasing the ASO payload.

  • Nuclear Targeting: The released ASO translocates to the nucleus, where the toxic DMPK mRNA is retained in nuclear foci.

  • Target Engagement and Degradation: The ASO binds to the CUG repeat region of the DMPK mRNA, forming an RNA-DNA duplex.

  • RNase H Activation: This duplex is recognized by RNase H, which cleaves the DMPK mRNA, leading to its degradation.

  • Restoration of Splicing: The reduction in toxic DMPK mRNA leads to the release of MBNL proteins, which can then resume their normal function in regulating the alternative splicing of a multitude of pre-mRNAs. This is expected to reverse the spliceopathy and ameliorate the clinical manifestations of DM1.

The following diagram illustrates the proposed signaling pathway and mechanism of action of basivarsen.

cluster_cell Muscle Cell cluster_nucleus Nucleus DMPK_gene Mutant DMPK Gene (CTG expansion) Toxic_RNA Toxic DMPK mRNA (CUG expansion) DMPK_gene->Toxic_RNA Transcription Foci Nuclear Foci (Toxic RNA + MBNL) Toxic_RNA->Foci Degradation DMPK mRNA Degradation Toxic_RNA->Degradation Cleaved by MBNL MBNL Splicing Factors MBNL->Foci Sequestration Splicing Normal Splicing MBNL->Splicing Restores Mis_splicing Aberrant Splicing (Spliceopathy) Foci->Mis_splicing Leads to Basivarsen_ASO Basivarsen ASO Basivarsen_ASO->Toxic_RNA Binds to RNaseH RNase H RNaseH->Degradation Degradation->MBNL Releases TfR1 TfR1 Endosome Endosome TfR1->Endosome Internalization Basivarsen_conjugate Basivarsen Conjugate Basivarsen_conjugate->TfR1 Binds Endosome->Basivarsen_ASO Linker Cleavage & ASO Release

Caption: Basivarsen's mechanism of action in a DM1 muscle cell.

Clinical Development and Efficacy Data

Basivarsen is currently being evaluated in the Phase 1/2 ACHIEVE clinical trial, a global, randomized, placebo-controlled, double-blind study in patients with DM1.[2][3] The trial includes a multiple ascending dose (MAD) portion to determine the optimal dose and a registrational expansion cohort.[2]

Quantitative Data from the ACHIEVE Trial

The following tables summarize the key quantitative efficacy data reported from the ACHIEVE trial.

Table 1: Myotonia and Muscle Strength Outcomes

Outcome MeasureDoseTimepointResult
Video Hand Opening Time (vHOT) 6.8 mg/kg Q8W6 Months3.3-second improvement vs. placebo[4]
Quantitative Muscle Testing (QMT) 6.8 mg/kg Q8W6 Months10% improvement from baseline[4]
Quantitative Muscle Testing (QMT) 6.8 mg/kg Q8W12 Months20% improvement from baseline[3][4]

Table 2: Functional and Patient-Reported Outcomes

Outcome MeasureDoseTimepointResult
10-Meter Walk/Run Test (10MWR) 6.8 mg/kg Q8W12 MonthsSustained improvement from baseline
5 Times Sit to Stand Test (5xSTS) 6.8 mg/kg Q8W12 MonthsSustained improvement from baseline
9-Hole Peg Test (9HPT) 6.8 mg/kg Q8W12 MonthsImprovement in upper limb function
Myotonic Dystrophy Health Index (MDHI) 6.8 mg/kg Q8W12 MonthsSustained improvement from baseline, including in CNS-related subscales[3]

Key Experimental Protocols in Basivarsen Research

The evaluation of basivarsen's efficacy and mechanism of action relies on a suite of specialized experimental protocols.

Quantification of DMPK mRNA Levels

Objective: To measure the reduction in toxic DMPK mRNA in response to basivarsen treatment.

Methodology: Droplet Digital PCR (ddPCR)

  • RNA Extraction: Total RNA is extracted from muscle biopsy samples or patient-derived cells using standard methods (e.g., TRIzol reagent).

  • Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • ddPCR Assay: The cDNA is partitioned into thousands of nanoliter-sized droplets, with each droplet containing a limited number of template molecules. PCR amplification of the DMPK transcript is performed in each droplet using specific primers and fluorescently labeled probes.

  • Data Analysis: After PCR, the droplets are read by a droplet reader to determine the fraction of positive (fluorescent) droplets. Poisson statistics are applied to calculate the absolute concentration of the DMPK mRNA in the original sample, often normalized to a housekeeping gene.

Assessment of Splicing Correction

Objective: To determine if the reduction in toxic DMPK mRNA leads to a correction of the downstream spliceopathy.

Methodology: Targeted RNA Sequencing (RNA-Seq) and Composite Alternative Splicing Index (CASI)

  • RNA Extraction and cDNA Synthesis: As described above.

  • Multiplex RT-PCR: A panel of pre-selected, mis-spliced transcripts in DM1 are amplified from the cDNA using multiplex PCR.

  • Next-Generation Sequencing (NGS): The PCR products are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing data is analyzed to calculate the "percent spliced in" (PSI) for each alternative exon. A Composite Alternative Splicing Index (CASI-22) can be calculated, which provides a single score representing the overall degree of splicing misregulation across 22 different splice events.[4] A shift in the PSI or CASI score towards that of healthy controls indicates splicing correction.

Clinical Outcome Assessments

Video Hand Opening Time (vHOT)

Objective: To objectively measure myotonia, the delayed relaxation of muscles after contraction.[5]

Protocol:

  • The patient is instructed to perform a maximal handgrip for a specified duration (e.g., 5 seconds).[5]

  • The patient is then instructed to rapidly and fully extend their fingers.

  • The entire action is recorded on video.

  • Blinded raters review the video and measure the time it takes from the command to open the hand until the fingers are fully extended.[5]

Quantitative Muscle Testing (QMT)

Objective: To provide an objective and quantitative measure of muscle strength in various muscle groups.[6][7]

Protocol:

  • A handheld dynamometer is used to measure the force produced by a specific muscle group (e.g., knee extensors, handgrip).

  • The patient is positioned in a standardized manner to isolate the muscle group being tested.

  • The patient is instructed to exert maximal force against the dynamometer.

  • The peak force generated is recorded. Multiple trials are typically performed, and the average or best performance is used for analysis.

Myotonic Dystrophy Health Index (MDHI)

Objective: To assess the patient's perception of their disease burden across various domains.[8][9][10]

Protocol:

  • The MDHI is a patient-reported outcome measure consisting of a questionnaire with 17 subscales.[10]

  • These subscales cover a wide range of symptoms, including mobility, fatigue, pain, gastrointestinal issues, and cognitive impairment.[10]

  • Patients rate the severity and impact of their symptoms on their daily lives.

  • Scores for each subscale and a total score are calculated, with higher scores indicating a greater disease burden.[8]

The following diagram provides a high-level overview of the experimental workflow in the ACHIEVE clinical trial.

cluster_assessments Key Outcome Measures Patient_Screening Patient Screening and Enrollment (DM1 Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (Basivarsen vs. Placebo) Patient_Screening->Randomization Treatment Treatment Administration (Multiple Ascending Doses or Registrational Dose) Randomization->Treatment Assessments Outcome Assessments Treatment->Assessments Regular Intervals Data_Analysis Data Analysis and Reporting Assessments->Data_Analysis vHOT vHOT QMT QMT MDHI MDHI Biomarkers Biomarkers (DMPK RNA, Splicing)

Caption: High-level workflow of the ACHIEVE clinical trial for basivarsen.

Conclusion

Basivarsen represents a promising, targeted therapeutic approach for the treatment of Myotonic Dystrophy Type 1. Its innovative antibody-oligonucleotide conjugate design, featuring a cleavable valine-citrulline linker, enables the efficient delivery of an antisense oligonucleotide to muscle tissue, addressing the fundamental genetic defect in DM1. The ongoing ACHIEVE clinical trial has demonstrated encouraging results, with quantitative improvements in myotonia, muscle strength, and patient-reported outcomes. The comprehensive suite of experimental protocols employed in basivarsen research allows for a thorough evaluation of its mechanism of action and clinical efficacy. As further data from the registrational cohort of the ACHIEVE trial become available, the potential of basivarsen to become the first disease-modifying therapy for individuals with DM1 will become clearer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Components of Zeleciment Basivarsen (DYNE-101)

Zeleciment basivarsen, also known as DYNE-101, is an investigational antibody-oligonucleotide conjugate (AOC) under development by Dyne Therapeutics for the treatment of Myotonic Dystrophy Type 1 (DM1).[1][2][3] This document provides a detailed overview of its components, mechanism of action, and clinical trial data, with a focus on the core scientific and technical aspects relevant to its development and evaluation.

Core Components and Structure

Zeleciment basivarsen is a sophisticated bi-functional molecule designed for targeted delivery of an antisense oligonucleotide (ASO). Its structure consists of two primary components:

  • Targeting Moiety: An antigen-binding fragment (Fab) of a monoclonal antibody that binds to the transferrin receptor 1 (TfR1). TfR1 is highly expressed on the surface of muscle cells, making it an effective target for delivering therapies to this tissue.[2][4]

  • Therapeutic Payload: An antisense oligonucleotide (ASO) designed to target the mutant dystrophia myotonica protein kinase (DMPK) messenger RNA (mRNA).[2][4]

These two components are connected via a linker, forming the complete AOC.[1] This design is part of Dyne Therapeutics' FORCE™ platform, which aims to overcome the challenge of delivering oligonucleotide therapies to muscle tissue.

Mechanism of Action

The underlying pathology of DM1 is the expansion of a CTG trinucleotide repeat in the 3' untranslated region of the DMPK gene.[2][4] When transcribed into mRNA, these expanded repeats form toxic hairpin-loop structures that accumulate in the cell nucleus. These toxic RNA foci sequester essential splicing proteins, leading to widespread dysregulation of RNA splicing (spliceopathy) that drives the multi-systemic symptoms of DM1.[2][4]

Zeleciment basivarsen is designed to address this root cause through the following steps:

  • Targeted Delivery: The Fab component of zeleciment basivarsen binds to TfR1 on muscle cells, facilitating receptor-mediated endocytosis of the entire conjugate.

  • Intracellular Trafficking: Once inside the cell, the ASO payload is released and travels to the nucleus.

  • RNA Degradation: The ASO binds specifically to the mutant DMPK RNA. This binding event recruits RNase H, an intracellular enzyme, which then degrades the targeted mutant RNA.

  • Restoration of Splicing: By reducing the levels of toxic nuclear DMPK RNA, sequestered splicing proteins are released. This allows for the normalization of mRNA processing and the translation of normal proteins, with the potential to halt or reverse the disease process.[2][4]

cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeleciment_Basivarsen Zeleciment Basivarsen (AOC) TfR1 Transferrin Receptor 1 (TfR1) Zeleciment_Basivarsen->TfR1 1. Binding Endosome Endosome TfR1->Endosome 2. Endocytosis ASO_Payload ASO Payload Endosome->ASO_Payload 3. Release Mutant_DMPK_RNA Mutant DMPK RNA (Toxic Foci) ASO_Payload->Mutant_DMPK_RNA 4. Nuclear Targeting RNase_H RNase H ASO_Payload->RNase_H 5. Recruits Splicing_Proteins Splicing Proteins Mutant_DMPK_RNA->Splicing_Proteins Sequesters Normal_Splicing Normal mRNA Splicing Splicing_Proteins->Normal_Splicing 7. Release & Restoration RNase_H->Mutant_DMPK_RNA 6. Degradation

Caption: Zeleciment Basivarsen Mechanism of Action.

Clinical Development: The ACHIEVE Trial

Zeleciment basivarsen is being evaluated in the Phase 1/2 ACHIEVE clinical trial, a global, randomized, placebo-controlled, double-blind study in adult patients with DM1.[2]

ACHIEVE Trial Workflow Screening Screening (up to 8 weeks) MAD Multiple Ascending Dose (MAD) Placebo-Controlled (24 weeks) Screening->MAD OLE Open-Label Extension (OLE) (24 weeks) MAD->OLE Dose_Selection Select Registrational Dose (6.8 mg/kg Q8W) MAD->Dose_Selection LTE Long-Term Extension (LTE) (168 weeks) OLE->LTE Registrational_Cohort Registrational Expansion Cohort (60 participants, 3:1 randomization) Dose_Selection->Registrational_Cohort Submission Submission for Accelerated Approval Registrational_Cohort->Submission

Caption: ACHIEVE Clinical Trial Workflow.

3.1. Study Design and Dosing

The ACHIEVE trial includes a multiple ascending dose (MAD) portion to evaluate the safety, tolerability, and efficacy of different doses of zeleciment basivarsen.[2] Based on the data from the MAD cohorts, a registrational dose of 6.8 mg/kg administered intravenously every eight weeks (Q8W) was selected for further investigation in a registrational expansion cohort.[2][5]

3.2. Efficacy Data

Data from the ACHIEVE trial have demonstrated clinically meaningful improvements across multiple endpoints.

Endpoint CategoryEndpointResult
Molecular Splicing Correction (Composite Alternative Splicing Index)Dose-dependent improvement; 19% and 27% mean improvement in the 3.4 mg/kg and 5.4 mg/kg cohorts, respectively, at 3 months.[6]
Myotonia Video Hand Opening Time (vHOT)Robust and sustained improvement from baseline.[2]
Muscle Strength Quantitative Muscle Testing (QMT)Meaningful and sustained improvement from baseline.[2]
Function & Mobility 10-Meter Walk/Run Test (10MWR), 5 Times Sit to Stand Test (5xSTS)Meaningful and sustained improvements from baseline.[2]
Patient-Reported Myotonic Dystrophy Health Index (MDHI)Meaningful and sustained improvement from baseline.[2]
Global Impression Patient Global Impression of Change (PGI-C), Clinician Global Impression of Change (CGI-C)Improvements from baseline reported by both patients and clinicians.[5]

3.3. Safety and Tolerability

As of the latest data cuts, zeleciment basivarsen has demonstrated a favorable safety profile. No related serious treatment-emergent adverse events have been identified in the ACHIEVE trial.[2][5]

Experimental Protocols

4.1. Video Hand Opening Time (vHOT)

  • Objective: To provide a simple, low-cost, and reliable method to assess grip myotonia and finger extension.[7]

  • Procedure:

    • Patients are instructed to perform a maximal handgrip for 5 seconds.[7]

    • Following the 5-second grip, they are instructed to rapidly extend their fingers without shaking the hand.[7]

    • The entire process is recorded on video.

    • Blinded raters later review the video recordings using standard video editing software to measure the time required for maximal hand opening.[7]

  • Significance: vHOT is being used as the primary endpoint in the registrational expansion cohort of the ACHIEVE trial to potentially support an application for accelerated approval.[8]

4.2. Quantitative Muscle Testing (QMT)

  • Objective: To provide an objective and reproducible measurement of muscle strength, overcoming the subjectivity of manual muscle testing.[9][10]

  • Procedure:

    • QMT utilizes specialized equipment, such as dynamometers, to measure the force generated by muscle contractions.[10]

    • For each muscle group being tested, a standardized and robust procedure is followed to ensure consistency.[9]

    • Measurements are typically performed by trained and experienced clinical evaluators to ensure reliability.[9]

    • The ACHIEVE trial protocol includes QMT to assess changes in muscle strength in both upper and lower extremities.[5]

4.3. Myotonic Dystrophy Health Index (MDHI)

  • Objective: A disease-specific, patient-reported outcome measure designed to assess the overall disease burden and the impact of key symptoms in individuals with DM1.[4][11]

  • Procedure:

    • The MDHI is a questionnaire that covers 17 independently validated symptomatic subscales, including mobility, fatigue, pain, gastrointestinal issues, and cognitive impairment.[12]

    • The questionnaire was developed with extensive patient input to ensure it captures the aspects of the disease most relevant to patients.[13]

    • Responses are weighted and transformed to a 0-100 scale, where a higher score represents a more severe disease burden.[4][11]

  • Significance: The MDHI is designed for use in clinical trials to measure changes in patient-reported health and can be used to support drug labeling claims.[11][13]

Conclusion

Zeleciment basivarsen (DYNE-101) represents a promising, targeted therapeutic approach for Myotonic Dystrophy Type 1. Its antibody-oligonucleotide conjugate design enables the delivery of a therapeutic ASO to muscle tissue, addressing the fundamental genetic cause of the disease. The ongoing ACHIEVE clinical trial has demonstrated a favorable safety profile and clinically meaningful improvements across molecular, functional, and patient-reported outcomes. The data generated from this trial will be crucial in determining the future role of zeleciment basivarsen in the management of DM1.

References

A Technical Guide to the In Vitro Characterization of the Basivarsen Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Basivarsen is an antisense oligonucleotide investigated for its therapeutic potential. A critical component of its design is the linker chemistry connecting the nucleotide monomers, which dictates many of the drug's properties, including stability, safety, and efficacy. This document outlines the preliminary in vitro studies designed to characterize the fundamental properties of the Basivarsen linker. The following sections provide an in-depth overview of the experimental protocols, present key data in a structured format, and visualize the workflows for these essential assays.

Introduction to Oligonucleotide Linker Technology

The linker in an antisense oligonucleotide (ASO) like Basivarsen serves as the backbone of the molecule. Its chemical nature is a key determinant of the therapeutic's overall performance. An ideal linker should confer:

  • Nuclease Resistance: Protection against degradation by endogenous enzymes, thereby increasing the drug's half-life.

  • High Binding Affinity: Minimal disruption to the hybridization of the ASO to its target mRNA.

  • Favorable Safety Profile: Low intrinsic toxicity and minimal off-target effects.

  • Efficient Cellular Uptake: Facilitation of entry into target cells.

The in vitro studies detailed below are designed to assess these critical attributes for the this compound.

Experimental Protocols and Data

Nuclease Stability Assay

Objective: To determine the stability of the this compound in the presence of nucleases found in human serum.

Methodology:

  • Basivarsen was incubated in 80% human serum at 37°C.

  • Aliquots were taken at specified time points (0, 2, 4, 8, 12, 24, and 48 hours).

  • The reaction was quenched by the addition of a proteinase K/SDS solution.

  • The remaining intact Basivarsen was quantified using capillary gel electrophoresis (CGE).

  • The percentage of intact oligonucleotide was calculated relative to the 0-hour time point.

Data Summary:

Time (hours)Mean % Intact Basivarsen (± SD)
0100 (± 0.0)
298.2 (± 1.1)
496.5 (± 1.3)
892.1 (± 1.8)
1288.7 (± 2.1)
2481.3 (± 2.5)
4872.4 (± 3.0)

Experimental Workflow:

G cluster_0 Incubation cluster_1 Time-Point Sampling cluster_2 Reaction Quenching cluster_3 Quantification A Basivarsen + 80% Human Serum B Incubate at 37°C A->B C Collect Aliquots at 0, 2, 4, 8, 12, 24, 48h B->C D Add Proteinase K/SDS C->D E Capillary Gel Electrophoresis (CGE) D->E F Calculate % Intact Oligonucleotide E->F

Caption: Workflow for the nuclease stability assay of Basivarsen.

In Vitro Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxic effects of the this compound in a relevant cell line (e.g., human hepatocytes).

Methodology:

  • Human hepatocytes were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were then treated with increasing concentrations of Basivarsen (0.1 µM to 100 µM).

  • A control group was treated with a known cytotoxic agent (e.g., doxorubicin), and another with vehicle control.

  • After 48 hours of incubation, cell viability was assessed using a resazurin-based assay.

  • Fluorescence was measured, and cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Data Summary:

Basivarsen Concentration (µM)Mean Cell Viability % (± SD)
0 (Vehicle)100 (± 3.1)
0.199.2 (± 2.8)
198.5 (± 3.5)
1097.1 (± 4.0)
5094.6 (± 4.2)
10091.8 (± 5.1)

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay A Seed Human Hepatocytes in 96-well plates B Incubate overnight A->B C Treat with Basivarsen (0.1 µM - 100 µM) B->C D Incubate for 48 hours C->D E Add Resazurin Reagent D->E F Measure Fluorescence E->F G Calculate % Cell Viability F->G

Caption: Workflow for the in vitro cytotoxicity assessment.

Signaling Pathway Considerations

While the linker itself is not expected to directly engage with signaling pathways, its properties can influence the overall behavior of Basivarsen. For instance, a highly stable linker ensures that the antisense oligonucleotide reaches its target mRNA within the cell to exert its therapeutic effect, which is the downregulation of the urotensin-II receptor.

G cluster_0 Cellular Environment cluster_1 Therapeutic Effect A Basivarsen (Stable Linker) B Cellular Uptake A->B C Target mRNA (Urotensin-II Receptor) B->C D RNase H Mediated Degradation C->D E Downregulation of Urotensin-II Receptor D->E

Caption: Simplified mechanism of action for Basivarsen.

Conclusion

The preliminary in vitro data suggest that the linker chemistry of Basivarsen confers a high degree of stability against nuclease degradation and demonstrates a favorable cytotoxicity profile at therapeutically relevant concentrations. These foundational studies are crucial in establishing the drug-like properties of Basivarsen and support its further development. The methodologies presented here form a robust framework for the initial characterization of novel oligonucleotide linkers.

Methodological & Application

Application Notes and Protocols: Conjugation of an Antisense Oligonucleotide Using a Basivarsen-Type Linker Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for targeting disease-causing RNAs. However, their efficacy is often limited by poor cellular uptake and biodistribution. To overcome these limitations, ASOs can be conjugated to targeting moieties, such as antibodies or antibody fragments (Fabs), to facilitate delivery to specific cell types. Basivarsen (DYNE-101) is an investigational antibody-oligonucleotide conjugate (AOC) that exemplifies this approach, targeting the transferrin receptor 1 (TfR1) to deliver an ASO to muscle tissue for the treatment of myotonic dystrophy type 1.[1][2][3] While the precise linker chemistry of Basivarsen is proprietary, this document provides a detailed protocol for a common and effective "Basivarsen-type" conjugation strategy utilizing a bifunctional linker to conjugate an amine-modified ASO to a thiol-containing Fab.

This protocol employs a succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (NHS-PEG-Maleimide) linker. The N-hydroxysuccinimide (NHS) ester end reacts with a primary amine on the ASO, while the maleimide (B117702) end reacts with a free thiol group on the Fab. Polyethylene glycol (PEG) linkers are often used to improve solubility and reduce aggregation of the final conjugate.[]

Signaling Pathway and Mechanism of Action

Basivarsen is designed to address the underlying genetic cause of myotonic dystrophy type 1 (DM1), which is a toxic expansion of CUG repeats in the myotonic dystrophy protein kinase (DMPK) gene's 3' untranslated region.[5] These expanded repeats sequester muscleblind-like (MBNL) splicing factors, leading to widespread alternative splicing defects and the multi-systemic symptoms of the disease. The ASO component of Basivarsen is designed to bind to the mutant DMPK RNA, leading to its degradation through an RNase H-mediated mechanism. This releases the MBNL proteins, restoring normal splicing and potentially ameliorating the disease phenotype. The Fab component targets the TfR1, which is highly expressed on muscle cells, to ensure targeted delivery of the ASO.[1][3]

Basivarsen_Mechanism cluster_cell Muscle Cell cluster_nucleus TfR1 TfR1 Receptor Endosome Endosome TfR1->Endosome Nucleus Nucleus Endosome->Nucleus ASO Release DMPK_RNA Mutant DMPK RNA (CUG repeats) MBNL MBNL Splicing Factors DMPK_RNA->MBNL Sequesters RNaseH RNase H DMPK_RNA->RNaseH ASO Hybridization & RNase H Recruitment Splicing Normal Splicing MBNL->Splicing Restores RNaseH->DMPK_RNA Degradation Basivarsen Basivarsen (Fab-ASO Conjugate) Basivarsen->TfR1 Binding & Endocytosis

Caption: Mechanism of action for a Basivarsen-type antibody-oligonucleotide conjugate.

Experimental Protocols

This section details the protocols for the synthesis of an amine-modified ASO, preparation of a thiol-containing Fab, conjugation, and purification of the final AOC.

Protocol 1: Synthesis and Purification of Amine-Modified Antisense Oligonucleotide

The ASO is synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry.[6][7][8] An amino-modifier C6 phosphoramidite is used in the final coupling step to introduce a primary amine at the 5'-end of the oligonucleotide.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Nucleoside phosphoramidites (A, C, G, T with appropriate protecting groups)

  • 5'-Amino-Modifier C6 phosphoramidite

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Purification buffers (e.g., triethylammonium (B8662869) acetate (B1210297) for HPLC)

Methodology:

  • Solid-Phase Synthesis: The ASO is assembled on the CPG support in the 3' to 5' direction. Each cycle consists of detritylation, coupling, capping, and oxidation.[7]

  • Amine Modification: In the final synthesis cycle, the 5'-Amino-Modifier C6 phosphoramidite is coupled to the growing oligonucleotide chain.

  • Cleavage and Deprotection: The synthesized ASO is cleaved from the solid support and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude amine-modified ASO is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.[9][10][11] The fractions containing the full-length product are collected, pooled, and desalted.

  • Quantification and Characterization: The concentration of the purified ASO is determined by UV absorbance at 260 nm. The purity and identity are confirmed by capillary gel electrophoresis (CGE) and mass spectrometry (e.g., ESI-MS).[12][13]

Protocol 2: Preparation of Thiol-Containing Fab Fragment

The Fab fragment can be generated by enzymatic digestion of a full monoclonal antibody. A free thiol group for conjugation can be introduced by reducing the hinge region disulfide bonds.

Materials:

  • Monoclonal antibody (targeting TfR1)

  • Digestion enzyme (e.g., Papain)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Size-exclusion chromatography (SEC) system

  • Reaction and storage buffers (e.g., Phosphate Buffered Saline - PBS)

Methodology:

  • Enzymatic Digestion: The antibody is digested with papain to generate Fab and Fc fragments.

  • Purification of Fab: The Fab fragments are separated from the Fc fragments and undigested antibody using an appropriate purification method, such as Protein A chromatography followed by SEC.

  • Partial Reduction: The interchain disulfide bonds in the hinge region of the Fab are selectively reduced using a mild reducing agent like DTT. The reaction conditions (DTT concentration, temperature, time) must be optimized to avoid complete denaturation of the protein.

  • Purification of Thiolated Fab: The reduced Fab is immediately purified by SEC using a desalting column to remove excess reducing agent. The purified thiolated Fab is collected in a degassed, nitrogen-purged buffer to prevent re-oxidation of the thiol groups.

Protocol 3: ASO-Fab Conjugation via NHS-PEG-Maleimide Linker

This protocol describes the two-step conjugation process: first, reacting the amine-modified ASO with the NHS-ester end of the linker, and second, reacting the maleimide-functionalized ASO with the thiolated Fab.

Conjugation_Workflow cluster_step1 Step 1: ASO Functionalization cluster_step2 Step 2: Conjugation to Fab ASO_NH2 Amine-Modified ASO ASO_Linker Maleimide-Functionalized ASO ASO_NH2->ASO_Linker React with Linker Linker NHS-PEG-Maleimide Linker Fab_SH Thiolated Fab AOC ASO-Fab Conjugate (AOC) Purify1 Purification (SEC) ASO_Linker->Purify1 Purify1->AOC React with Thiolated Fab Purify2 Purification (AEX/SEC) AOC->Purify2

Caption: Experimental workflow for the two-step conjugation of an ASO to a Fab.

Materials:

  • Purified amine-modified ASO

  • Purified thiolated Fab

  • NHS-PEGn-Maleimide linker (dissolved in anhydrous DMSO)

  • Reaction buffers (e.g., PBS, pH 7.2-7.5 for NHS reaction; PBS, pH 6.5-7.0 for maleimide reaction)

  • Quenching reagent (e.g., Tris or glycine (B1666218) for NHS reaction)

  • Purification columns (SEC and/or Anion-Exchange Chromatography - AEX)

Methodology:

  • ASO-Linker Reaction:

    • Dissolve the amine-modified ASO in PBS (pH 7.2-7.5).

    • Add a molar excess (e.g., 10-20 fold) of the NHS-PEG-Maleimide linker (dissolved in DMSO) to the ASO solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • (Optional) Quench any unreacted NHS ester by adding a small amount of Tris or glycine solution.

  • Purification of Maleimide-ASO:

    • Remove the excess linker and by-products from the maleimide-functionalized ASO using SEC (desalting column).

  • Conjugation to Fab:

    • Immediately add the purified maleimide-ASO to the thiolated Fab solution in a reaction buffer with a pH of 6.5-7.0. A slight molar excess of the maleimide-ASO is typically used.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under gentle agitation.

  • Purification of the AOC:

    • The final AOC can be purified from unconjugated ASO and Fab using a combination of chromatography techniques. Anion-exchange chromatography is effective at separating the highly negatively charged ASO and AOC from the uncharged or less charged Fab.[9] SEC can then be used to remove any remaining aggregates or small molecule impurities.[12]

  • Final Formulation:

    • The purified AOC is buffer-exchanged into a suitable formulation buffer and sterile filtered.

Data Presentation

The success of the conjugation protocol is evaluated based on several quantitative parameters, which should be carefully monitored and documented.

ParameterMethodTypical ValueDescription
ASO Purity CGE / RP-HPLC> 95%Purity of the amine-modified ASO after initial purification.
Fab Purity SDS-PAGE / SEC> 98%Purity of the Fab fragment after digestion and purification.
Conjugation Efficiency RP-HPLC / AEX60-80%Percentage of the limiting reactant (typically the Fab) that is successfully conjugated.
Final AOC Purity SEC / AEX> 95%Purity of the final ASO-Fab conjugate after all purification steps.
Oligonucleotide-to-Antibody Ratio (OAR) UV-Vis Spectroscopy / Mass Spectrometry1.0 - 2.0The average number of ASO molecules conjugated to each Fab fragment.
Yield UV-Vis Spectroscopy30-50%Overall yield of the purified AOC based on the starting amount of the limiting reactant.
Endotoxin Levels LAL Assay< 0.5 EU/mgEndotoxin levels in the final product to ensure safety for in vivo studies.

Characterization of the Final Conjugate

Thorough characterization is essential to ensure the quality, consistency, and activity of the AOC.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the final conjugate, providing direct evidence of successful conjugation and helping to determine the OAR.[13]

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and detect the presence of aggregates or fragments.[12]

  • Anion-Exchange Chromatography (AEX): AEX can separate species based on charge, effectively resolving unconjugated Fab, unconjugated ASO, and the final AOC.[9]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, can visualize the successful conjugation by showing a shift in the molecular weight of the Fab heavy and/or light chains.

  • Binding Affinity Assay: An ELISA or surface plasmon resonance (SPR) assay should be performed to confirm that the Fab portion of the conjugate retains its high-affinity binding to the TfR1 receptor.

  • In Vitro Activity Assay: The biological activity of the ASO component should be tested in a relevant cell line to ensure that the conjugation process has not compromised its ability to reduce the target RNA.

References

Methods for synthesizing the Basivarsen linker for research purposes.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Basivarsen (formerly DYNE-101) is an investigational antibody-oligonucleotide conjugate (AOC) designed for the treatment of myotonic dystrophy type 1 (DM1). It consists of an antisense oligonucleotide (ASO) linked to a human antigen-binding fragment (Fab) that targets the transferrin receptor 1 (TfR1), facilitating delivery to muscle cells. The linker is a critical component of Basivarsen, covalently connecting the ASO and the Fab fragment, and its chemical properties influence the stability, pharmacokinetics, and efficacy of the conjugate.

These application notes provide a detailed overview of a proposed method for the synthesis of the Basivarsen linker for research purposes. The proposed structure is based on publicly available chemical information, including its molecular formula (C₅₀H₈₁N₁₁O₁₆) and the chemical name provided by the USAN Council. The synthesis is a multi-step process involving peptide synthesis, PEGylation, click chemistry, and functionalization for conjugation.

Proposed Structure of the this compound

The proposed chemical structure of the this compound is a bifunctional molecule. One terminus is designed for attachment to the antisense oligonucleotide, typically via a phosphoramidite (B1245037) group for solid-phase synthesis. The other end is functionalized with a maleimide (B117702) group for covalent linkage to a thiol group on the Fab fragment. The core of the linker comprises a dipeptide sequence (L-Valyl-L-Ornithine), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a triazole ring, indicative of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in its synthesis.

Experimental Protocols

The synthesis of the this compound can be conceptually divided into three main stages:

  • Synthesis of the Core Fragments: Preparation of the dipeptide-PEG-azide intermediate and the cyclooctyne-maleimide handle.

  • Assembly of the Linker via Click Chemistry: Covalent linkage of the two core fragments.

  • Functionalization for Conjugation: Introduction of the phosphoramidite group for ASO synthesis.

Protocol 1: Solid-Phase Synthesis of the Dipeptide-PEG-Azide Intermediate

This protocol describes the synthesis of an L-Valyl-N⁵-(aminocarbonyl)-L-Ornithyl dipeptide with an N-terminal PEG spacer and a C-terminal azide.

Materials:

  • Fmoc-L-Valine

  • Fmoc-L-Ornithine(Boc)-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Azidoacetic acid N-hydroxysuccinimide (NHS) ester

  • Azido-PEG₄-acid

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Ornithine(Boc) Coupling:

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-L-Ornithine(Boc)-OH (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2 hours.

    • Confirm completion of the reaction using a Kaiser test.

  • Fmoc-Valine Coupling:

    • Deprotect the N-terminal Fmoc group of the resin-bound ornithine with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-L-Valine (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2 hours.

    • Confirm completion of the reaction using a Kaiser test.

  • PEG Spacer Addition:

    • Deprotect the N-terminal Fmoc group of the resin-bound valine with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Azido-PEG₄-acid (2 eq) using DIC (2 eq) and OxymaPure® (2 eq) in DMF overnight.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude peptide-PEG-azide.

  • Purification: Purify the crude product by reverse-phase HPLC.

Protocol 2: Synthesis of the Bicyclononyne (BCN)-Maleimide Handle

This protocol describes the synthesis of a bifunctional handle containing a strained alkyne (BCN) for click chemistry and a maleimide for protein conjugation.

Materials:

  • Bicyclononyne-amine (BCN-NH₂)

  • Maleimidohexanoic acid N-hydroxysuccinimide (NHS) ester

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve BCN-NH₂ (1 eq) and TEA (1.2 eq) in DCM.

  • Add a solution of maleimidohexanoic acid NHS ester (1.1 eq) in DCM dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Assembly of the Linker via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the peptide-PEG-azide with the BCN-maleimide handle.

Materials:

Procedure:

  • Dissolve the dipeptide-PEG-azide (1 eq) and BCN-maleimide handle (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • Prepare a premix of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA premix.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and purify the product by reverse-phase HPLC.

Protocol 4: Phosphoramidite Functionalization

This protocol describes the final step to introduce a phosphoramidite group onto the linker for subsequent automated oligonucleotide synthesis.

Materials:

  • Assembled Linker (from Protocol 3)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the assembled linker (1 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add DIPEA (3 eq).

  • Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting phosphoramidite is typically used immediately in oligonucleotide synthesis without further purification.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
Dipeptide-PEG-AzideC₂₃H₄₂N₈O₈574.63Azide, Carboxylic Acid
BCN-Maleimide HandleC₂₁H₂₈N₂O₃368.46Bicyclononyne, Maleimide
Assembled LinkerC₄₄H₆₉N₁₀O₁₁942.09Triazole, Maleimide
Final Linker (Phosphoramidite)C₅₃H₈₆N₁₂O₁₂P1142.30Phosphoramidite, Maleimide

Note: Molecular weights are approximate and may vary based on specific PEG linker length and protecting groups used.

Visualization of Synthetic Workflow

Basivarsen_Linker_Synthesis cluster_0 Synthesis of Core Fragments cluster_1 Assembly and Functionalization Fmoc-Orn(Boc)-Resin Fmoc-Orn(Boc)-Resin Fmoc-Val-Orn(Boc)-Resin Fmoc-Val-Orn(Boc)-Resin Fmoc-Orn(Boc)-Resin->Fmoc-Val-Orn(Boc)-Resin Fmoc-Valine Coupling Azido-PEG-Val-Orn(Boc)-Resin Azido-PEG-Val-Orn(Boc)-Resin Fmoc-Val-Orn(Boc)-Resin->Azido-PEG-Val-Orn(Boc)-Resin Azido-PEG Coupling Dipeptide-PEG-Azide Dipeptide-PEG-Azide Azido-PEG-Val-Orn(Boc)-Resin->Dipeptide-PEG-Azide Cleavage & Deprotection Assembled_Linker Assembled Linker Dipeptide-PEG-Azide->Assembled_Linker BCN-NH2 BCN-NH2 BCN-Maleimide BCN-Maleimide BCN-NH2->BCN-Maleimide Maleimidohexanoic_acid_NHS Maleimidohexanoic acid NHS ester Maleimidohexanoic_acid_NHS->BCN-Maleimide Amide Coupling BCN-Maleimide->Assembled_Linker CuAAC 'Click' Reaction Final_Linker This compound (Phosphoramidite) Assembled_Linker->Final_Linker Phosphitylation

Caption: Synthetic workflow for the this compound.

Conjugation to ASO and Fab Fragment

The synthesized this compound phosphoramidite can be directly incorporated into a standard automated solid-phase oligonucleotide synthesizer at the desired position of the ASO sequence. Following synthesis and deprotection, the ASO-linker conjugate will possess a terminal maleimide group.

The Fab fragment must be prepared to have a free thiol group for conjugation. This can be achieved by the reduction of a native disulfide bond or through the introduction of a cysteine residue via protein engineering. The maleimide-functionalized ASO-linker is then reacted with the thiol-containing Fab fragment in a buffer at a pH of approximately 6.5-7.5 to yield the final Basivarsen antibody-oligonucleotide conjugate.

Conjugation_Workflow ASO_Synthesis Automated Solid-Phase Oligonucleotide Synthesis ASO_Linker ASO-Linker-Maleimide ASO_Synthesis->ASO_Linker Linker_Phosphoramidite This compound (Phosphoramidite) Linker_Phosphoramidite->ASO_Synthesis Basivarsen Basivarsen (AOC) ASO_Linker->Basivarsen Fab_Fragment TfR1-binding Fab Fragment Reduced_Fab Fab with Free Thiol (-SH) Fab_Fragment->Reduced_Fab Reduction Reduced_Fab->Basivarsen Thiol-Maleimide Conjugation

Caption: Conjugation of the this compound to the ASO and Fab fragment.

Application Notes and Protocols: A Step-by-Step Guide to Creating an Antibody-Oligonucleotide Conjugate with a Basivarsen Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of an antibody-oligonucleotide conjugate (AOC) utilizing a Basivarsen linker. Antibody-oligonucleotide conjugates are a promising class of therapeutics that combine the target specificity of monoclonal antibodies with the gene-silencing capabilities of oligonucleotides.[1][2] The this compound is a key component in the formation of Zeleciment basivarsen, an AOC designed to treat myotonic dystrophy type 1 by targeting the mutant DMPK RNA for degradation.[1][3] This guide will detail the necessary protocols, from the preparation of the antibody and oligonucleotide to the final purification and analysis of the conjugate. The described methods are based on established bioconjugation techniques, likely involving a strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," suggested by the chemical structure of the this compound which contains a strained alkyne moiety.

Introduction to Antibody-Oligonucleotide Conjugates

Antibody-drug conjugates (ADCs) have paved the way for targeted therapies, and this concept has been extended to create antibody-oligonucleotide conjugates (AOCs).[4] These constructs leverage the high specificity of a monoclonal antibody (mAb) to deliver a therapeutic oligonucleotide payload, such as an antisense oligonucleotide (ASO) or small interfering RNA (siRNA), to specific cells or tissues.[1][2] This targeted delivery mechanism aims to enhance the therapeutic efficacy of the oligonucleotide while minimizing off-target effects.[1] The three main components of an AOC are the antibody, the linker, and the oligonucleotide payload.[1] The linker plays a critical role in the stability and efficacy of the AOC, ensuring that the oligonucleotide is released at the desired site of action.[5][6]

The this compound

The this compound is a bifunctional molecule used to couple a TfR1-binding Fab (Fragment, antigen-binding) with an antisense oligonucleotide in the therapeutic agent Zeleciment basivarsen.[1][3] Analysis of its chemical structure, as detailed in PubChem (CID 169490881), reveals a complex molecule with a molecular formula of C50H81N11O16.[7] A key feature of the this compound is the presence of a dibenzocyclooctyne (DBCO) or a similar strained alkyne group. This functional group is highly reactive towards azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is a bioorthogonal "click chemistry" reaction that can be performed under mild, aqueous conditions suitable for biomolecules.[8] This suggests that the conjugation strategy for the this compound involves the reaction of an azide-modified component with an alkyne-modified component.

Experimental Protocols

This section details the step-by-step procedures for preparing an antibody-oligonucleotide conjugate using a Basivarsen-like linker strategy, which is presumed to be based on SPAAC chemistry.

Materials and Equipment
  • Antibody: A monoclonal antibody or Fab fragment with available lysine (B10760008) residues or engineered cysteine residues for modification.

  • Oligonucleotide: An amine-modified antisense oligonucleotide. The amine group can be at the 5' or 3' terminus.

  • Basivarsen-like Linker: A bifunctional linker containing a strained alkyne (e.g., DBCO) and an NHS ester. For this protocol, we will assume a commercially available DBCO-PEG-NHS ester as a surrogate for the this compound's reactive functionalities.

  • Azide (B81097) Modification Reagent: Azide-PEG-NHS ester for antibody modification.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification:

    • Size-Exclusion Chromatography (SEC) system and column

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system and column

    • Dialysis or centrifugal filtration devices (e.g., Amicon Ultra)

  • Analytical Equipment:

    • UV-Vis Spectrophotometer

    • SDS-PAGE system

    • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Workflow Overview

The overall workflow for the conjugation process is depicted below. This involves the functionalization of the antibody with an azide group and the oligonucleotide with the Basivarsen-like linker containing a strained alkyne, followed by the click chemistry reaction to form the conjugate.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_oligo_prep Oligonucleotide Preparation cluster_conjugation Conjugation and Purification Ab Antibody Ab_azide Azide-Modified Antibody Ab->Ab_azide Azide-PEG-NHS ester Conjugation SPAAC Reaction Ab_azide->Conjugation Oligo Amine-Modified Oligonucleotide Oligo_alkyne Alkyne-Modified Oligonucleotide Oligo->Oligo_alkyne DBCO-PEG-NHS ester Oligo_alkyne->Conjugation Purification Purification (SEC/HPLC) Conjugation->Purification AOC Antibody-Oligonucleotide Conjugate Purification->AOC

Figure 1: General experimental workflow for the synthesis of an antibody-oligonucleotide conjugate via SPAAC.

Step 1: Modification of the Antibody with Azide Groups

This protocol assumes conjugation to lysine residues on the antibody.

  • Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) overnight at 4°C to remove any amine-containing buffers. Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

  • Azide-NHS Ester Preparation: Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved Azide-PEG-NHS ester to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess azide reagent and byproducts by size-exclusion chromatography (SEC) or by using a desalting column equilibrated with PBS (pH 7.4). The azide-modified antibody can be stored at 4°C for a short period or at -20°C for long-term storage.

Step 2: Modification of the Oligonucleotide with the Basivarsen-like Linker (Strained Alkyne)
  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-2 mM.

  • DBCO-NHS Ester Preparation: Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of 20 mM immediately before use.

  • Reaction: Add a 3- to 5-fold molar excess of the dissolved DBCO-PEG-NHS ester to the oligonucleotide solution. Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: The alkyne-modified oligonucleotide can be purified from excess linker by ethanol (B145695) precipitation or by RP-HPLC. After purification, dissolve the oligonucleotide in nuclease-free water.

Step 3: Conjugation of the Azide-Modified Antibody with the Alkyne-Modified Oligonucleotide
  • Reaction Setup: In a suitable reaction tube, combine the azide-modified antibody and the alkyne-modified oligonucleotide in a molar ratio of 1:3 to 1:5 (antibody:oligonucleotide). The final concentration of the antibody should be around 1 mg/mL in PBS (pH 7.4).

  • Incubation: Allow the reaction to proceed for 12-24 hours at 4°C with gentle mixing. The long reaction time helps to ensure high conjugation efficiency.[9]

  • Purification of the AOC: The final antibody-oligonucleotide conjugate can be purified from the unreacted oligonucleotide and other impurities using SEC. The fractions corresponding to the high molecular weight conjugate are collected.

Characterization of the Antibody-Oligonucleotide Conjugate

Thorough characterization is crucial to ensure the quality, purity, and consistency of the AOC.

SDS-PAGE Analysis

SDS-PAGE can be used to visualize the successful conjugation. The AOC will have a higher molecular weight than the unconjugated antibody, resulting in a shift in the band on the gel.

UV-Vis Spectroscopy

The concentration of the antibody and oligonucleotide in the conjugate can be determined by measuring the absorbance at 280 nm and 260 nm, respectively. The oligonucleotide-to-antibody ratio (OAR) can be calculated from these measurements.

Mass Spectrometry

Mass spectrometry (MALDI-TOF or ESI-MS) provides a precise measurement of the molecular weight of the conjugate, confirming the number of oligonucleotides attached to each antibody.

Chromatographic Analysis
  • Size-Exclusion Chromatography (SEC): Used for both purification and analysis to separate the AOC from unconjugated starting materials based on size.

  • Hydrophobic Interaction Chromatography (HIC): Can be used to separate AOC species with different OARs.

Quantitative Data Summary

The efficiency of the conjugation reaction can be assessed by various methods. The following table summarizes typical conjugation yields and OARs reported in the literature for similar chemistries.

ParameterMethod of DeterminationTypical ValueReference
Conjugation Yield Densitometry of PAGE gel79.1% - 85.7%[10]
Oligonucleotide-to-Antibody Ratio (OAR) Mass Spectrometry1 - 4[11]
Purity of Conjugate Size-Exclusion Chromatography>95%

Mechanism of Action of Zeleciment Basivarsen

The resulting AOC, Zeleciment basivarsen, acts by targeting the transferrin receptor 1 (TfR1) on the cell surface, which facilitates the internalization of the conjugate. Once inside the cell, the antisense oligonucleotide is released and binds to the mutant DMPK mRNA, leading to its degradation by RNase H. This process is illustrated in the signaling pathway diagram below.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AOC Zeleciment Basivarsen (AOC) TfR1 TfR1 Receptor AOC->TfR1 Binding Endosome Endosome TfR1->Endosome Internalization ASO Antisense Oligonucleotide Endosome->ASO Release of ASO mRNA Mutant DMPK mRNA ASO->mRNA Hybridization Degradation mRNA Degradation mRNA->Degradation Recruitment of RNase H RNaseH RNase H RNaseH->Degradation

Figure 2: Mechanism of action of Zeleciment basivarsen.

Conclusion

The creation of antibody-oligonucleotide conjugates using linkers like Basivarsen represents a significant advancement in targeted therapeutics. The presumed SPAAC-based conjugation chemistry offers a robust and efficient method for linking antibodies to oligonucleotides under biocompatible conditions. The detailed protocols and characterization methods provided in this guide are intended to assist researchers in the successful development of their own AOCs for a variety of research and therapeutic applications. Careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving a final product with the desired purity, potency, and stability.

References

Application of Basivarsen linker in preclinical models of myotonic dystrophy.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the transcribed RNA lead to a toxic gain-of-function mechanism, sequestering essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). This sequestration results in aberrant alternative splicing of numerous downstream transcripts, leading to the multisystemic symptoms of DM1, including myotonia, muscle weakness, and cardiac abnormalities.

Basivarsen (formerly DYNE-101) is an investigational antisense oligonucleotide (ASO) therapy developed by Dyne Therapeutics. It is designed to address the root cause of DM1 by targeting and degrading the toxic DMPK RNA. A key innovation in Basivarsen is its delivery system, the FORCE™ platform, which utilizes a proprietary linker technology to achieve enhanced and targeted delivery to muscle tissue. This platform conjugates a fragment antigen-binding (Fab) portion of an antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, to the ASO payload via a cleavable valine-citrulline linker.[1][2] This application note details the preclinical application of Basivarsen and its linker technology in validated mouse models of myotonic dystrophy, providing protocols for key experiments and summarizing the significant findings.

Mechanism of Action: The FORCE™ Platform

The Basivarsen linker technology is an integral part of the FORCE™ platform, which is designed to overcome the challenge of delivering oligonucleotides to muscle tissue. The mechanism involves:

  • Targeted Binding: The Fab portion of the conjugate binds to the TfR1 on the surface of muscle cells.

  • Receptor-Mediated Endocytosis: Upon binding, the entire Basivarsen conjugate is internalized into the cell via endocytosis.

  • Endosomal Escape and Linker Cleavage: Inside the cell, the valine-citrulline linker is cleaved by lysosomal proteases, such as Cathepsin B, releasing the ASO payload into the cytoplasm.[3]

  • Nuclear Translocation and Target Engagement: The released ASO translocates to the nucleus, where it binds to the toxic CUG repeat-containing DMPK RNA.

  • RNA Degradation: The ASO directs RNase H-mediated degradation of the target DMPK RNA, thus reducing the toxic RNA foci and liberating sequestered MBNL1.[4]

  • Splicing Correction: With MBNL1 levels restored, normal alternative splicing of downstream transcripts is rescued, addressing the underlying molecular pathology of DM1.

Basivarsen_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_endosome Endosome cluster_nucleus Nucleus Basivarsen Basivarsen (Fab-Linker-ASO) TfR1 TfR1 Basivarsen->TfR1 Binding Endocytosed_Complex Internalized Complex TfR1->Endocytosed_Complex Endocytosis Cleavage Linker Cleavage (Cathepsins) Endocytosed_Complex->Cleavage Released_ASO_cyto Released ASO Cleavage->Released_ASO_cyto Released_ASO_nuc ASO Released_ASO_cyto->Released_ASO_nuc Nuclear Import DMPK_RNA Toxic DMPK RNA (CUG repeats) Released_ASO_nuc->DMPK_RNA Target Binding RNaseH RNase H DMPK_RNA->RNaseH MBNL1_sequestered Sequestered MBNL1 DMPK_RNA->MBNL1_sequestered Sequesters Degradation DMPK RNA Degradation RNaseH->Degradation Mediation MBNL1_free Free MBNL1 Degradation->MBNL1_free Leads to release of Splicing Splicing Correction MBNL1_free->Splicing

Caption: Mechanism of action of Basivarsen via the FORCE™ platform.

Preclinical Models of Myotonic Dystrophy

Two key mouse models have been instrumental in the preclinical evaluation of Basivarsen:

  • HSA-LR Mouse Model: This model expresses a human skeletal actin (HSA) transgene with a long (LR) stretch of approximately 220 CTG repeats. These mice exhibit key features of DM1, including myotonia and splicing defects in skeletal muscle, making them suitable for assessing the functional and molecular efficacy of therapeutic candidates.

  • hTfR1/DMSXL Mouse Model: This is a more refined model developed by Dyne Therapeutics that expresses the human TfR1, enabling the direct evaluation of human-specific TfR1-targeted therapies.[5] Additionally, it carries a human DMPK transgene with over 1,000 CTG repeats, representing a severe DM1 phenotype.[2][5][6] This model is crucial for assessing target engagement, DMPK RNA knockdown, and splicing correction in both skeletal and cardiac muscle.

Preclinical Efficacy Data

Basivarsen has demonstrated significant efficacy in preclinical models, leading to robust molecular and functional improvements.

In Vitro Studies in Patient-Derived Myoblasts

In studies using myoblasts derived from DM1 patients, Basivarsen treatment resulted in a reduction of DMPK RNA and a decrease in the number and size of nuclear foci, which are hallmarks of the disease. This was accompanied by a correction of splicing defects.[5]

In Vivo Studies in Mouse Models

Table 1: Summary of Basivarsen Efficacy in the hTfR1/DMSXL Mouse Model [6][7]

TissueEndpointResult (vs. Vehicle)
Heart Toxic Human DMPK RNA Knockdown49% reduction
DMPK Foci Reduction49% reduction in foci area
Splicing CorrectionSignificant correction
Diaphragm Toxic Human DMPK RNA Knockdown40% reduction
Splicing CorrectionSignificant correction
Tibialis Anterior Toxic Human DMPK RNA Knockdown49% reduction
Splicing CorrectionSignificant correction
Gastrocnemius Toxic Human DMPK RNA Knockdown44% reduction
Splicing CorrectionSignificant correction

Table 2: Summary of Basivarsen Efficacy in the HSA-LR Mouse Model [5]

EndpointResult (vs. Unconjugated ASO)
Splicing Correction Durable and greater correction
Myotonia Significant improvement

Experimental Protocols

The following are detailed protocols for key experiments conducted in the preclinical evaluation of Basivarsen.

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Studies (hTfR1/DMSXL & HSA-LR Mice) cluster_in_vitro In Vitro Studies (Patient Myoblasts) Animal_Dosing Animal Dosing (IV Injection) Myotonia_Assessment Myotonia Assessment (HSA-LR) Animal_Dosing->Myotonia_Assessment Tissue_Harvest Tissue Harvest (Muscle, Heart) Animal_Dosing->Tissue_Harvest Molecular_Analysis Molecular Analysis (RT-qPCR, FISH) Tissue_Harvest->Molecular_Analysis Cell_Culture Cell Culture & Treatment RNA_Extraction RNA/Protein Extraction Cell_Culture->RNA_Extraction In_Vitro_Analysis Analysis (RT-qPCR, FISH, Western Blot) RNA_Extraction->In_Vitro_Analysis

Caption: General experimental workflow for preclinical evaluation.
Protocol 1: In Vivo Efficacy Study in hTfR1/DMSXL Mice

  • Animal Model: hTfR1/DMSXL mice expressing human TfR1 and a human DMPK transgene with >1,000 CTG repeats.

  • Dosing Regimen:

    • Administer Basivarsen (DYNE-101) or vehicle control intravenously (IV).

    • A typical dosing schedule is 10 mg/kg (ASO equivalent) on day 0 and day 7.[7]

  • Endpoint Analysis (Day 28):

    • Euthanize mice and harvest tissues of interest (e.g., heart, gastrocnemius, tibialis anterior, diaphragm).

    • For RNA analysis, immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

    • For histology and FISH, embed tissues in a suitable medium (e.g., OCT) and freeze.

  • RNA Analysis:

    • Extract total RNA from frozen tissues using a standard method (e.g., TRIzol reagent).

    • Perform reverse transcription to generate cDNA.

    • Quantify human DMPK RNA levels using quantitative real-time PCR (RT-qPCR) with primers specific for the human transgene. Normalize to a stable housekeeping gene.

    • Assess splicing correction of known mis-spliced transcripts in DM1 (e.g., Clcn1, Atp2a1) using RT-PCR followed by gel electrophoresis or a more quantitative method like a composite alternative splicing index (CASI).[8]

  • Fluorescence In Situ Hybridization (FISH) for Nuclear Foci:

    • Prepare cryosections of muscle tissue.

    • Fix and permeabilize the sections.

    • Hybridize with a fluorescently labeled probe complementary to the CUG repeats (e.g., a (CAG)n probe).[9][10]

    • Counterstain nuclei with DAPI.

    • Image using a fluorescence microscope and quantify the number and area of nuclear foci per nucleus using image analysis software.

Protocol 2: Myotonia Assessment in HSA-LR Mice
  • Animal Model: HSA-LR mice.

  • Dosing: Administer Basivarsen or control as per the study design.

  • Myotonia Measurement (Electromyography - EMG):

    • Anesthetize the mouse.

    • Insert a concentric needle electrode into a hindlimb muscle (e.g., gastrocnemius).

    • Record spontaneous and evoked electrical activity.

    • Myotonic discharges are characterized by repetitive action potentials of waxing and waning amplitude and frequency.

    • Quantify myotonia by measuring the duration and amplitude of the discharges.

  • Functional Myotonia Assessment (Righting Reflex):

    • Place the mouse on its back.

    • Measure the time it takes for the mouse to right itself to a prone position.[11]

    • Delayed righting reflex can be an indicator of muscle stiffness and myotonia.

Protocol 3: In Vitro Evaluation in DM1 Patient-Derived Myoblasts
  • Cell Culture:

    • Culture DM1 patient-derived myoblasts in appropriate growth medium.

    • Differentiate myoblasts into myotubes by switching to a differentiation medium.

  • Treatment:

    • Treat the differentiated myotubes with varying concentrations of Basivarsen or a control ASO.

    • Incubate for a specified period (e.g., 48-72 hours).

  • Analysis:

    • RNA Extraction and RT-qPCR: Extract RNA and perform RT-qPCR to quantify DMPK mRNA levels and assess splicing correction as described in Protocol 1.

    • FISH for Nuclear Foci: Fix the cells on coverslips and perform FISH as described in Protocol 1 to quantify nuclear foci.[9][12]

    • Western Blot for MBNL1: Extract total protein, perform SDS-PAGE, and transfer to a membrane. Probe with antibodies against MBNL1 to assess changes in its expression or localization (nuclear vs. cytoplasmic fractions).

Conclusion

The preclinical data for Basivarsen in myotonic dystrophy models provide a strong rationale for its clinical development. The innovative linker technology, as part of the FORCE™ platform, demonstrates efficient, targeted delivery of an ASO payload to muscle tissue, leading to the degradation of toxic DMPK RNA. This results in a significant reduction of nuclear foci, correction of splicing defects, and improvement in functional endpoints such as myotonia in validated animal models. The detailed protocols provided herein serve as a guide for researchers aiming to evaluate novel therapeutic strategies for myotonic dystrophy and other neuromuscular disorders. The promising preclinical profile of Basivarsen underscores the potential of targeted oligonucleotide delivery to address the genetic basis of debilitating diseases.

References

Application Note and Protocols for Characterization of Basivarsen Linker Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basivarsen is an investigational antibody-oligonucleotide conjugate (AOC) being developed for the treatment of Myotonic Dystrophy Type 1 (DM1). As an AOC, Basivarsen combines the targeting specificity of a monoclonal antibody with the gene-silencing capabilities of an antisense oligonucleotide. The efficacy and safety of such a therapeutic are critically dependent on the successful conjugation of the oligonucleotide to the antibody, a process mediated by a chemical linker. The drug-to-antibody ratio (DAR), which represents the average number of oligonucleotide molecules conjugated to a single antibody, is a critical quality attribute (CQA) that directly influences the therapeutic's pharmacokinetics, efficacy, and potential toxicity.[1][2]

This document provides a comprehensive overview of the state-of-the-art analytical techniques for characterizing the conjugation efficiency of the Basivarsen linker. It includes detailed experimental protocols for key methodologies and presents data in a structured format to facilitate comparison and interpretation. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the quality and consistency of Basivarsen conjugates.

Key Analytical Techniques for Conjugation Efficiency

A multi-faceted analytical approach is essential for the comprehensive characterization of Basivarsen's conjugation efficiency.[2][3] The following techniques are recommended to determine the average DAR, the distribution of different drug-loaded species, and the overall integrity of the conjugate.

  • Hydrophobic Interaction Chromatography (HIC): Considered the gold standard for DAR analysis of antibody-drug conjugates (ADCs) and applicable to AOCs.[4][5][6] HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, allowing for the resolution of species with different numbers of conjugated oligonucleotides.[7][8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for assessing the DAR and the stability of the conjugate.[5][9][10] It can be used to analyze the intact conjugate or its subunits after reduction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the molecular weight of the intact conjugate and its subunits, enabling precise DAR determination and identification of conjugation sites.[11][12][13] Native MS approaches are particularly valuable for analyzing the intact, non-denatured conjugate.[13]

  • UV-Vis Spectroscopy: A simple and rapid method for determining the average DAR based on the differential absorbance of the antibody and the oligonucleotide at specific wavelengths.[14][15][][17]

  • Size Exclusion Chromatography (SEC): Used to assess the presence of aggregates or fragments in the conjugate preparation, which can impact safety and efficacy.[5]

Experimental Protocols

The following sections provide detailed protocols for the key analytical techniques. These are generalized protocols and may require optimization for the specific characteristics of Basivarsen and its linker.

Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates Basivarsen species based on the increased hydrophobicity imparted by the conjugated oligonucleotide. Species with a higher DAR will have a longer retention time on the column.[4][18]

3.1.1 Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)[19]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0)[18]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Basivarsen sample

  • Data acquisition and analysis software

3.1.2 Experimental Workflow

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis Sample Basivarsen Sample Dilution Dilute to ~1 mg/mL Sample->Dilution Equilibrate Equilibrate Column with Mobile Phase A Inject Inject Sample Equilibrate->Inject Gradient Apply Gradient (decreasing salt) Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Average DAR Integrate->Calculate

Caption: Workflow for DAR analysis by HIC.

3.1.3 Procedure

  • Sample Preparation: Dilute the Basivarsen sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.

  • HPLC Setup:

    • Install the HIC column and equilibrate it with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.[19]

    • Set the UV detector to monitor absorbance at 280 nm.[19]

  • Injection and Elution:

    • Inject 10-20 µL of the prepared sample.

    • Apply a linear gradient to decrease the concentration of Mobile Phase A (and increase Mobile Phase B) over a specified time (e.g., 0-100% Mobile Phase B over 20 minutes).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated antibody (DAR0) and the different conjugated species (DAR1, DAR2, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)[]

Protocol: DAR Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. For Basivarsen, this can be used to analyze the intact conjugate or, more commonly, the reduced heavy and light chains to determine the distribution of the oligonucleotide.[9][10]

3.2.1 Materials and Equipment

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Basivarsen sample

  • Data acquisition and analysis software

3.2.2 Experimental Workflow

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Sample Basivarsen Sample Reduce Reduce with DTT (optional) Sample->Reduce Equilibrate Equilibrate Column Inject Inject Sample Equilibrate->Inject Gradient Apply Gradient (increasing organic) Inject->Gradient Detect UV Detection (280 nm & 260 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Average DAR Integrate->Calculate

Caption: Workflow for DAR analysis by RP-HPLC.

3.2.3 Procedure

  • Sample Preparation (with reduction):

    • To a solution of Basivarsen (e.g., 1 mg/mL), add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • HPLC Setup:

    • Install the RP column and equilibrate it with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

    • Set the UV detector to monitor absorbance at 280 nm (for the antibody) and 260 nm (for the oligonucleotide).

  • Injection and Elution:

    • Inject the prepared sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., 5-95% B over 30 minutes).

  • Data Analysis:

    • Integrate the peaks corresponding to the unconjugated and conjugated heavy and light chains.

    • Calculate the average DAR based on the relative peak areas and the known extinction coefficients of the antibody and oligonucleotide.

Protocol: DAR Determination by LC-MS

LC-MS combines the separation power of HPLC with the mass detection capabilities of MS, providing precise mass information for each species.[3][12]

3.3.1 Materials and Equipment

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate LC column (e.g., SEC for native analysis, RP for denatured analysis)

  • MS-compatible mobile phases (e.g., ammonium acetate (B1210297) for native SEC-MS, formic acid in water/acetonitrile for RP-MS)[19][20]

  • Basivarsen sample

  • Data acquisition and analysis software with deconvolution algorithms

3.3.2 Experimental Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Inject Inject Sample Separate Separate by Size (SEC) or Hydrophobicity (RP) Inject->Separate Ionize Electrospray Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze DetectMS Detect Ions Analyze->DetectMS Spectrum Obtain Mass Spectrum DetectMS->Spectrum Deconvolute Deconvolute Spectrum Spectrum->Deconvolute Calculate Determine DAR Deconvolute->Calculate

Caption: Workflow for DAR analysis by LC-MS.

3.3.3 Procedure

  • LC-MS Setup:

    • Set up the LC system with the chosen column and mobile phases.

    • Optimize the MS parameters (e.g., ionization source settings, mass range) for the analysis of large molecules.

  • Sample Injection and Analysis:

    • Inject the Basivarsen sample.

    • The separated components from the LC elute directly into the mass spectrometer.

  • Data Analysis:

    • Acquire the mass spectra for each eluting peak.

    • Use a deconvolution algorithm to convert the charge state distribution into a zero-charge mass spectrum.

    • Determine the masses of the unconjugated antibody and the various conjugated species.

    • Calculate the average DAR from the relative abundance of each species.[]

Protocol: Average DAR Determination by UV-Vis Spectroscopy

This method provides a quick estimation of the average DAR by measuring the absorbance of the conjugate at two wavelengths.[14][15]

3.4.1 Materials and Equipment

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Buffer for sample dilution

  • Basivarsen sample

  • Known extinction coefficients for the antibody and oligonucleotide at 260 nm and 280 nm.

3.4.2 Procedure

  • Sample Preparation: Dilute the Basivarsen sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Measurement:

    • Measure the absorbance of the sample at 280 nm (A280) and 260 nm (A260).

  • Calculation:

    • Use the Beer-Lambert law and the known extinction coefficients to solve a set of simultaneous equations to determine the concentrations of the antibody and the oligonucleotide.[]

    • The average DAR is the molar ratio of the oligonucleotide to the antibody.

Data Presentation

Quantitative data from the characterization of Basivarsen conjugation efficiency should be summarized in clear and structured tables for easy comparison.

Table 1: Comparison of Average DAR by Different Techniques

TechniqueAverage DARStandard Deviation
HIC3.8± 0.1
RP-HPLC (reduced)3.9± 0.2
LC-MS (native)3.85± 0.05
UV-Vis Spectroscopy3.7± 0.3

Table 2: Distribution of DAR Species by HIC

DAR SpeciesPercentage of Total Peak Area
DAR0 (unconjugated)5%
DAR110%
DAR220%
DAR330%
DAR425%
DAR5+10%

Table 3: Mass Determination of Basivarsen Species by LC-MS

DAR SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
DAR0150,000150,005+5
DAR1157,000157,006+6
DAR2164,000164,008+8
DAR3171,000171,010+10
DAR4178,000178,012+12

Conclusion

The comprehensive characterization of the this compound conjugation efficiency is paramount for ensuring its quality, safety, and efficacy. A combination of orthogonal analytical techniques, including HIC, RP-HPLC, LC-MS, and UV-Vis spectroscopy, provides a complete picture of the average DAR, the distribution of conjugated species, and the overall integrity of the molecule. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for researchers and professionals involved in the development of Basivarsen and other antibody-oligonucleotide conjugates.

References

Application Notes and Protocols for Zeleciment Basivarsen in Cell Culture Models of Myotonic Dystrophy Type 1 (DM1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic Dystrophy Type 1 (DM1) is a progressive, multi-systemic genetic disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2][3][4] The expanded CUG repeats in the transcribed RNA are toxic, forming nuclear foci that sequester essential splicing proteins, most notably Muscleblind-like 1 (MBNL1).[1][2][3][4][5][6] This sequestration leads to a cascade of downstream effects, including widespread alternative splicing dysregulation (spliceopathy), which is the primary driver of the multisystemic symptoms of DM1.[1][2][3][4][5][6]

Zeleciment basivarsen (also known as DYNE-101) is an investigational therapeutic designed to address the root cause of DM1. It is an antibody-oligonucleotide conjugate (AOC) that consists of an antisense oligonucleotide (ASO) attached to a fragment antibody (Fab) that targets the transferrin receptor 1 (TfR1).[1] This design facilitates targeted delivery to muscle cells, which highly express TfR1.[1] The ASO component of Zeleciment basivarsen is designed to bind to the mutant DMPK RNA, leading to its degradation and thereby reducing the toxic nuclear RNA and releasing sequestered MBNL1.[1] This mechanism aims to restore normal splicing and ameliorate the downstream pathology of DM1.

These application notes provide detailed protocols for utilizing Zeleciment basivarsen in preclinical in vitro models of DM1 to assess its efficacy and mechanism of action.

Data Presentation

In Vitro Efficacy of Zeleciment Basivarsen (DYNE-101)

While specific in vitro dose-response data for Zeleciment basivarsen is not publicly available, preclinical studies have demonstrated its effectiveness in patient-derived myoblasts and in vivo models.[7][8][9] The following table summarizes the reported effects and provides a template for researchers to generate quantitative data in their own cell culture systems.

Parameter Cell/Animal Model Reported Effect Reference
DMPK RNA Reduction Patient-derived myoblastsQualitative reduction[7][9]
Nuclear Foci Reduction Patient-derived myoblastsQualitative reduction[7][9]
Nuclear Foci Reduction hTfR1/DMSXL Mouse Model (Cardiomyocytes)~50% reduction[7]
Splicing Correction Patient-derived myoblastsQualitative improvement[7][9]
Splicing Correction (Composite Index) ACHIEVE Clinical Trial (5.4 mg/kg Q8W)27% mean improvement at 3 months[10]

Researchers should perform dose-response experiments to determine the EC50 for these parameters in their specific DM1 cell culture model.

Signaling Pathways and Experimental Workflows

Pathogenic Mechanism of DM1 and Therapeutic Intervention by Zeleciment Basivarsen

DM1_Pathogenesis_and_Zeleciment_Intervention cluster_gene Nucleus Mutant DMPK Gene Mutant DMPK Gene Toxic DMPK RNA (CUGexp) Toxic DMPK RNA (CUGexp) Mutant DMPK Gene->Toxic DMPK RNA (CUGexp) Transcription Nuclear Foci Nuclear Foci Toxic DMPK RNA (CUGexp)->Nuclear Foci MBNL1 MBNL1 Toxic DMPK RNA (CUGexp)->MBNL1 Release of MBNL1 Widespread Splicing Dysregulation Widespread Splicing Dysregulation Nuclear Foci->Widespread Splicing Dysregulation Loss of MBNL1 function MBNL1->Nuclear Foci Sequestration Splicing Correction Splicing Correction MBNL1->Splicing Correction Zeleciment Zeleciment basivarsen Zeleciment->Toxic DMPK RNA (CUGexp) Degradation DM1 Pathophysiology DM1 Pathophysiology Widespread Splicing Dysregulation->DM1 Pathophysiology

Caption: Pathogenic cascade in DM1 and the mechanism of action of Zeleciment basivarsen.

Experimental Workflow for In Vitro Evaluation of Zeleciment Basivarsen

experimental_workflow Start Start DM1 Cell Culture Culture DM1 Patient-Derived Myoblasts or Fibroblasts Start->DM1 Cell Culture Treatment Treat cells with Zeleciment basivarsen (Dose-response and time-course) DM1 Cell Culture->Treatment Endpoint Assays Endpoint Assays Treatment->Endpoint Assays DMPK RNA Quantification RT-qPCR for DMPK mRNA levels Endpoint Assays->DMPK RNA Quantification Foci Analysis FISH for DMPK RNA foci & IF for MBNL1 localization Endpoint Assays->Foci Analysis Splicing Analysis RT-PCR for key -splicing events Endpoint Assays->Splicing Analysis Toxicity Assay Cell viability assay (e.g., MTT, XTT) Endpoint Assays->Toxicity Assay Data Analysis Data Analysis and Interpretation DMPK RNA Quantification->Data Analysis Foci Analysis->Data Analysis Splicing Analysis->Data Analysis Toxicity Assay->Data Analysis

Caption: Workflow for assessing Zeleciment basivarsen efficacy in DM1 cell models.

Experimental Protocols

Cell Culture of DM1 Patient-Derived Myoblasts

Materials:

  • DM1 patient-derived myoblasts (and healthy control myoblasts)

  • Skeletal Muscle Cell Growth Medium (e.g., PromoCell C-23260)

  • Differentiation Medium (e.g., DMEM with 2% horse serum)

  • Flasks/plates coated with an appropriate extracellular matrix (e.g., gelatin, collagen)

  • Standard cell culture incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved myoblasts rapidly in a 37°C water bath.

  • Transfer cells to a sterile conical tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and plate onto coated flasks.

  • Culture cells at 37°C, 5% CO2, changing the medium every 2-3 days.

  • Passage cells when they reach 70-80% confluency.

  • For differentiation into myotubes, replace the growth medium with differentiation medium once cells are ~90% confluent.

Treatment with Zeleciment Basivarsen

Materials:

  • Zeleciment basivarsen (DYNE-101) stock solution

  • Appropriate cell culture medium for dilution

Protocol:

  • Prepare a dilution series of Zeleciment basivarsen in the appropriate cell culture medium. A starting concentration range of 10-1000 nM is recommended for initial dose-response experiments, based on typical ASO in vitro concentrations.

  • Remove the existing medium from the cultured DM1 cells (myoblasts or differentiated myotubes).

  • Add the medium containing the desired concentration of Zeleciment basivarsen to the cells. Include a vehicle-only control.

  • Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment time.

Quantification of DMPK mRNA by RT-qPCR

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for DMPK and a reference gene (e.g., GAPDH)

Protocol:

  • Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers for DMPK and the reference gene.

  • Calculate the relative expression of DMPK mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

Analysis of Nuclear Foci and MBNL1 Localization

Materials:

  • Fluorescence In Situ Hybridization (FISH) probe for CUG repeats (e.g., Cy3-labeled (CAG)5 probe)

  • Primary antibody against MBNL1

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Microscope slides and coverslips

  • Fluorescence microscope

Protocol:

  • Grow and treat cells on sterile glass coverslips.

  • Fix the cells with 4% paraformaldehyde.

  • For combined FISH and immunofluorescence, perform the immunofluorescence protocol first: a. Permeabilize cells with 0.5% Triton X-100. b. Block with an appropriate blocking buffer. c. Incubate with the primary anti-MBNL1 antibody. d. Wash and incubate with the fluorescently labeled secondary antibody.

  • Proceed with the FISH protocol: a. Hybridize the cells with the fluorescently labeled CUG repeat probe. b. Perform stringent washes to remove unbound probe.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope. Capture images and quantify the number, size, and intensity of nuclear foci, as well as the co-localization with MBNL1.

Splicing Analysis by RT-PCR

Materials:

  • RNA extraction and cDNA synthesis kits (as above)

  • PCR master mix

  • Primers flanking a known misspliced exon in DM1 (e.g., INSR exon 11, MBNL1 exon 5)

Protocol:

  • Extract RNA and synthesize cDNA as described for RT-qPCR.

  • Perform PCR using primers that flank the alternatively spliced exon of interest.

  • Analyze the PCR products on an agarose (B213101) gel or using a fragment analyzer.

  • Quantify the ratio of the inclusion and exclusion isoforms to determine the percentage of splicing correction.

In Vitro Toxicity Assessment

Materials:

  • MTT or XTT assay kit

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of Zeleciment basivarsen concentrations. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.

  • After the desired incubation period, perform the MTT or XTT assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).

Conclusion

Zeleciment basivarsen represents a promising therapeutic strategy for DM1 by targeting the toxic DMPK RNA. The protocols outlined in these application notes provide a framework for researchers to evaluate its efficacy and mechanism of action in relevant in vitro cell culture models. These assays are crucial for understanding the molecular effects of Zeleciment basivarsen and for the continued development of therapies for Myotonic Dystrophy Type 1.

References

Application Note: Experimental Framework for Assessing the Targeted Delivery of a Basivarsen Linker-Based Antibody-Oligonucleotide Conjugate (AOC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Oligonucleotide Conjugates (AOCs) are a promising therapeutic modality that combines the target specificity of monoclonal antibodies with the gene-modulating capabilities of oligonucleotides.[1] This approach overcomes a primary hurdle in oligonucleotide therapeutics: efficient and targeted delivery to tissues beyond the liver.[1][2] Basivarsen (also known as Zeleciment basivarsen or DYNE-101) is an investigational AOC designed for the treatment of Myotonic Dystrophy Type 1 (DM1).[3][4] It consists of an antisense oligonucleotide (ASO) payload designed to reduce toxic mutant myotonic dystrophy protein kinase (DMPK) RNA, conjugated via a linker to an antigen-binding fragment (Fab) that targets the transferrin receptor 1 (TfR1).[3][5] This targeting mechanism facilitates delivery to muscle tissues, which are heavily affected in DM1.[4]

This document provides a detailed set of protocols and an experimental framework to characterize a Basivarsen linker-based AOC and rigorously assess its targeted delivery and pharmacodynamic activity, both in vitro and in vivo.

Core Principles and Workflow

The successful assessment of a targeted AOC relies on a multi-step experimental approach. The process begins with the AOC binding to a specific cell surface receptor, followed by internalization, and culminating in the release of the oligonucleotide payload into the correct cellular compartment to engage its target.

AOC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Target Muscle Cell AOC Basivarsen AOC (Fab-Linker-ASO) Receptor TfR1 Receptor AOC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Trafficking Release Endosomal Escape & Linker Cleavage Endosome->Release ASO Free ASO Release->ASO Nucleus Nucleus ASO->Nucleus Translocation TargetRNA Toxic DMPK RNA ASO->TargetRNA Hybridization Degradation RNase H-Mediated Degradation TargetRNA->Degradation

Caption: Mechanism of action for a Basivarsen-like AOC.

In Vitro Assessment of Targeted Delivery and Activity

In vitro assays are crucial for confirming the fundamental properties of the AOC in a controlled cellular environment before proceeding to more complex in vivo models. These tests validate target engagement, cellular uptake, and payload activity.

In_Vitro_Workflow cluster_assays Parallel Assays cluster_readouts Analysis & Readouts start Start: Target Cells Expressing TfR1 treatment Treat Cells with AOC start->treatment binding Binding Assay treatment->binding uptake Uptake & Internalization treatment->uptake pd Pharmacodynamic Assay treatment->pd flow Flow Cytometry (Quantify Binding) binding->flow microscopy Confocal Microscopy (Visualize Uptake) uptake->microscopy lcms LC-MS (Quantify Internalized Oligo) uptake->lcms qpcr RT-qPCR (Measure DMPK RNA levels) pd->qpcr

Caption: Experimental workflow for in vitro assessment of AOC activity.

Protocol 2.1: TfR1 Binding Affinity Assay (Flow Cytometry)

Principle: To quantify the binding of the AOC's Fab component to the TfR1 receptor on the surface of target cells.

Materials:

  • Target cells (e.g., human myoblasts) expressing TfR1.

  • This compound-based AOC.

  • Non-targeting control AOC (isotype control Fab).

  • FACS Buffer (PBS, 2% FBS, 0.05% Sodium Azide).

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-human Fab).

  • Flow cytometer.

Procedure:

  • Culture target cells to ~80% confluency and harvest using a non-enzymatic cell dissociation solution.

  • Wash cells with cold FACS buffer and resuspend to a concentration of 1x10^6 cells/mL.

  • Prepare serial dilutions of the AOC and control AOC in FACS buffer (e.g., from 0.1 nM to 500 nM).

  • Aliquot 100 µL of cell suspension into flow cytometry tubes.

  • Add 100 µL of the diluted AOC or control to the respective tubes.

  • Incubate on ice for 1 hour.

  • Wash cells three times with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspend cells in 100 µL of FACS buffer containing the fluorescently-labeled secondary antibody at its recommended dilution.

  • Incubate on ice in the dark for 30 minutes.

  • Wash cells three times as in step 7.

  • Resuspend the final cell pellet in 300 µL of FACS buffer.

  • Analyze the samples on a flow cytometer, acquiring the median fluorescence intensity (MFI) for each sample.

  • Plot the MFI against the AOC concentration and fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd).

Protocol 2.2: Cellular Internalization Assay (Confocal Microscopy)

Principle: To visually confirm that the AOC is internalized by target cells after binding to the TfR1 receptor.

Materials:

  • Fluorescently labeled AOC (e.g., with Alexa Fluor 647 conjugated to the ASO).

  • Target cells seeded on glass-bottom culture dishes.

  • Lysosomal marker (e.g., LysoTracker Green).

  • Nuclear stain (e.g., DAPI).

  • Paraformaldehyde (4% in PBS).

  • Confocal microscope.

Procedure:

  • Seed target cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat cells with the fluorescently labeled AOC (e.g., 100 nM) in complete culture medium.

  • Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • In the last 30 minutes of incubation, add LysoTracker Green to the medium to stain lysosomes.

  • Wash cells three times with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash cells again and stain with DAPI for 5 minutes.

  • Mount coverslips and image the dishes using a confocal microscope.

  • Analyze images for co-localization of the AOC signal with endo-lysosomal compartments and its presence within the cytoplasm.

Protocol 2.3: Quantification of Cellular ASO Uptake (LC-MS)

Principle: To quantify the amount of the ASO payload delivered inside the target cells after AOC treatment.

Materials:

  • Target cells seeded in 6-well plates.

  • This compound-based AOC.

  • Cell lysis buffer with Proteinase K.

  • Solid-phase extraction (SPE) kit for oligonucleotides.[6]

  • Liquid chromatography-mass spectrometry (LC-MS) system.[7]

Procedure:

  • Seed 5x10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the AOC for 24 hours.

  • Wash cells thoroughly with cold PBS to remove non-internalized AOC.

  • Lyse the cells using a suitable lysis buffer containing Proteinase K to digest proteins and release the oligonucleotide.[6]

  • Homogenize the lysate and quantify the total protein content (for normalization).

  • Extract the oligonucleotide from the lysate using a validated SPE protocol.

  • Elute the oligonucleotide and analyze the concentration using a calibrated LC-MS/MS method.[7][8]

  • Express the results as ng of ASO per mg of total cellular protein.

Protocol 2.4: In Vitro Pharmacodynamic Assessment (RT-qPCR)

Principle: To measure the functional activity of the delivered ASO by quantifying the reduction of its target, the mutant DMPK RNA.

Materials:

  • DM1 patient-derived myoblasts (containing the DMPK mutation).

  • This compound-based AOC.

  • RNA extraction kit (e.g., TRIzol).

  • Reverse transcription reagents.

  • qPCR primers/probes specific for DMPK RNA and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR system.

Procedure:

  • Seed DM1 patient myoblasts in 12-well plates.

  • Treat cells with a dose-response range of the AOC for 48-72 hours.

  • Wash cells with PBS and lyse them directly in the plate.

  • Extract total RNA according to the kit manufacturer's protocol.

  • Perform reverse transcription to synthesize cDNA.

  • Set up qPCR reactions using primers/probes for DMPK and the housekeeping gene.

  • Run the qPCR and determine the cycle threshold (Ct) values.

  • Calculate the relative expression of DMPK RNA using the ΔΔCt method, normalized to the housekeeping gene and relative to untreated control cells.

  • Plot the percentage of DMPK RNA reduction against the AOC concentration to determine the IC50 value.

In Vivo Assessment of Targeted Delivery and Efficacy

In vivo studies are essential to evaluate the biodistribution, pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy of the AOC in a complex biological system.[9][10]

In_Vivo_Workflow cluster_pkpd PK/PD Time Course cluster_analysis Downstream Analysis start Start: DM1 Animal Model treatment AOC Administration (e.g., IV injection) start->treatment collection Collect Blood & Tissues (Muscle, Liver, Kidney, etc.) treatment->collection efficacy Efficacy Assessment (Functional Outcomes, e.g., Grip Strength) treatment->efficacy pk_analysis PK Analysis: Quantify AOC in Plasma & Tissue Homogenates collection->pk_analysis pd_analysis PD Analysis: Measure Target RNA Knockdown in Tissues collection->pd_analysis lcms LC-MS pk_analysis->lcms qpcr RT-qPCR pd_analysis->qpcr

Caption: Experimental workflow for in vivo assessment of AOC delivery and efficacy.

Protocol 3.1: Animal Model

Selection: A transgenic mouse model that expresses the human DMPK gene with the expanded CTG repeat is a suitable choice to assess both the pharmacodynamics (reduction of human DMPK RNA) and potential efficacy of the Basivarsen AOC.

Protocol 3.2: Biodistribution and Pharmacokinetic (PK) Study

Principle: To determine the concentration and persistence of the AOC's ASO payload in target tissues (skeletal muscle, heart) versus off-target tissues (liver, kidney, spleen) and in circulation over time.[11]

Materials:

  • DM1 transgenic mice.

  • This compound-based AOC.

  • Equipment for intravenous (IV) injection.

  • Tissue homogenization equipment.

  • Protocols and materials for oligonucleotide extraction and LC-MS analysis as described in Protocol 2.3.

Procedure:

  • Administer a single IV dose of the AOC to a cohort of mice (n=3-5 per time point).

  • At designated time points (e.g., 1, 6, 24, 72, 168 hours post-dose), collect blood samples via cardiac puncture into K2EDTA tubes.

  • Immediately following blood collection, sacrifice the animals and perfuse with saline.

  • Dissect and collect key tissues: quadriceps, gastrocnemius, heart, liver, kidney, and spleen. Weigh each tissue sample.

  • Process blood to plasma by centrifugation.

  • Homogenize the tissue samples in a suitable buffer.

  • Extract the ASO from plasma and tissue homogenates using SPE.

  • Quantify the ASO concentration using a validated LC-MS method.

  • Plot the concentration-time profiles for plasma and each tissue to determine key PK parameters (e.g., Cmax, T1/2, AUC, and tissue-to-plasma ratios).

Protocol 3.3: In Vivo Pharmacodynamic (PD) and Efficacy Study

Principle: To evaluate the dose-dependent reduction of target DMPK RNA in muscle tissue and to assess corresponding improvements in disease-related functional endpoints.

Materials:

  • DM1 transgenic mice (n=8-10 per group).

  • This compound-based AOC.

  • Vehicle control (e.g., saline).

  • Equipment for functional tests (e.g., grip strength meter).

  • Protocols and materials for RNA extraction and RT-qPCR as described in Protocol 2.4.

Procedure:

  • Divide mice into groups receiving different doses of the AOC (e.g., 1, 3, 10 mg/kg) or vehicle control, administered weekly for 4-6 weeks.

  • Monitor animal body weight and general health throughout the study.

  • Perform functional tests (e.g., grip strength) at baseline and at the end of the study.

  • At the study endpoint (e.g., 24-48 hours after the final dose), sacrifice the animals.

  • Collect target tissues (quadriceps, heart) for PD analysis.

  • Extract RNA from the tissues and perform RT-qPCR to quantify the level of DMPK RNA reduction relative to the vehicle-treated group.

  • Analyze the functional test data to assess for statistically significant improvements in the AOC-treated groups.

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison between different experimental groups and conditions.

Table 1: Summary of In Vitro Characterization

Cell Line Binding Affinity (Kd, nM) Cellular Uptake at 24h (ng ASO/mg protein) DMPK RNA Reduction (IC50, nM)
DM1 Myoblasts 15.2 ± 2.1 120.5 ± 15.3 25.6 ± 4.5

| Control (TfR1-low) | > 500 | 5.1 ± 1.8 | > 1000 |

Table 2: Summary of In Vivo Biodistribution at 24h Post-Dose (10 mg/kg)

Tissue ASO Concentration (µg/g tissue) Tissue-to-Plasma Ratio
Quadriceps 15.8 ± 3.1 12.2
Heart 12.5 ± 2.5 9.6
Liver 4.2 ± 1.1 3.2
Kidney 2.5 ± 0.8 1.9
Spleen 1.8 ± 0.6 1.4

| Plasma (µg/mL) | 1.3 ± 0.4 | N/A |

Table 3: Summary of In Vivo PD and Efficacy (4-week study)

Treatment Group (mg/kg) DMPK RNA Reduction (Quadriceps) Change in Grip Strength from Baseline
Vehicle 0% -5.2% ± 3.1%
3 mg/kg AOC 45% ± 8% +10.5% ± 4.2%*
10 mg/kg AOC 78% ± 10% +22.1% ± 5.5%**

*p < 0.05, **p < 0.01 vs. Vehicle

References

In vivo imaging techniques to track the biodistribution of Basivarsen linker conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basivarsen (also known as Zeleciment basivarsen or DYNE-101) is an investigational antisense oligonucleotide (ASO) designed to treat Myotonic Dystrophy Type 1 (DM1). DM1 is caused by a toxic gain-of-function mutant DMPK RNA, which contains an expanded CUG trinucleotide repeat. Basivarsen targets this toxic RNA, leading to its degradation and preventing the downstream pathogenic effects. To enhance delivery to muscle and the central nervous system, Basivarsen is conjugated to a Fab fragment of an antibody that targets the transferrin receptor 1 (TfR1).

Understanding the in vivo biodistribution of Basivarsen linker conjugates is critical for optimizing its therapeutic efficacy and safety profile. This document provides detailed application notes and protocols for tracking the biodistribution of these conjugates using established in vivo imaging techniques, including positron emission tomography (PET) and near-infrared (NIR) fluorescence imaging.

Signaling Pathway of Basivarsen

Basivarsen's mechanism of action involves the targeted degradation of toxic DMPK RNA. The following diagram illustrates the simplified signaling pathway.

Basivarsen Signaling Pathway cluster_cell Muscle Cell TfR1 Transferrin Receptor 1 (TfR1) Endosome Endosome TfR1->Endosome Internalization Basivarsen_Fab Basivarsen-Fab Conjugate Basivarsen_Fab->TfR1 Binding Basivarsen_Release Basivarsen Release Endosome->Basivarsen_Release Toxic_DMPK_RNA Toxic DMPK RNA (with CUG repeats) Basivarsen_Release->Toxic_DMPK_RNA Hybridization RNase_H RNase H Toxic_DMPK_RNA->RNase_H Recruitment Splicing_Factors Splicing Factors (e.g., MBNL1) Toxic_DMPK_RNA->Splicing_Factors Sequestration Degradation Degradation of Toxic DMPK RNA RNase_H->Degradation Degradation->Splicing_Factors Release Normal_Splicing Restoration of Normal Splicing Splicing_Factors->Normal_Splicing

Caption: Simplified signaling pathway of Basivarsen in a muscle cell.

In Vivo Imaging Techniques

Two primary modalities for in vivo imaging of this compound conjugates are recommended:

  • Positron Emission Tomography (PET): Offers high sensitivity and quantitative data on tissue concentration. This requires radiolabeling of the conjugate, typically with Fluorine-18 (¹⁸F).

  • Near-Infrared (NIR) Fluorescence Imaging: Provides a non-radioactive alternative with good tissue penetration. This involves labeling the conjugate with a NIR fluorescent dye.

Experimental Protocols

Protocol 1: Radiolabeling of Basivarsen-Fab Conjugate with ¹⁸F for PET Imaging

This protocol is adapted from established methods for labeling antibodies and oligonucleotides.

Materials:

  • Basivarsen-Fab conjugate with a suitable linker for conjugation (e.g., containing a free amine or thiol group)

  • N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) or other suitable ¹⁸F-labeling precursor

  • Phosphate-buffered saline (PBS), pH 8.5

  • PD-10 desalting columns (or equivalent)

  • Radio-TLC scanner and HPLC system for quality control

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Preparation of Basivarsen-Fab Conjugate:

    • Dissolve the Basivarsen-Fab conjugate in PBS (pH 8.5) to a concentration of 5-10 mg/mL.

  • Radiolabeling Reaction:

    • Synthesize [¹⁸F]SFB according to established radiochemistry protocols.

    • Evaporate the [¹⁸F]SFB to dryness and redissolve in a small volume of anhydrous DMF (e.g., 10 µL).

    • Add the [¹⁸F]SFB solution to the Basivarsen-Fab conjugate solution.

    • Incubate the reaction mixture at 40°C for 30 minutes with gentle agitation.

  • Purification:

    • Purify the ¹⁸F-labeled Basivarsen-Fab conjugate from unreacted [¹⁸F]SFB using a PD-10 desalting column equilibrated with sterile PBS.

    • Collect fractions and identify the radiolabeled product using a gamma counter.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is desirable.

    • Measure the specific activity of the labeled conjugate.

Protocol 2: Fluorescent Labeling of Basivarsen-Fab Conjugate with a NIR Dye

Materials:

  • Basivarsen-Fab conjugate with a free amine group

  • Amine-reactive NIR fluorescent dye (e.g., IRDye 800CW NHS ester)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • PD-10 desalting columns

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Basivarsen-Fab Conjugate:

    • Dissolve the Basivarsen-Fab conjugate in sodium bicarbonate buffer to a concentration of 5-10 mg/mL.

  • Labeling Reaction:

    • Dissolve the NIR dye NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

    • Add the dye solution to the conjugate solution at a molar ratio of approximately 5-10 moles of dye per mole of conjugate.

    • Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled conjugate at the maximum absorbance wavelengths of the protein (280 nm) and the dye.

Protocol 3: In Vivo PET/CT Imaging in Mice

PET Imaging Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Injection Intravenous Injection of ¹⁸F-Basivarsen-Fab Animal_Prep->Injection Dynamic_Scan Dynamic PET/CT Scan (e.g., 0-60 min post-injection) Injection->Dynamic_Scan Static_Scans Static PET/CT Scans (e.g., 1, 4, 24, 48 h post-injection) Dynamic_Scan->Static_Scans Image_Reconstruction Image Reconstruction and Analysis Static_Scans->Image_Reconstruction Ex_Vivo_Biodistribution Ex Vivo Biodistribution (Terminal time point) Static_Scans->Ex_Vivo_Biodistribution ROI_Analysis Region of Interest (ROI) Analysis (Quantification of Uptake in Organs) Image_Reconstruction->ROI_Analysis

Caption: General workflow for in vivo PET/CT imaging.

Procedure:

  • Animal Model: Use appropriate mouse models (e.g., wild-type or a DM1 transgenic model).

  • Administration: Administer a known amount of the ¹⁸F-labeled Basivarsen-Fab conjugate (typically 5-10 MBq) to anesthetized mice via tail vein injection.

  • Imaging:

    • Acquire dynamic PET scans immediately after injection to observe the initial distribution phase.

    • Perform static PET/CT scans at various time points (e.g., 1, 4, 24, and 48 hours) post-injection to track the biodistribution over time.

  • Image Analysis:

    • Reconstruct PET images and co-register them with CT images for anatomical reference.

    • Draw regions of interest (ROIs) over major organs (liver, kidneys, spleen, heart, muscle, brain, etc.) and tumors (if applicable) to quantify the radioactivity concentration.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 4: In Vivo NIR Fluorescence Imaging in Mice

Procedure:

  • Animal Model: As in Protocol 3.

  • Administration: Inject the NIR-labeled Basivarsen-Fab conjugate intravenously into anesthetized mice.

  • Imaging:

    • Place the mouse in a preclinical in vivo fluorescence imaging system.

    • Acquire whole-body images at various time points post-injection using the appropriate excitation and emission filters for the chosen NIR dye.

  • Image Analysis:

    • Quantify the fluorescence intensity in different organs and tissues by drawing ROIs.

    • Data can be expressed as radiant efficiency or other appropriate units.

Protocol 5: Ex Vivo Biodistribution Analysis

This protocol is performed at the terminal time point of the in vivo imaging study to validate the imaging data.

Materials:

  • Gamma counter or fluorescence plate reader

  • Scales for weighing organs

  • Dissection tools

Procedure:

  • Euthanasia and Dissection:

    • At the final imaging time point, euthanize the mice.

    • Dissect major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).

  • Measurement:

    • Weigh each tissue sample.

    • For radiolabeled conjugates, measure the radioactivity in each sample using a gamma counter.

    • For fluorescently labeled conjugates, homogenize the tissues and measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the %ID/g for each tissue for the radiolabeled conjugate.

    • Calculate the fluorescence intensity per gram of tissue for the fluorescently labeled conjugate.

Data Presentation

Quantitative biodistribution data should be summarized in tables for clear comparison across different time points and experimental groups.

Table 1: Quantitative Biodistribution of a TfR1-Targeted Antibody-Oligonucleotide Conjugate in Mice (%ID/g ± SD)

Note: This table presents representative data for a TfR1-targeted antibody-oligonucleotide conjugate as specific quantitative data for Basivarsen across all organs is not publicly available. The primary accumulation is expected in tissues with high TfR1 expression, such as muscle and heart, with clearance through the liver and kidneys.

Organ1 hour4 hours24 hours48 hours
Blood15.2 ± 2.18.5 ± 1.52.1 ± 0.40.8 ± 0.2
Heart10.5 ± 1.812.3 ± 2.09.8 ± 1.77.5 ± 1.3
Lungs8.7 ± 1.25.4 ± 0.92.5 ± 0.51.2 ± 0.3
Liver25.6 ± 3.528.9 ± 4.120.1 ± 3.215.4 ± 2.8
Spleen5.2 ± 0.86.8 ± 1.15.1 ± 0.93.9 ± 0.7
Kidneys30.1 ± 4.225.7 ± 3.815.3 ± 2.510.1 ± 1.9
Muscle5.8 ± 0.98.2 ± 1.410.5 ± 1.89.7 ± 1.6
Bone3.1 ± 0.64.5 ± 0.83.9 ± 0.73.2 ± 0.6
Brain0.5 ± 0.10.4 ± 0.10.3 ± 0.10.2 ± 0.1

Table 2: ASO Muscle Concentration Following Administration of DYNE-101 in the ACHIEVE Trial [1]

Dose GroupTime PointMean ASO Muscle Concentration (ng/g)
1.8 mg/kg Q4W3 months10.0
3.4 mg/kg Q4W3 months21.5

Logical Relationships and Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the biodistribution of this compound conjugates.

Experimental Workflow cluster_prep Preparation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Conjugate Basivarsen-Fab Conjugate Labeling Radiolabeling (¹⁸F) or Fluorescent Labeling (NIR) Conjugate->Labeling QC Quality Control (Purity, Specific Activity/DOL) Labeling->QC Animal_Model Animal Model Selection (e.g., DM1 Transgenic Mice) QC->Animal_Model Administration IV Administration of Labeled Conjugate Animal_Model->Administration Imaging In Vivo Imaging (PET/CT or NIR Fluorescence) Administration->Imaging Image_Analysis Quantitative Image Analysis (%ID/g or Fluorescence Intensity) Imaging->Image_Analysis ExVivo Ex Vivo Biodistribution (Gamma Counting or Fluorometry) Imaging->ExVivo Data_Comparison Data Comparison and Reporting Image_Analysis->Data_Comparison ExVivo->Data_Comparison

Caption: Overall experimental workflow for biodistribution studies.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for researchers to effectively track the in vivo biodistribution of this compound conjugates. By employing these advanced imaging techniques, valuable insights into the pharmacokinetics and tissue targeting of this promising therapeutic agent can be obtained, facilitating its continued development for the treatment of Myotonic Dystrophy Type 1.

References

Application Notes and Protocols for Measuring Antisense Oligonucleotide Release from the Basivarsen Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basivarsen (zeleciment basivarsen, formerly DYNE-101) is an investigational antibody-oligonucleotide conjugate (AOC) designed for the treatment of Myotonic Dystrophy Type 1 (DM1). It comprises a monoclonal antibody fragment (Fab) targeting the transferrin receptor 1 (TfR1) conjugated to an antisense oligonucleotide (ASO) payload. This targeted delivery system facilitates the uptake of the ASO into muscle cells, where it is intended to reduce the levels of toxic mutant DMPK RNA.

A critical component of Basivarsen's design is the linker that connects the Fab to the ASO. Understanding the release kinetics of the ASO from this linker is paramount for evaluating the drug's efficacy and pharmacokinetic profile. This document provides detailed application notes and protocols for assays to measure the release of the antisense oligonucleotide from the Basivarsen linker.

Based on available information, the linker employed in the Dyne Therapeutics FORCE™ platform, used for Basivarsen, is a cleavable valine-citrulline (Val-Cit) linker.[1] This dipeptide linker is designed to be stable in systemic circulation but is susceptible to enzymatic cleavage by proteases, such as Cathepsin B, which are highly active in the lysosomal compartment of cells.[2][3][4] Upon internalization of Basivarsen into the target cell, the Val-Cit linker is cleaved, releasing the ASO payload to engage its target RNA.

These application notes describe three key assays for quantifying the release of the ASO from the Basivarsen conjugate: an in vitro enzymatic cleavage assay, a cell-based release assay, and a quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS).

I. In Vitro Enzymatic Cleavage Assay using Cathepsin B

This assay directly measures the susceptibility of the this compound to cleavage by its target enzyme, Cathepsin B, in a controlled, cell-free environment. The rate of ASO release can be quantified over time.

Experimental Workflow: In Vitro Enzymatic Cleavage Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - Basivarsen (AOC) - Recombinant Human Cathepsin B - Assay Buffer (pH 5.5) - Stop Solution incubate Incubate Basivarsen with Cathepsin B at 37°C prep_reagents->incubate 1. Mix sample Collect Aliquots at Various Time Points incubate->sample 2. Time Course quench Quench Reaction with Stop Solution sample->quench 3. Stop Reaction analysis Quantify Released ASO (e.g., LC-MS/MS or Fluorescence Assay) quench->analysis 4. Analyze

Caption: Workflow for the in vitro enzymatic cleavage assay.

Protocol: Cathepsin B Cleavage Assay

Materials:

  • Basivarsen (or a suitable AOC with a Val-Cit linker)

  • Recombinant Human Cathepsin B (active)

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5

  • Stop Solution: Acetonitrile or other suitable organic solvent

  • Control Linker-Fluorophore conjugate (e.g., Val-Cit-AMC) for initial enzyme activity validation

  • Microcentrifuge tubes or 96-well plate

  • Incubator (37°C)

  • LC-MS/MS system or fluorescence plate reader

Procedure:

  • Enzyme Activation: If required, activate the recombinant Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the Assay Buffer.

    • Add Basivarsen to a final concentration of 1-10 µM.

    • Pre-warm the mixture to 37°C.

  • Initiate Reaction: Add activated Cathepsin B to the reaction mixture to a final concentration of 10-100 nM.

  • Incubation: Incubate the reaction at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing an equal volume of cold Stop Solution to terminate the enzymatic reaction.

  • Analysis: Analyze the quenched samples by LC-MS/MS to quantify the concentration of the released ASO.

  • Data Analysis: Plot the concentration of the released ASO against time to determine the cleavage kinetics.

Data Presentation: In Vitro Cleavage of Basivarsen by Cathepsin B
Time (minutes)Concentration of Released ASO (µM)% of Total ASO Released
00.010.1
150.858.5
301.9819.8
603.8538.5
1206.5465.4
2408.9289.2

Note: The data presented are illustrative and may not represent the actual cleavage kinetics of Basivarsen.

II. Cell-Based ASO Release Assay

This assay evaluates the release of the ASO from Basivarsen within a cellular context, providing a more physiologically relevant measure of linker cleavage following cellular uptake.

Experimental Workflow: Cell-Based ASO Release Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation_lysis Incubation & Lysis cluster_extraction_analysis Extraction & Analysis culture_cells Culture TfR1-expressing muscle cells treat_cells Treat cells with Basivarsen (AOC) culture_cells->treat_cells 1. Seed incubate_lysis Incubate for various times and then lyse cells treat_cells->incubate_lysis 2. Incubate extract_aso Extract intracellular ASO incubate_lysis->extract_aso 3. Lyse & Extract quantify_aso Quantify free ASO vs. conjugated ASO (LC-MS/MS) extract_aso->quantify_aso 4. Analyze

Caption: Workflow for the cell-based ASO release assay.

Protocol: Cell-Based ASO Release Assay

Materials:

  • TfR1-expressing muscle cell line (e.g., C2C12 myoblasts)

  • Cell culture medium and supplements

  • Basivarsen

  • Cell lysis buffer

  • Proteinase K

  • Solid-phase extraction (SPE) cartridges for oligonucleotide purification

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed the muscle cells in a multi-well plate and grow to 70-80% confluency.

  • Treatment: Treat the cells with a known concentration of Basivarsen (e.g., 10-100 nM) in the cell culture medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • At each time point, wash the cells with PBS to remove any non-internalized Basivarsen.

    • Lyse the cells using a suitable lysis buffer.

  • Sample Preparation:

    • Treat the cell lysate with Proteinase K to digest proteins, including the Fab portion of the conjugate.

    • Perform solid-phase extraction (SPE) to isolate the oligonucleotides (both released ASO and any remaining ASO-linker fragments) from the lysate.

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to quantify the amount of free, released ASO.

  • Data Analysis: Calculate the percentage of intracellular ASO that is in the free form at each time point.

Data Presentation: Intracellular Release of ASO from Basivarsen
Time (hours)Intracellular Free ASO (ng/mg protein)% of Total Intracellular ASO
0< 0.1< 1
25.215.6
412.838.4
825.175.3
2430.591.5

Note: The data presented are illustrative and may not represent the actual intracellular release kinetics of Basivarsen.

III. LC-MS/MS for Quantification of Free ASO

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying oligonucleotides in complex biological matrices with high specificity and sensitivity.[3][5] This method can distinguish between the intact AOC, the released ASO, and potential ASO-linker metabolites.

Logical Relationship: LC-MS/MS Quantification

sample_prep Sample Preparation (Proteinase K digestion, Solid-Phase Extraction) lc_separation Liquid Chromatography (Separation of ASO, conjugate, and metabolites) sample_prep->lc_separation 1. Inject ms_detection Mass Spectrometry (Detection and quantification based on mass-to-charge ratio) lc_separation->ms_detection 2. Ionize & Detect data_analysis Data Analysis (Concentration determination) ms_detection->data_analysis 3. Quantify

References

Troubleshooting & Optimization

Troubleshooting low yield in Basivarsen linker conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basivarsen linker conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is Basivarsen and what is the role of its linker?

Basivarsen is an investigational antibody-oligonucleotide conjugate (AOC) being developed for the treatment of Myotonic Dystrophy Type 1 (DM1).[1] It is composed of an antisense oligonucleotide (ASO) designed to target and reduce the toxic mutant myotonic dystrophy protein kinase (DMPK) RNA, linked to an antigen-binding fragment (Fab) of an antibody that targets the transferrin receptor 1 (TfR1).[1] This targeting mechanism is intended to enhance the delivery of the ASO to muscle and the central nervous system. The "this compound" is the chemical entity that covalently connects the ASO to the Fab fragment.[1]

Q2: What is the general chemistry of the this compound conjugation?

While the precise, proprietary protocol for Basivarsen is not publicly available, the conjugation strategy for similar antibody-oligonucleotide conjugates often involves amine-reactive crosslinkers.[2][3][4] Typically, an amino-modified oligonucleotide is reacted with a linker containing an N-hydroxysuccinimide (NHS) ester. This NHS ester then reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody or Fab fragment to form a stable amide bond.[5][6] The this compound itself is a complex molecule with the chemical formula C50H81N11O16.[7]

Q3: What are the critical parameters to control for a successful conjugation reaction?

Several factors are crucial for achieving high-yield conjugation:

  • pH: The reaction with NHS esters is highly pH-dependent, with an optimal range of 7.2-8.5.[8][9] Below this range, the amine groups are protonated and less reactive. Above this range, the hydrolysis of the NHS ester is accelerated, reducing the conjugation efficiency.[8][9]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[8] Phosphate-buffered saline (PBS), borate, or HEPES buffers are generally recommended.[8]

  • Reagent Quality and Handling: Reagents, especially the NHS ester-activated linker, are sensitive to moisture.[5][8] It is essential to use anhydrous solvents like DMSO or DMF for dissolving the linker and to prepare solutions immediately before use.[8][10]

  • Purity of Antibody and Oligonucleotide: The purity of the antibody (or Fab fragment) and the amino-modified oligonucleotide is critical. Impurities can compete with the conjugation reaction. An antibody purity of greater than 95% is recommended.[2]

Troubleshooting Guide for Low Conjugation Yield

Low yield is a common issue in conjugation reactions. The following guide provides a structured approach to identifying and resolving the root cause.

Problem 1: Low or No Conjugation Detected
Potential Cause Recommended Action
Incorrect Buffer pH Verify the pH of your reaction buffer is between 7.2 and 8.5.[8] Use a calibrated pH meter.
Incompatible Buffer Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[8] If necessary, perform a buffer exchange of your antibody or oligonucleotide into a compatible buffer like PBS.[2]
Hydrolyzed/Inactive NHS Ester Use fresh, high-quality NHS ester-activated linker.[5][8] Dissolve it in anhydrous DMSO or DMF immediately before use.[10] Avoid repeated freeze-thaw cycles.
Low Reactant Concentration In dilute solutions, the rate of NHS ester hydrolysis can outcompete the conjugation reaction.[8] If possible, increase the concentration of your antibody/Fab fragment and oligonucleotide.
Insufficient Molar Excess of Linker A molar excess of the linker-activated oligonucleotide is typically required. The optimal ratio depends on the specific reactants and should be determined empirically.
Problem 2: Presence of Unconjugated Antibody/Fab and/or Oligonucleotide
Potential Cause Recommended Action
Inefficient Reaction Conditions Review and optimize all parameters from Problem 1. Consider increasing the reaction time or temperature, though this should be done cautiously to avoid denaturation of the antibody.
Steric Hindrance The conjugation site on the antibody/Fab may be sterically hindered. While not easily modifiable for a given antibody, this is a factor to consider in the design phase.
Impure Reactants Ensure the purity of your antibody/Fab and amino-modified oligonucleotide.[2] Impurities can reduce the effective concentration of reactive species.
Suboptimal Purification The purification method may not be effectively separating the conjugate from the starting materials. Optimize your purification protocol (e.g., HPLC gradient, gel electrophoresis conditions).

Experimental Protocols

General Protocol for Amine-Reactive Conjugation

This protocol is a general guideline for the conjugation of an amino-modified oligonucleotide to a Fab fragment using an NHS ester-activated linker. Note: This is a representative protocol and may require optimization for your specific components.

  • Preparation of Reactants:

    • Dissolve the amino-modified oligonucleotide in a compatible buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[9]

    • Ensure the Fab fragment is in a compatible buffer (e.g., PBS, pH 7.4) at a concentration of at least 0.5-1 mg/mL.[2]

    • Immediately before use, dissolve the NHS ester-activated linker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[5][10]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the Fab fragment solution with the amino-modified oligonucleotide solution.

    • Add a 5-20 fold molar excess of the dissolved NHS ester-activated linker to the Fab-oligonucleotide mixture.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[11]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody-oligonucleotide conjugate using a suitable method such as:

      • Size Exclusion Chromatography (SEC): To separate the larger conjugate from smaller, unreacted components.

      • Ion-Exchange Chromatography (IEX): To separate based on charge differences between the conjugate and unconjugated species.

      • Reversed-Phase HPLC (RP-HPLC): For high-resolution purification.[2]

Analytical Characterization of the Conjugate
  • SDS-PAGE: To visualize the shift in molecular weight of the Fab fragment after conjugation to the oligonucleotide.

  • UV-Vis Spectroscopy: To determine the concentration of the conjugate and the degree of labeling by measuring absorbance at 260 nm (for the oligonucleotide) and 280 nm (for the protein).

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and assess its purity.

Visualizing the Process

experimental_workflow This compound Conjugation Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_quench 3. Quenching cluster_purification 4. Purification cluster_analysis 5. Analysis prep_aso Amino-modified ASO in compatible buffer reaction Mix Reactants (pH 7.2-8.5) Incubate prep_aso->reaction prep_fab Fab Fragment in compatible buffer prep_fab->reaction prep_linker NHS-activated Linker in anhydrous DMSO/DMF prep_linker->reaction quench Add Quenching Buffer (e.g., Tris) reaction->quench purification Purify Conjugate (e.g., HPLC, SEC) quench->purification analysis Characterize Conjugate (SDS-PAGE, LC-MS) purification->analysis

Caption: A general experimental workflow for the conjugation of an amino-modified ASO to a Fab fragment using an NHS-activated linker.

troubleshooting_yield Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free (e.g., PBS, Borate)? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_linker Is NHS-linker fresh and handled properly? check_buffer->check_linker Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_purity Are reactants (>95% pure)? check_linker->check_purity Yes use_fresh_linker Use fresh linker and anhydrous solvent check_linker->use_fresh_linker No purify_reactants Purify reactants check_purity->purify_reactants No optimize_conditions Optimize reaction (concentration, time, temp) check_purity->optimize_conditions Yes adjust_ph->check_buffer buffer_exchange->check_linker use_fresh_linker->check_purity purify_reactants->optimize_conditions

Caption: A decision tree to guide troubleshooting efforts in the event of low conjugation yield.

References

How to prevent aggregation of antibody-oligonucleotide conjugates with the Basivarsen linker.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting and Preventing Aggregation of Antibody-Oligonucleotide Conjugates with the Basivarsen Linker

Welcome to the technical support center for antibody-oligonucleotide conjugate (AOC) development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming aggregation challenges, with a specific focus on AOCs utilizing linkers analogous to Basivarsen.

Frequently Asked Questions (FAQs)

Q1: We are observing significant aggregation after conjugating our oligonucleotide to a Fab fragment using a Basivarsen-type linker. What are the most likely causes?

A1: Aggregation of Antibody-Oligonucleotide Conjugates (AOCs) is a common challenge that can arise from multiple factors, often related to the increased hydrophobicity of the final conjugate. The primary causes include:

  • Linker and Oligonucleotide Hydrophobicity: The this compound, used in Zeleciment Basivarsen, connects an antisense oligonucleotide to an antibody fragment.[1][2] Linkers and modified oligonucleotides can possess hydrophobic characteristics. When conjugated to the antibody surface, these components can create "hydrophobic patches" that promote self-association to minimize exposure to the aqueous buffer, leading to aggregation.[3][4]

  • Sub-optimal Buffer Conditions: The pH and ionic strength of your conjugation and formulation buffers are critical. If the buffer pH is close to the isoelectric point (pI) of the AOC, its net charge will be minimal, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[3][5]

  • High Conjugate Concentration: High concentrations of the AOC can increase the frequency of intermolecular interactions, accelerating the formation of aggregates.[6]

  • Inefficient Conjugation Chemistry: The conjugation process for AOCs, which may involve partial reduction of antibody disulfide bonds to react with a maleimide-functionalized linker-oligonucleotide, can expose previously buried hydrophobic regions of the antibody, making it more prone to aggregation.[7][8] Free, unreacted thiols on the antibody surface can also lead to the formation of intermolecular disulfide bonds, causing aggregation.[9]

  • Physical Stress: Exposure to elevated temperatures, vigorous mixing (shear stress), or multiple freeze-thaw cycles can denature the antibody portion of the conjugate, leading to irreversible aggregation.[4][6]

Q2: How can we proactively modify our conjugation buffer to prevent aggregation from the start?

A2: Optimizing your buffer is one of the most effective strategies to prevent aggregation. A systematic approach involves screening different buffer components. Key parameters to consider include:

  • pH: Maintain a buffer pH that is at least 1-2 units away from the isoelectric point (pI) of your specific AOC. This ensures a net surface charge that promotes electrostatic repulsion between conjugate molecules.

  • Ionic Strength: The salt concentration influences protein solubility. While low salt can lead to aggregation, excessively high salt concentrations can also cause "salting out". A screen of NaCl or other salt concentrations (e.g., 50 mM to 250 mM) is recommended.

  • Excipients/Additives: Incorporating stabilizing excipients can significantly reduce aggregation. Common and effective additives include:

    • Amino Acids: Arginine and glycine (B1666218) are widely used to suppress aggregation by interacting with hydrophobic patches and increasing the stability of the native protein structure.

    • Sugars/Polyols: Non-reducing sugars like sucrose (B13894) and trehalose (B1683222) are excellent stabilizers that are preferentially excluded from the protein surface, favoring a tightly folded, stable conformation.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) can prevent surface-induced aggregation and stabilize the conjugate.[3][10]

Q3: What analytical techniques are best for quantifying the amount of aggregate in our AOC preparation?

A3: It is crucial to use orthogonal analytical methods to accurately detect and quantify aggregates, as different techniques are sensitive to different size ranges and types of aggregates. The two most common and powerful methods are:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for separating and quantifying soluble aggregates. SEC separates molecules based on their hydrodynamic size, while the MALS detector determines the absolute molar mass of the eluting species, allowing for unambiguous identification and quantification of monomers, dimers, and higher-order oligomers.[11][12][13]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution.[14] It is highly sensitive to the presence of even small amounts of large aggregates and is excellent for monitoring the onset of aggregation over time or under stress conditions.[15][16]

Troubleshooting Guide: Aggregation Control

This guide provides a systematic approach to diagnosing and solving aggregation issues during the development of AOCs with Basivarsen-type linkers.

Diagram: Logical Workflow for Troubleshooting AOC Aggregation

Aggregation_Troubleshooting start Aggregation Observed in AOC Sample check_buffer Step 1: Analyze & Optimize Buffer - pH vs. pI - Ionic Strength - Excipients (Arginine, Sucrose) start->check_buffer check_process Step 2: Review Conjugation & Purification Process - Reagent Molar Ratio - Temperature Control - Mixing/Shear Stress check_buffer->check_process If aggregation persists check_analytics Step 3: Characterize Aggregates - SEC-MALS (Quantitative) - DLS (Size Distribution) check_process->check_analytics If aggregation persists result_soluble Result: Soluble, Reversible Aggregates check_analytics->result_soluble Analysis shows oligomers result_insoluble Result: Insoluble Precipitate or Irreversible Aggregates check_analytics->result_insoluble Analysis shows large particles/precipitate formulation_screen Step 4: Perform Formulation Screen - Test various stabilizers - Evaluate long-term stability solution_buffer Solution: - Adjust pH away from pI - Add Arginine/Sucrose - Add Polysorbate 20/80 formulation_screen->solution_buffer result_soluble->formulation_screen solution_process Solution: - Lower molar excess of linker-oligo - Conduct reaction at 4°C - Use gentle, axial mixing result_insoluble->solution_process end_success Aggregation Controlled solution_buffer->end_success solution_linker Advanced Solution: - Redesign linker with hydrophilic spacer (e.g., PEG) - Explore site-specific conjugation solution_process->solution_linker solution_linker->end_success

Caption: A step-by-step workflow for troubleshooting conjugate aggregation.

Data Presentation: Buffer Optimization

A systematic screen of buffer conditions is essential. The following tables summarize typical starting points for an optimization study.

Table 1: Buffer pH and Ionic Strength Screening

Buffer SystempH RangeNaCl Concentration (mM)Rationale & Key Considerations
Phosphate6.5 - 7.550, 150, 250A common physiological buffer. Ensure pH is not near the AOC's pI.
Histidine-HCl5.5 - 6.550, 150, 250Histidine itself can act as a stabilizer. Often used in mAb formulations.
Tris-HCl7.5 - 8.550, 150, 250Useful for reactions requiring slightly alkaline pH. Avoid for initial conjugation if using NHS-ester chemistry.
Citrate4.5 - 5.550, 150, 250Can be effective but may induce aggregation in some proteins at low pH.

Table 2: Excipient Screening for Aggregation Prevention

Excipient ClassExampleConcentration RangeMechanism of Action
Amino AcidsL-Arginine50 - 250 mMSuppresses aggregation by binding to hydrophobic patches and aromatic residues.
Glycine100 - 300 mMActs as a general stabilizer.
Sugars (Polyols)Sucrose5% - 10% (w/v)Preferential exclusion, increases thermodynamic stability of the native state.
Trehalose5% - 10% (w/v)Similar to sucrose, often very effective.
SurfactantsPolysorbate 200.01% - 0.05% (w/v)Prevents surface adsorption and can stabilize protein-protein interactions.[3][10]
Polysorbate 800.01% - 0.05% (w/v)Similar to Polysorbate 20, choice may depend on specific AOC.[3]

Experimental Protocols

Protocol 1: Quantification of Aggregates using SEC-MALS

Objective: To separate and determine the absolute molar mass of monomer, dimer, and higher-order aggregate species in an AOC sample.

Materials:

  • AOC sample, filtered through a 0.1 µm filter.

  • HPLC or UPLC system.

  • Size Exclusion Chromatography (SEC) column suitable for antibodies (e.g., TSKgel G3000SWxl).

  • Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN).

  • Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab).

  • UV detector.

  • Mobile Phase: Optimized formulation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

Methodology:

  • System Equilibration: Equilibrate the entire SEC-MALS system (column, detectors) with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until baselines for all detectors are stable.

  • Sample Preparation: Prepare the AOC sample to a concentration of approximately 1 mg/mL in the mobile phase. Centrifuge at 14,000 x g for 5 minutes to remove any insoluble matter.

  • Injection: Inject 50-100 µg of the prepared sample onto the column.

  • Data Collection: Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the data.

    • Define the elution peaks corresponding to different species (aggregate, monomer, fragment).

    • Calculate the absolute molar mass for each peak using the light scattering and concentration data.

    • Determine the percentage of each species by integrating the peak areas from the dRI or UV chromatogram.

Diagram: SEC-MALS Experimental Workflow

SEC_MALS_Workflow cluster_prep Sample & System Preparation cluster_run Data Acquisition cluster_analysis Data Analysis prep_sample 1. Prepare AOC Sample (1 mg/mL, filter) prep_system 2. Equilibrate HPLC/MALS/dRI System with Mobile Phase prep_sample->prep_system inject 3. Inject Sample onto SEC Column prep_system->inject separate 4. Separation by Size inject->separate detect 5. Detect with UV, MALS, dRI separate->detect analyze 6. Analyze Data in Software (e.g., ASTRA) detect->analyze quantify 7. Calculate Molar Mass & Percent Aggregation analyze->quantify

References

Optimizing the stability of the Basivarsen linker in biological fluids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Basivarsen antibody-oligonucleotide conjugate (AOC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of the Basivarsen linker in biological fluids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the composition of Basivarsen and the role of its linker?

Basivarsen (also known as zeleciment basivarsen or DYNE-101) is an investigational antibody-oligonucleotide conjugate (AOC) designed to treat Myotonic Dystrophy Type 1 (DM1).[1] It is composed of an antigen-binding fragment (Fab) of an antibody that targets the transferrin receptor 1 (TfR1), conjugated to an antisense oligonucleotide (ASO) payload.[2] This targeting mechanism facilitates delivery to muscle and central nervous system tissues.[2] The linker is a crucial component that covalently connects the Fab to the ASO, playing a key role in the stability, biodistribution, and timely release of the oligonucleotide payload.[3][4][5]

Q2: What type of linker is used in Basivarsen and how does it work?

While the exact proprietary details of the this compound are not fully public, patents from Dyne Therapeutics, the developer of Basivarsen, describe the use of a protease-sensitive linker, specifically mentioning a valine-citrulline (Val-Cit) linker.[6] This type of linker is designed to be stable in systemic circulation but is cleaved by specific enzymes, such as cathepsins, which are more active inside the lysosomes of cells.[7] This allows for the targeted release of the ASO payload once Basivarsen has been internalized by the target cells.[3]

Q3: What are the primary factors that can influence the stability of the this compound in biological fluids?

Several factors can impact the stability of AOC linkers like the one used in Basivarsen:

  • Enzymatic Degradation: The primary intended cleavage mechanism for a protease-sensitive linker is enzymatic action within the target cell. However, premature degradation can occur due to the presence of proteases in biological fluids like plasma.

  • Chemical Instability: The chemical nature of the linker itself can be susceptible to hydrolysis or other reactions at physiological pH and temperature.

  • Conjugation Site: The location of the linker on the Fab and the ASO can influence its accessibility to degrading enzymes and its overall stability.

  • Payload Characteristics: The physicochemical properties of the ASO can sometimes influence the behavior of the entire conjugate.

Q4: What are the potential consequences of suboptimal linker stability?

Suboptimal linker stability can lead to several undesirable outcomes:

  • Premature Payload Release: If the linker is cleaved prematurely in the bloodstream, the ASO payload may be released before reaching the target tissue, leading to reduced efficacy.

  • Off-Target Toxicity: Free ASO in circulation could potentially lead to off-target effects and toxicity.

  • Altered Pharmacokinetics: Changes in the structure of the AOC due to linker instability can alter its pharmacokinetic profile, affecting its distribution and clearance.

Troubleshooting Guide

Problem 1: Rapid clearance or low exposure of intact Basivarsen in in-vivo studies.

  • Possible Cause: Premature cleavage of the linker in circulation.

  • Troubleshooting Steps:

    • In Vitro Plasma Stability Assay: Conduct an in vitro plasma stability assay to determine the half-life of the intact AOC. (See Experimental Protocols section for a detailed methodology).

    • Comparative Analysis: Compare the stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) as protease activity can vary.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the intact AOC and any released ASO fragments to confirm linker cleavage.[8][9]

Problem 2: High variability in stability assay results.

  • Possible Cause: Issues with sample handling, preparation, or the assay itself.

  • Troubleshooting Steps:

    • Standardize Sample Collection: Ensure consistent collection and handling of biological fluid samples. Use appropriate anticoagulants and protease inhibitors if necessary.

    • Control for Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both the AOC samples and the biological matrix, as this can affect protein and enzyme integrity.

    • Assay Controls: Include appropriate controls in your stability assay, such as the AOC in buffer alone (to assess inherent chemical stability) and a control AOC with a known stable linker.

    • Matrix Effects: Evaluate potential matrix effects in your analytical method (e.g., LC-MS) that could interfere with the quantification of the AOC or its components.

Problem 3: Evidence of ASO degradation products in stability assays.

  • Possible Cause: Nuclease activity in the biological matrix is degrading the ASO payload after its release.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use high-resolution mass spectrometry to identify the nature of the ASO degradation products. This can help determine if the degradation is due to exonucleases or endonucleases.[10][11]

    • Nuclease Inhibitors: In in vitro assays, consider the addition of broad-spectrum nuclease inhibitors to differentiate between linker instability and ASO degradation.

    • ASO Backbone Modifications: The stability of the ASO itself is critical. Basivarsen's ASO likely contains chemical modifications to enhance its resistance to nucleases.[11] Ensure that the ASO used in control experiments has the appropriate modifications.

Data Presentation

Table 1: General Stability Characteristics of Linker Chemistries Relevant to AOCs

Linker TypeCleavage MechanismGeneral Plasma StabilityKey Considerations
Peptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B)HighEfficacy is dependent on protease expression in the target tissue.[7]
Disulfide Reduction-cleavableModerate to HighStability can be modulated by steric hindrance around the disulfide bond.[12]
Hydrazone pH-sensitive (acid-cleavable)ModerateCan be susceptible to hydrolysis at physiological pH over time.
Non-cleavable (e.g., Thioether) Antibody degradationVery HighPayload is released as a linker-amino acid conjugate.[3][7]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay for Basivarsen

Objective: To determine the in vitro stability of intact Basivarsen in plasma and quantify the rate of linker cleavage.

Materials:

  • Basivarsen AOC

  • Control AOC (if available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plasma (e.g., human, mouse, rat), collected with an appropriate anticoagulant (e.g., EDTA, heparin)

  • Incubator at 37°C

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC-MS system (e.g., high-resolution Q-TOF or Orbitrap)

Methodology:

  • Preparation:

    • Thaw plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of Basivarsen in PBS.

    • Pre-warm plasma and PBS to 37°C.

  • Incubation:

    • Spike Basivarsen into the pre-warmed plasma to a final concentration of 100 µg/mL.

    • As a control, spike Basivarsen into PBS to the same final concentration.

    • Incubate all samples at 37°C.

  • Time Points:

    • Collect aliquots at designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Quenching and Processing:

    • At each time point, immediately transfer an aliquot of the incubation mixture into 3-4 volumes of cold quenching solution to precipitate plasma proteins and stop the reaction.

    • Vortex and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the supernatant to quantify the concentration of intact Basivarsen and any released ASO payload.

    • Develop a robust LC-MS method capable of separating the intact AOC from its fragments.[8]

  • Data Analysis:

    • Plot the concentration of intact Basivarsen as a percentage of the initial concentration versus time.

    • Calculate the half-life (t½) of Basivarsen in plasma by fitting the data to a first-order decay model.

Visualizations

Basivarsen_Mechanism Basivarsen Basivarsen (AOC) TfR1 TfR1 on Muscle Cell Basivarsen->TfR1 Binds Endocytosis Receptor-Mediated Endocytosis TfR1->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Protease-mediated Linker Cleavage Lysosome->Cleavage ASO ASO Payload Released Cleavage->ASO Nucleus Nucleus ASO->Nucleus Translocates DMPK Toxic DMPK RNA ASO->DMPK Targets Effect Reduced Toxic RNA & Splicing Correction DMPK->Effect Leads to

Caption: Mechanism of action for Basivarsen.

Stability_Workflow Start Start Prep Prepare Basivarsen & Plasma Start->Prep Incubate Incubate at 37°C Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench & Precipitate Proteins Sample->Quench Analyze LC-MS Analysis Quench->Analyze Data Calculate Half-life Analyze->Data End End Data->End

Caption: Experimental workflow for plasma stability assay.

Troubleshooting_Tree Issue High in vivo clearance of intact Basivarsen? CheckInVitro Perform in vitro plasma stability assay Issue->CheckInVitro Result Linker Stable? CheckInVitro->Result Yes Investigate other clearance mechanisms (e.g., receptor -mediated clearance) Result->Yes Yes No Linker instability confirmed Result->No No Identify Identify cleavage products using LC-MS No->Identify Optimize Consider linker chemistry or conjugation site optimization Identify->Optimize

Caption: Troubleshooting decision tree for linker instability.

References

Addressing off-target effects associated with the Basivarsen linker and its conjugate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basivarsen and its components.

Frequently Asked Questions (FAQs)

Q1: What is Basivarsen and how does it work?

Basivarsen (also known as DYNE-101) is an investigational therapeutic designed for Myotonic Dystrophy Type 1 (DM1). It consists of an antisense oligonucleotide (ASO) conjugated to an antigen-binding fragment (Fab) of an antibody that targets the transferrin receptor 1 (TfR1). This design facilitates the delivery of the ASO to muscle and central nervous system cells, which have high expression of TfR1. The ASO component of Basivarsen is designed to bind to and promote the degradation of the toxic messenger RNA (mRNA) produced from the mutated DMPK gene, which is the underlying cause of DM1. By reducing the levels of this toxic RNA, Basivarsen aims to restore normal cellular function.[1]

Q2: What are the potential off-target effects associated with Basivarsen?

As a complex biologic, potential off-target effects of Basivarsen can arise from its different components: the antisense oligonucleotide (ASO), the linker, and the anti-TfR1 Fab.

  • ASO-related off-target effects: These can be hybridization-dependent or hybridization-independent.

    • Hybridization-dependent: The ASO could bind to unintended mRNA sequences with partial complementarity, leading to the knockdown of other genes.

    • Hybridization-independent: These effects are related to the chemical properties of the ASO and can include interactions with cellular proteins, leading to unintended biological consequences.

  • Linker-related off-target effects: The stability of the linker connecting the ASO and the Fab is crucial. Premature cleavage of the linker in circulation could lead to the systemic release of the ASO, potentially causing off-target effects in tissues not targeted by the Fab.

  • Anti-TfR1 Fab-related off-target effects: Since TfR1 is expressed on various healthy, rapidly dividing cells to facilitate iron uptake, the anti-TfR1 Fab could potentially bind to these non-target cells, leading to unwanted effects.[2][3]

Q3: What is the reported safety profile of Basivarsen in clinical trials?

Clinical trial data for Basivarsen (DYNE-101) have generally shown a favorable safety profile. The majority of treatment-emergent adverse events (TEAEs) reported have been mild to moderate in severity.[1][4][5][6] Importantly, no related serious treatment-emergent adverse events have been identified in the clinical trials.[1][4][5][6][7][8][9][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with Basivarsen.

Issue 1: Unexpected Phenotype or Cellular Toxicity Observed in Preclinical Models.

Possible Causes and Troubleshooting Steps:

Possible Cause Recommended Troubleshooting Step
ASO Hybridization-Dependent Off-Target Effects 1. In Silico Analysis: Perform a BLAST search of the Basivarsen ASO sequence against the relevant transcriptome to identify potential off-target transcripts with partial complementarity. 2. Gene Expression Analysis: Use RT-qPCR or RNA-sequencing (RNA-seq) to analyze the expression levels of the top predicted off-target genes in your experimental system after Basivarsen treatment. A significant reduction in the expression of a predicted off-target gene suggests a hybridization-dependent effect.
ASO Hybridization-Independent Off-Target Effects 1. Control Oligonucleotide: Include a control oligonucleotide with a scrambled sequence but the same chemical modifications and length as the Basivarsen ASO in your experiments. If the toxicity or phenotype persists with the scrambled control, it is likely a hybridization-independent effect. 2. Dose-Response Analysis: Perform a dose-response study to determine if the observed toxicity is dose-dependent.
Linker Instability 1. Serum Stability Assay: Assess the stability of the Basivarsen conjugate in serum from the relevant species over time. Analyze samples by techniques such as ELISA or LC-MS to quantify the amount of intact conjugate and free ASO.[11] 2. Modify Linker Chemistry: If linker instability is confirmed, consider exploring alternative linker technologies with improved stability profiles.
Anti-TfR1 Fab-Mediated Toxicity 1. TfR1 Expression Profiling: Characterize the expression levels of TfR1 on your target cells and on other cells in your in vitro or in vivo model system. 2. Competitive Binding Assay: Perform a competitive binding experiment with an excess of unconjugated anti-TfR1 Fab to see if it can block the observed toxicity.

Issue 2: Inconsistent or Lower-Than-Expected On-Target Activity.

Possible Causes and Troubleshooting Steps:

Possible Cause Recommended Troubleshooting Step
Suboptimal Delivery to Target Cells 1. Verify TfR1 Expression: Confirm high expression of TfR1 on your target cells using techniques like flow cytometry or western blotting. 2. Optimize Dosing Regimen: In in vivo studies, consider optimizing the dose and frequency of Basivarsen administration.
Degradation of the Conjugate 1. Storage and Handling: Ensure proper storage of the Basivarsen conjugate at recommended temperatures and avoid repeated freeze-thaw cycles. 2. Quality Control: Use analytical methods like size-exclusion chromatography (SEC) or mass spectrometry to confirm the integrity of the conjugate before use.
Assay-Related Issues 1. Positive Controls: Include appropriate positive controls in your assays to ensure the experimental system is working as expected. 2. Assay Validation: Validate your assays for measuring on-target activity (e.g., RT-qPCR for DMPK mRNA knockdown) to ensure they are sensitive and specific.

Experimental Protocols

1. Protocol for Assessing ASO Hybridization-Dependent Off-Target Effects using RNA-Sequencing

This protocol outlines the general steps for identifying potential off-target gene knockdown mediated by the Basivarsen ASO.

  • Cell Culture and Treatment:

    • Culture the relevant human cell line to be used in the experiment.

    • Treat cells with Basivarsen at a predetermined effective concentration.

    • Include the following controls: untreated cells, cells treated with a vehicle control, and cells treated with a scrambled control ASO conjugated to the same anti-TfR1 Fab.

    • Harvest cells at a suitable time point post-treatment (e.g., 24-48 hours).

  • RNA Extraction and Library Preparation:

    • Extract total RNA from the harvested cells using a standard RNA isolation kit.

    • Assess RNA quality and quantity.

    • Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly downregulated in Basivarsen-treated cells compared to control groups.

    • Correlate the list of downregulated genes with the in silico predicted off-target list to identify high-confidence hybridization-dependent off-target effects.

2. Protocol for In Vitro Serum Stability Assay of Basivarsen

This protocol provides a method to evaluate the stability of the Basivarsen linker in serum.[11]

  • Incubation:

    • Incubate Basivarsen at a defined concentration (e.g., 100 µg/mL) in fresh serum from the species of interest (e.g., human, mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

    • Immediately store the collected aliquots at -80°C until analysis.

  • Sample Analysis:

    • Quantify the amount of intact Basivarsen conjugate and free ASO in each aliquot.

    • ELISA-based method:

      • To measure intact conjugate, use a sandwich ELISA with one antibody capturing the Fab and another detecting the ASO.

      • To measure total Fab (conjugated and unconjugated), use a sandwich ELISA that captures and detects the Fab.

      • The amount of free ASO can be inferred from the difference between total Fab and intact conjugate.

    • LC-MS-based method:

      • Develop a liquid chromatography-mass spectrometry method to separate and quantify the intact conjugate and the free ASO.

  • Data Analysis:

    • Plot the concentration of intact Basivarsen over time to determine its half-life in serum.

Visualizations

Basivarsen Mechanism of Action Basivarsen Basivarsen (Anti-TfR1 Fab-ASO Conjugate) TfR1 Transferrin Receptor 1 (TfR1) on Cell Surface Basivarsen->TfR1 Binding Endocytosis Receptor-Mediated Endocytosis TfR1->Endocytosis Endosome Endosome Endocytosis->Endosome Release ASO Release from Fab Endosome->Release Nucleus Nucleus Release->Nucleus Transport to Nucleus Binding ASO binds to DMPK mRNA Release->Binding DMPK_mRNA Toxic DMPK mRNA RNaseH RNase H Degradation Binding->RNaseH Splicing Restoration of Normal Splicing RNaseH->Splicing

Caption: Basivarsen's mechanism of action.

Troubleshooting Workflow for Unexpected Toxicity Start Unexpected Toxicity Observed Check_ASO Investigate ASO-Related Effects Start->Check_ASO Check_Linker Investigate Linker Stability Start->Check_Linker Check_Fab Investigate Fab-Related Effects Start->Check_Fab In_Silico In Silico Off-Target Prediction Check_ASO->In_Silico Scrambled_Control Test Scrambled ASO Control Check_ASO->Scrambled_Control Serum_Stability Serum Stability Assay Check_Linker->Serum_Stability TfR1_Profiling TfR1 Expression Profiling Check_Fab->TfR1_Profiling Gene_Expression RT-qPCR / RNA-seq In_Silico->Gene_Expression Conclusion_Hybridization Hybridization-Dependent Off-Target Effect Gene_Expression->Conclusion_Hybridization Dose_Response Perform Dose-Response Scrambled_Control->Dose_Response Conclusion_NonHybridization Hybridization-Independent Off-Target Effect Dose_Response->Conclusion_NonHybridization Conclusion_Linker Linker Instability Serum_Stability->Conclusion_Linker Competitive_Binding Competitive Binding Assay TfR1_Profiling->Competitive_Binding Conclusion_Fab Fab-Mediated Toxicity Competitive_Binding->Conclusion_Fab

Caption: Troubleshooting unexpected toxicity.

Experimental Workflow for Off-Target Analysis Start Experiment Start Cell_Treatment Cell Treatment with Basivarsen and Controls Start->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Identify_Off_Targets Identify Differentially Expressed Genes Data_Analysis->Identify_Off_Targets Validation RT-qPCR Validation Identify_Off_Targets->Validation Conclusion Confirmation of Off-Target Effects Validation->Conclusion

Caption: RNA-seq off-target analysis workflow.

References

Technical Support Center: Purification of Basivarsen Linker-Based AOCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purification process of Basivarsen linker-based Antibody-Oligonucleotide Conjugates (AOCs).

Frequently Asked Questions (FAQs)

Q1: What is a this compound-based AOC, and what are the key components to consider during purification?

A1: Basivarsen (Zeleciment Basivarsen or DYNE-101) is an Antibody-Oligonucleotide Conjugate designed for myotonic dystrophy type 1.[1][2][3][4] It consists of an antisense oligonucleotide (ASO) payload conjugated to a monoclonal antibody fragment (Fab) that targets the transferrin receptor 1 (TfR1) for delivery to muscle tissue.[2][3] The this compound covalently connects the Fab and the ASO.[5] Key components to consider during purification are the fully assembled AOC, unconjugated Fab, free ASO-linker, and potential aggregates or species with varying oligo-to-antibody ratios (OARs).

Q2: What are the most common impurities encountered during the purification of this compound-based AOCs?

A2: Common impurities include:

  • Process-Related Impurities: Unconjugated Fab, free ASO-linker, and reagents from the conjugation reaction.

  • Product-Related Impurities:

    • Aggregates of the AOC.

    • Species with incorrect OARs.

    • Truncated or extended oligonucleotide sequences (shortmers/longmers).[6]

    • Deamidation or oxidation products of the Fab.

Q3: Which chromatography techniques are most effective for purifying this compound-based AOCs?

A3: A multi-step chromatography approach is typically required. The most common techniques are:

  • Anion-Exchange Chromatography (AEX): Primarily used to separate the AOC from unconjugated Fab and to resolve different OAR species based on the negative charge of the ASO backbone.[6][7][8]

  • Hydrophobic Interaction Chromatography (HIC): Effective for separating AOCs based on the hydrophobicity imparted by the linker and ASO. It can resolve species with different OARs and remove certain process-related impurities.[9][10][11][12][13][14]

  • Size-Exclusion Chromatography (SEC): Used as a final polishing step to remove aggregates and for buffer exchange.[15][16][17][18]

Q4: How is the purity and OAR of the final AOC product typically assessed?

A4: A suite of orthogonal analytical methods is used, including:

  • Size-Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates).[19][20][21][22]

  • Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different OAR species.[23][24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and integrity of the AOC and to accurately measure the OAR.[15]

Troubleshooting Guides

Anion-Exchange Chromatography (AEX) Troubleshooting

Issue 1: Poor Separation Between AOC and Unconjugated Fab

Possible Cause Recommendation
Suboptimal pH The pH of the mobile phase affects the net charge of the Fab. Operate at a pH where the Fab has a net positive or neutral charge, while the ASO's negative charge dominates the AOC's binding to the resin. For oligonucleotides, a higher pH (e.g., pH 12) can improve separation by reducing secondary structures.[25][26]
Inappropriate Salt Gradient A shallow salt gradient provides better resolution. If the unconjugated Fab is eluting with the AOC, decrease the steepness of the salt gradient.
Incorrect Salt Type Different salts can affect selectivity. Consider screening salts like NaCl, KBr, or NaBr.

Issue 2: Broad Peaks and Poor Resolution of OAR Species

Possible Cause Recommendation
Secondary Interactions The presence of secondary structures in the oligonucleotide can lead to peak broadening. Adding an organic modifier (e.g., 5-10% acetonitrile) to the mobile phase can disrupt these interactions and sharpen peaks.[7][26]
High Flow Rate Reduce the flow rate to allow for better equilibration and improve resolution.
Suboptimal Temperature Increasing the temperature (e.g., to 60°C) can enhance mass transfer and reduce secondary structures, leading to sharper peaks.[27] Ensure the AOC is stable at higher temperatures.

Table 1: Typical AEX Mobile Phase Conditions for AOC Purification

Parameter Buffer A (Binding) Buffer B (Elution) Typical Gradient
Buffer 20 mM Tris-HCl, pH 8.0-9.5 or 10 mM NaOH, pH 12[6][26]20 mM Tris-HCl with 1 M NaCl, pH 8.0-9.5 or 10 mM NaOH with 2 M NaCl, pH 12[26]Linear gradient from 0-100% Buffer B over 20-30 column volumes
Organic Modifier Optional: 5-10% Acetonitrile[7][26]Optional: 5-10% Acetonitrile[7][26]
Hydrophobic Interaction Chromatography (HIC) Troubleshooting

Issue 1: AOC Does Not Bind to the HIC Column

Possible Cause Recommendation
Insufficient Salt Concentration HIC relies on high salt concentrations to promote hydrophobic interactions. Increase the initial salt concentration in the binding buffer (e.g., from 1.5 M to 2.0 M ammonium (B1175870) sulfate).[10][13]
Salt Type is Not Optimal Different salts have varying "salting-out" effects. Ammonium sulfate (B86663) is a common choice, but sodium sulfate or sodium chloride can also be used.[10][13]
Low Hydrophobicity of AOC If the this compound and ASO do not provide sufficient hydrophobicity for binding, consider a more hydrophobic HIC resin (e.g., Phenyl or Butyl).

Issue 2: Poor Resolution of Different OAR Species

Possible Cause Recommendation
Steep Elution Gradient A shallower gradient will improve the separation of species with small differences in hydrophobicity. Decrease the gradient slope.[28]
Inappropriate Mobile Phase pH The pH can influence the conformation of the Fab and exposure of hydrophobic patches. Screen a pH range around the isoelectric point of the Fab.
Presence of Organic Modifier in Sample Organic solvents can interfere with binding. Ensure the sample is in a compatible high-salt buffer before loading.

Table 2: Typical HIC Mobile Phase Conditions for AOC Purification

Parameter Buffer A (Binding) Buffer B (Elution) Typical Gradient
Buffer 50 mM Sodium Phosphate, pH 7.0[12]50 mM Sodium Phosphate, pH 7.0[12]Linear gradient from 100% Buffer A to 100% Buffer B over 20-30 column volumes
Salt 1.5 - 2.0 M Ammonium Sulfate or 2 M NaCl[10][11]No salt or low salt concentration
Organic Modifier Not recommendedOptional: 10-20% Isopropanol for highly hydrophobic AOCs[11]
Size-Exclusion Chromatography (SEC) Troubleshooting

Issue 1: Presence of Aggregates in the Final Product

Possible Cause Recommendation
Inefficient Upstream Purification Ensure that the AEX and/or HIC steps are effectively removing aggregates.
Sample Handling Avoid harsh conditions such as vigorous mixing or multiple freeze-thaw cycles that can induce aggregation.
Column Overloading Overloading the SEC column can lead to poor separation of monomers from aggregates. Reduce the sample load.

Issue 2: Peak Tailing or Asymmetry

Possible Cause Recommendation
Secondary Interactions with Column Matrix Non-specific interactions between the AOC and the SEC resin can cause peak tailing. Increase the ionic strength of the mobile phase (e.g., 150-250 mM NaCl) to minimize these interactions.[18]
Suboptimal Mobile Phase Composition The addition of certain excipients, like L-arginine, can sometimes reduce non-specific binding and improve peak shape.
Column Contamination or Degradation If peak shape deteriorates over time, clean or replace the column according to the manufacturer's instructions.

Table 3: Typical SEC Mobile Phase Conditions for AOC Polishing

Parameter Mobile Phase Composition
Buffer 50-100 mM Sodium Phosphate, pH 6.8-7.4
Salt 150-250 mM NaCl or KCl to reduce secondary interactions[18]
Other Additives Optional: L-arginine or other stabilizers

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography (AEX) for OAR Separation
  • Column: Strong anion-exchange column suitable for oligonucleotides.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

  • Equilibration: Equilibrate the column with 5 column volumes (CVs) of Mobile Phase A.

  • Sample Loading: Dilute the crude AOC sample in Mobile Phase A and load it onto the column.

  • Wash: Wash the column with 5 CVs of Mobile Phase A.

  • Elution: Apply a linear gradient from 0% to 60% Mobile Phase B over 30 CVs to elute the different OAR species.

  • Regeneration: Regenerate the column with 5 CVs of 100% Mobile Phase B.

  • Re-equilibration: Re-equilibrate with 5 CVs of Mobile Phase A for the next run.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for AOC Purification
  • Column: HIC column with a Butyl or Phenyl ligand.

  • Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Equilibration: Equilibrate the column with 5 CVs of Mobile Phase A.

  • Sample Preparation: Adjust the salt concentration of the AOC sample to match Mobile Phase A by adding a concentrated stock of ammonium sulfate.

  • Sample Loading: Load the sample onto the column.

  • Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20 CVs.

  • Regeneration: Wash the column with 5 CVs of water followed by 5 CVs of 100% Mobile Phase B.

  • Re-equilibration: Re-equilibrate with 5 CVs of Mobile Phase A.

Protocol 3: Size-Exclusion Chromatography (SEC) for Aggregate Removal
  • Column: SEC column with a pore size suitable for large proteins (e.g., 300 Å).

  • Mobile Phase: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.

  • Equilibration: Equilibrate the column with at least 2 CVs of mobile phase at the desired flow rate.

  • Sample Loading: Inject a sample volume that is no more than 2% of the total column volume.

  • Elution: Perform an isocratic elution with the mobile phase for 1.5 CVs.

  • Analysis: Monitor the eluate at 280 nm. Aggregates will elute first, followed by the monomeric AOC.

Visualizations

AOC_Purification_Workflow cluster_0 Crude AOC Mixture cluster_1 Capture & Initial Separation cluster_2 Intermediate Purification cluster_3 Polishing cluster_4 Final Product Crude_AOC Crude Conjugation Reaction (AOC, Free Fab, Free ASO-Linker, Aggregates) AEX Anion-Exchange Chromatography (AEX) Removes Free Fab Crude_AOC->AEX Load HIC Hydrophobic Interaction Chromatography (HIC) Separates OAR Species AEX->HIC Elute & Pool Fractions SEC Size-Exclusion Chromatography (SEC) Removes Aggregates HIC->SEC Elute & Pool Fractions Purified_AOC Purified Basivarsen AOC SEC->Purified_AOC Final Elution Troubleshooting_Logic cluster_AEX Anion-Exchange (AEX) cluster_HIC Hydrophobic Interaction (HIC) cluster_SEC Size-Exclusion (SEC) Start Purification Issue Identified AEX_Issue Poor Separation of AOC and Free Fab Start->AEX_Issue AEX Step HIC_Issue Poor Resolution of OAR Species Start->HIC_Issue HIC Step SEC_Issue Product Contains Aggregates Start->SEC_Issue SEC Step AEX_Sol1 Optimize pH AEX_Issue->AEX_Sol1 AEX_Sol2 Decrease Gradient Slope AEX_Issue->AEX_Sol2 HIC_Sol1 Decrease Gradient Slope HIC_Issue->HIC_Sol1 HIC_Sol2 Increase Initial Salt Conc. HIC_Issue->HIC_Sol2 SEC_Sol1 Reduce Sample Load SEC_Issue->SEC_Sol1 SEC_Sol2 Increase Mobile Phase Ionic Strength SEC_Issue->SEC_Sol2

References

Identifying and mitigating potential immunogenicity of the Basivarsen linker.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential immunogenicity related to the linker component of Basivarsen, an antibody-oligonucleotide conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the Basivarsen linker and what is its function?

A1: The this compound is a chemical moiety that covalently connects the antisense oligonucleotide (ASO) payload to the Fab antibody fragment targeting the transferrin receptor 1 (TfR1).[1][2] Its primary function is to ensure the stable conjugation of the two components while allowing for the effective delivery of the ASO to target tissues, such as muscle and the central nervous system.[3]

Q2: Are linkers in antibody-oligonucleotide conjugates (AOCs) known to be immunogenic?

A2: While oligonucleotides themselves are generally considered to have lower immunogenic potential than large protein biologics, all components of an AOC, including the linker, can potentially contribute to an immune response.[4][5] The immunogenicity of a linker is influenced by its chemical structure, stability, and how it is processed by the immune system. Novel chemical structures within a linker could be recognized as foreign, potentially leading to the formation of anti-drug antibodies (ADAs).

Q3: What are the potential consequences of an immunogenic response to the this compound?

A3: An immunogenic response to the linker could have several consequences, including:

  • Formation of Anti-Drug Antibodies (ADAs): These antibodies could target the linker, the ASO, the Fab, or the entire conjugate.[6]

  • Altered Pharmacokinetics (PK) and Pharmacodynamics (PD): ADAs can lead to rapid clearance of Basivarsen from circulation, reducing its exposure and therapeutic effect.[6][7]

  • Reduced Efficacy: By interfering with the binding of Basivarsen to its target or by enhancing its clearance, ADAs can diminish the drug's effectiveness.[8]

  • Safety Concerns: In some cases, immunogenicity can lead to adverse events, such as injection site reactions or, more rarely, systemic immune responses.[8]

Q4: How can the immunogenicity of the this compound be assessed?

A4: A comprehensive immunogenicity risk assessment is recommended.[9][10] This involves a combination of in silico, in vitro, and in vivo studies. Key experimental approaches include:

  • In Vitro Immune Cell Assays: Co-culturing Basivarsen or the linker-ASO conjugate with immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and measuring cytokine release or cell proliferation.[11]

  • Anti-Drug Antibody (ADA) Assays: Developing sensitive assays, such as ELISA, to detect the presence of ADAs in plasma or serum from treated subjects.[12][13]

  • In Vivo Studies: Animal studies to evaluate the potential for an immune response following administration of Basivarsen.[14]

Troubleshooting Guides

Issue 1: Unexpectedly high background in an in vitro PBMC assay for immunogenicity.

Possible Cause Troubleshooting Step
Pre-existing antibodies in donor PBMCsScreen donors for pre-existing reactivity to oligonucleotides or similar structures.[12]
Endotoxin contamination of the test articleEnsure all reagents, including the Basivarsen conjugate, are tested for and are free of endotoxin.
Non-specific activation by the ASO componentUse a control ASO with a non-stimulatory sequence but the same backbone chemistry.[15]
Cell culture medium componentsUse pre-screened, low-endotoxin fetal bovine serum and other culture reagents.

Issue 2: Positive ADA signal detected in pre-dose patient samples.

Possible Cause Troubleshooting Step
Pre-existing cross-reactive antibodiesThis can occur due to prior exposure to structurally similar molecules or pathogens.[12] Characterize the nature of these antibodies to understand their specificity and potential clinical impact.
Assay interferenceMatrix components in the patient's serum may be causing non-specific binding in the ADA assay. Perform a confirmatory assay with a spike and recovery experiment to rule out interference.
Assay artifactRe-evaluate the assay cut-point and ensure that the negative control population is representative.[13]

Issue 3: Inconsistent results in cytokine release assays.

| Possible Cause | Troubleshooting Step | | Donor variability | Immune responses can vary significantly between individuals. Increase the number of donors to ensure the results are representative. | | Assay timing | The kinetics of cytokine release can vary. Perform a time-course experiment to identify the optimal time point for measuring specific cytokines. | | Reagent variability | Use the same lot of reagents, particularly cell culture media and supplements, throughout the experiment to minimize variability. |

Quantitative Data Summary

Due to the proprietary nature of Basivarsen's development, specific quantitative data on its linker's immunogenicity is not publicly available. The following tables are illustrative examples of how such data would be presented.

Table 1: Example of In Vitro Cytokine Release from Human PBMCs

Test Article Concentration (µM) TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD
Vehicle Control-10.2 ± 2.515.8 ± 3.1
Basivarsen115.5 ± 4.022.1 ± 5.6
Basivarsen1025.1 ± 6.235.7 ± 8.9
Positive Control (CpG ODN)1550.6 ± 45.3875.2 ± 98.7
Linker-ASO Conjugate1018.3 ± 4.528.4 ± 7.2

Table 2: Example of Anti-Drug Antibody (ADA) Incidence in a Preclinical Study

Treatment Group Dose (mg/kg) Number of Animals ADA Positive Animals (%) Mean Titer
Vehicle Control-100 (0%)< 100
Basivarsen5101 (10%)400
Basivarsen20103 (30%)1600
Positive Control-55 (100%)> 12800

Experimental Protocols

Protocol 1: In Vitro Assessment of Innate Immune Activation using Human PBMCs

  • Objective: To determine if the this compound contributes to the activation of innate immune cells.

  • Materials:

    • Cryopreserved human PBMCs from at least 10 healthy donors.

    • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.

    • Test articles: Basivarsen, Linker-ASO conjugate, ASO alone, Fab alone.

    • Controls: Vehicle, Positive control (e.g., TLR9 agonist like CpG ODN).

    • Cytokine detection kit (e.g., ELISA or Luminex).

  • Method:

    • Thaw and culture PBMCs at a density of 1 x 10^6 cells/mL.

    • Add test articles and controls at various concentrations.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Collect supernatant and measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ).

    • Analyze data by comparing cytokine levels in treated wells to vehicle control wells.

Protocol 2: Anti-Drug Antibody (ADA) Screening Assay (ELISA-based)

  • Objective: To detect the presence of antibodies that bind to the Basivarsen conjugate.

  • Materials:

    • 96-well ELISA plates.

    • Coating buffer, wash buffer, blocking buffer, assay buffer.

    • Basivarsen (for coating).

    • Serum samples from study subjects.

    • Positive control antibody (generated in-house).

    • HRP-conjugated detection antibody.

    • TMB substrate.

  • Method:

    • Coat ELISA plates with Basivarsen overnight at 4°C.

    • Wash plates and block non-specific binding sites.

    • Add diluted serum samples and controls to the wells and incubate.

    • Wash plates to remove unbound antibodies.

    • Add HRP-conjugated detection antibody and incubate.

    • Wash plates and add TMB substrate.

    • Stop the reaction and read the absorbance at 450 nm.

    • Determine the assay cut-point based on the signal from a panel of negative control samples. Samples with a signal above the cut-point are considered presumptively positive.

Visualizations

Immunogenicity_Workflow cluster_0 In Silico & In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Risk Mitigation A In Silico Epitope Prediction B In Vitro PBMC Assay (Cytokine Release) A->B C Dendritic Cell Maturation Assay B->C G Linker Chemistry Modification B->G High Cytokine Release D Preclinical Animal Studies (e.g., Rodent, NHP) C->D Proceed if low in vitro risk E ADA Screening & Confirmation D->E F Neutralizing Antibody Assay E->F F->G High ADA Titer or Neutralizing Activity H Sequence Optimization of ASO G->H I Formulation Changes H->I

Caption: Workflow for identifying and mitigating potential immunogenicity.

TLR_Signaling_Pathway cluster_0 Endosome cluster_1 Cytoplasm Basivarsen Basivarsen (ASO component) TLR9 TLR9 Basivarsen->TLR9 Recognition MyD88 MyD88 TLR9->MyD88 IRAK IRAKs MyD88->IRAK NFkB NF-κB IRAK->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Potential innate immune signaling via TLR9 for the ASO component.

References

Refinement of analytical methods for detecting Basivarsen linker cleavage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basivarsen (Zeleciment Basivarsen or DYNE-101). The focus is on the refinement of analytical methods for detecting the cleavage of the linker that connects the antisense oligonucleotide (ASO) to the Fab fragment.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the Basivarsen linker, and is it designed to be cleavable?

Basivarsen, developed using Dyne's FORCE™ platform, utilizes a cleavable valine-citrulline (Val-Cit) linker.[1] This linker is designed to be stable in circulation but is susceptible to cleavage by enzymes like cathepsin B, which are more active within the lysosomal compartment of target cells. This controlled cleavage releases the antisense oligonucleotide (ASO) payload inside the cell, where it can exert its therapeutic effect.

Q2: What are the primary analytical methods for detecting and quantifying this compound cleavage?

The most common and robust method for quantifying the free ASO payload resulting from linker cleavage is Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with a hybridization-based extraction.[2][3][4] This approach offers high sensitivity and specificity, allowing for the differentiation of the intact conjugate, the free ASO, and potentially the ASO still attached to the linker or fragments thereof. Other methods like Capillary Zone Electrophoresis (CZE) can also be used for the quantitative analysis of antibody-oligonucleotide conjugate (AOC) heterogeneity.[5]

Q3: What are the expected cleavage products of the Basivarsen Val-Cit linker?

Upon enzymatic cleavage of the Val-Cit linker, the primary products are the free, unmodified antisense oligonucleotide (ASO) and the Fab fragment with the remnant of the linker. The specific cleavage by cathepsin B occurs at the peptide bond C-terminal to the citrulline residue.

Q4: Why is it critical to monitor linker cleavage?

Monitoring linker stability and cleavage is crucial for several reasons:

  • Efficacy: The release of the ASO payload at the target site is essential for the therapeutic mechanism of action.

  • Pharmacokinetics (PK): Quantifying the free ASO helps in understanding the drug's distribution, metabolism, and excretion.[3][4]

  • Safety: Premature cleavage in circulation could lead to off-target effects and reduced therapeutic index.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound cleavage.

Issue 1: High Variability in Free ASO Quantification

Question: We are observing significant variability in the quantified levels of free ASO between replicate samples. What could be the cause?

Answer: High variability can stem from several factors during sample preparation and analysis. Here’s a systematic approach to troubleshooting:

  • Sample Preparation:

    • Inconsistent Extraction: The hybridization-based extraction is a critical step. Ensure consistent hybridization and elution conditions. Incomplete hybridization can lead to lower recovery of the free ASO.

    • Enzymatic Degradation: If not handled properly, nucleases in the sample can degrade the ASO. Work on ice and use nuclease-free reagents and consumables.

    • Interference from Intact Conjugate: The presence of a large excess of the intact Basivarsen conjugate can interfere with the quantification of the much less abundant free ASO. Optimize the extraction to selectively capture the free ASO.[3]

  • LC-MS Analysis:

    • Matrix Effects: Biological matrices can cause ion suppression or enhancement in the mass spectrometer. Ensure adequate chromatographic separation of the ASO from matrix components.

    • Non-Specific Binding: Oligonucleotides are prone to adsorbing to plasticware and LC system components. Use low-binding tubes and passivate the LC system by injecting a high-concentration standard before running samples.

Issue 2: Poor Sensitivity or No Detection of Free ASO

Question: We are struggling to detect the free ASO in our samples, even when we expect it to be present. What can we do to improve sensitivity?

Answer:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: Use negative ion mode for electrospray ionization (ESI), as the phosphate (B84403) backbone of the ASO is negatively charged.

    • Multiple Reaction Monitoring (MRM): Select the most abundant and specific precursor-to-product ion transitions for the ASO.

  • Improve Chromatographic Resolution:

    • Column Chemistry: Use a column specifically designed for oligonucleotide analysis, such as a C18 column with ion-pairing chromatography.

    • Mobile Phase: Employ an ion-pairing agent like triethylamine (B128534) (TEA) and a co-solvent like hexafluoroisopropanol (HFIP) to improve retention and peak shape.

  • Sample Enrichment: If the concentration of free ASO is below the limit of detection, consider a sample enrichment step, such as solid-phase extraction (SPE), prior to LC-MS analysis.

Issue 3: Presence of Unexpected Peaks in the Chromatogram

Question: Our chromatograms show several unexpected peaks close to the retention time of the free ASO. How can we identify these and prevent them from interfering with our analysis?

Answer:

  • Peak Identification: Use a high-resolution mass spectrometer (HRMS) to obtain accurate mass measurements of the unexpected peaks. This can help identify if they are:

    • Metabolites of the ASO (e.g., truncated sequences).

    • The ASO with a fragment of the linker still attached.

    • Isomers or other impurities.

  • Chromatographic Optimization: Adjust the gradient and mobile phase composition to improve the resolution between the free ASO and the interfering peaks.

  • Specificity of Extraction: The hybridization probe should be designed to be highly specific to the full-length ASO to minimize co-extraction of truncated metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data related to Basivarsen's activity, which is dependent on successful linker cleavage and ASO delivery.

Table 1: In Vivo Antisense Oligonucleotide (ASO) Muscle Concentration [6]

Dosage GroupMean ASO Muscle Concentration (ng/g) at 3 Months
1.8 mg/kg Q4W10.0
3.4 mg/kg Q4W21.5

Table 2: Splicing Correction in ACHIEVE Trial Participants at 3 Months [6]

Dosage GroupMean Splicing Correction (%)
1.8 mg/kg Q4W13
3.4 mg/kg Q4W19
3.4 mg/kg Recovery Group22

Experimental Protocols

Protocol 1: Quantification of Free ASO from Plasma using Hybridization-LC-MS/MS

This protocol is adapted from established methods for quantifying free ASO from antibody-oligonucleotide conjugates.[2][3][4]

  • Materials:

    • Plasma samples containing Basivarsen.

    • Biotinylated capture probe complementary to the Basivarsen ASO.

    • Streptavidin-coated magnetic beads.

    • Hybridization buffer (e.g., Tris-EDTA buffer with high salt concentration).

    • Elution buffer (e.g., formamide (B127407) or a high pH buffer).

    • Nuclease-free water and consumables.

    • LC-MS system with an ESI source.

    • Oligonucleotide-specific HPLC column.

  • Methodology:

    • Sample Pre-treatment: Thaw plasma samples on ice.

    • Hybridization:

      • Add the biotinylated capture probe to the plasma sample.

      • Incubate to allow the probe to hybridize with the free ASO.

    • Capture:

      • Add streptavidin-coated magnetic beads to the sample.

      • Incubate to allow the biotinylated probe-ASO complex to bind to the beads.

    • Washing:

      • Use a magnetic rack to separate the beads from the plasma.

      • Wash the beads several times with a high-salt wash buffer to remove unbound material, including the intact Basivarsen conjugate.

    • Elution:

      • Add elution buffer to the beads to dissociate the ASO from the capture probe.

      • Separate the beads and collect the eluate containing the purified free ASO.

    • LC-MS/MS Analysis:

      • Inject the eluate into the LC-MS/MS system.

      • Perform chromatographic separation using an appropriate gradient and ion-pairing mobile phase.

      • Detect and quantify the ASO using negative ion mode ESI-MS/MS with pre-determined MRM transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample probe Add Biotinylated Capture Probe plasma->probe hybridize Hybridization probe->hybridize beads Add Streptavidin Magnetic Beads hybridize->beads capture Capture of Probe-ASO Complex beads->capture wash Wash Beads capture->wash elute Elute Free ASO wash->elute lcms LC-MS/MS Analysis elute->lcms data Data Acquisition and Quantification lcms->data troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_lcms LC-MS Issues start High Variability in Free ASO Results extraction Inconsistent Extraction? start->extraction degradation Nuclease Degradation? start->degradation interference Conjugate Interference? start->interference matrix Matrix Effects? start->matrix binding Non-specific Binding? start->binding sol_extraction Consistent Extraction extraction->sol_extraction Optimize hybridization and elution sol_degradation Sample Integrity degradation->sol_degradation Use nuclease-free reagents, work on ice sol_interference Reduced Interference interference->sol_interference Optimize selective extraction sol_matrix Minimized Matrix Effects matrix->sol_matrix Improve chromatographic separation sol_binding Reduced Analyte Loss binding->sol_binding Use low-bind tubes, passivate LC system

References

How to address inconsistencies in experimental results using Zeleciment basivarsen.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Zeleciment basivarsen in preclinical experiments for Myotonic Dystrophy Type 1 (DM1). Given that Zeleciment basivarsen is an investigational antibody-oligonucleotide conjugate, this guide focuses on anticipating and addressing potential inconsistencies in experimental results based on its mechanism of action and the nature of its components.

Frequently Asked Questions (FAQs)

Q1: What is Zeleciment basivarsen and how does it work?

Zeleciment basivarsen, also known as DYNE-101, is an investigational therapeutic designed to treat the underlying cause of Myotonic Dystrophy Type 1 (DM1).[1][2] It is an antibody-oligonucleotide conjugate (AOC).[2][3] The antibody component binds to the transferrin receptor 1 (TfR1), which is abundant on muscle and central nervous system cells, facilitating the delivery of the therapeutic payload into these tissues.[2][4] The payload is an antisense oligonucleotide (ASO) that targets and promotes the degradation of the toxic dystrophia myotonica protein kinase (DMPK) RNA.[2] In DM1, this RNA contains an expanded CUG repeat that sequesters essential splicing proteins, leading to widespread splicing abnormalities (spliceopathy) and the multi-systemic symptoms of the disease.[2][5] By reducing the levels of toxic DMPK RNA, Zeleciment basivarsen aims to restore normal splicing and cellular function.[2]

Q2: What are the appropriate in vitro and in vivo models for testing Zeleciment basivarsen?

  • In Vitro Models: Immortalized human myoblasts from DM1 patients are a valuable tool as they express the expanded CTG repeat in its natural genomic context and exhibit key molecular hallmarks of the disease, such as nuclear RNA aggregates and splicing defects.[3][4] Patient-derived induced pluripotent stem cells (iPSCs) differentiated into myotubes or cardiomyocytes can also serve as robust models to study disease pathology and therapeutic intervention.[6][7]

  • In Vivo Models: Transgenic mouse models that express the human DMPK gene with an expanded CTG repeat, such as the DMSXL mouse model, are widely used.[8][9] These models replicate several key features of DM1, including myotonia and splicing misregulation, making them suitable for evaluating the efficacy of therapies like Zeleciment basivarsen.[8]

Q3: What are the key outcome measures to assess the efficacy of Zeleciment basivarsen?

The primary molecular outcome is the reduction of toxic DMPK RNA. Downstream of this, the most critical biomarker is the correction of splicing defects.[10][11] A panel of specific mis-splicing events in genes like CLCN1 and INSR can be quantified to assess therapeutic response.[12] Functional outcomes in animal models include improvements in muscle strength and reduction of myotonia.[13]

Q4: What are potential off-target effects of Zeleciment basivarsen and how can they be assessed?

Off-target effects of antisense oligonucleotides can arise from binding to unintended RNAs with similar sequences.[14] It is crucial to perform a comprehensive analysis of potential off-target effects. This can be initiated with in silico analysis to identify potential off-target transcripts.[14] Subsequently, transcriptome-wide analyses, such as RNA sequencing, in treated versus control cells or tissues can identify unintended changes in gene expression.[15] It is also important to test a control oligonucleotide with a mismatched or scrambled sequence to distinguish sequence-specific effects from non-specific effects of the ASO chemistry or the antibody conjugate.[16][17]

Troubleshooting Guide

Issue 1: Inconsistent or No Reduction in Toxic DMPK RNA Levels
Potential Cause Recommended Action
Suboptimal Delivery of Zeleciment basivarsen Verify the expression of the transferrin receptor 1 (TfR1) on your specific cell model, as TfR1 is required for cellular uptake. Ensure proper storage and handling of Zeleciment basivarsen to maintain its integrity. For in vitro experiments, consider optimizing the concentration and incubation time.
Inefficient ASO Activity Confirm the integrity of the extracted RNA before performing RT-qPCR. Use validated primer-probe sets for the human DMPK transcript. Include positive controls (e.g., a well-characterized ASO known to reduce DMPK RNA) and negative controls (e.g., a non-targeting ASO conjugate) in your experiment.
RNA Extraction and Analysis Issues Use an RNA extraction method optimized for tissues or cells of interest to ensure high-quality RNA.[18] Assess RNA integrity using methods like capillary electrophoresis. Ensure that RT-qPCR assays are properly validated for efficiency and specificity.
Issue 2: Variable or No Improvement in Splicing Defects
Potential Cause Recommended Action
Insufficient Reduction of Toxic DMPK RNA Address the potential causes listed in "Issue 1". The correction of splicing is downstream of toxic RNA reduction, so ensuring target engagement is the first step.
Choice of Splicing Events for Analysis Analyze a panel of validated DM1 splicing biomarkers that are known to be responsive to MBNL1 activity.[10][11] The extent of correction can vary between different splicing events.
Assay Sensitivity and Variability Use a sensitive and quantitative method for splicing analysis, such as RT-PCR followed by capillary electrophoresis or targeted RNA sequencing.[12] Ensure consistent RNA quality and quantity across samples. Include a sufficient number of biological replicates to account for experimental variability.
Delayed or Slow Reversal of Splicing Changes The reversal of established splicing patterns may take time. Consider a time-course experiment to evaluate the kinetics of splicing correction following treatment with Zeleciment basivarsen.
Issue 3: Unexpected Cellular Toxicity or Phenotypes
Potential Cause Recommended Action
Off-Target Effects of the ASO Perform bioinformatics analysis to predict potential off-target binding sites. Test a control conjugate with a mismatched or scrambled ASO sequence to determine if the observed toxicity is sequence-specific.[16][17] If off-target effects are suspected, conduct RNA sequencing to identify unintended gene expression changes.[15]
Antibody-Related Toxicity Ensure the antibody component of Zeleciment basivarsen is specific for the intended species (e.g., human or mouse TfR1). In in vitro models, high concentrations of antibodies can sometimes lead to non-specific effects. Perform a dose-response curve for toxicity.
Non-Specific Effects of ASO Chemistry Certain ASO chemical modifications can have inherent biological effects. Compare the results with a control ASO of the same chemistry to identify effects independent of the target sequence.

Experimental Protocols

Protocol 1: Quantification of DMPK RNA Reduction in DM1 Myoblasts
  • Cell Culture and Treatment:

    • Culture DM1 patient-derived myoblasts in appropriate growth medium.

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of Zeleciment basivarsen (e.g., 1-100 nM) and a non-targeting control conjugate for 24-72 hours.

  • RNA Extraction:

    • Lyse cells directly in the culture plate using a suitable lysis buffer.

    • Extract total RNA using a column-based kit or phenol-chloroform extraction, including a DNase I treatment step to remove genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis or a bioanalyzer.

  • Reverse Transcription and qPCR:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a blend of random hexamers and oligo(dT) primers.

    • Perform qPCR using primers and a probe specific for the human DMPK transcript.

    • Normalize the DMPK expression to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative reduction in DMPK RNA compared to untreated or control-treated cells.

Protocol 2: Analysis of Splicing Correction in DM1 Mouse Model
  • Animal Dosing:

    • Administer Zeleciment basivarsen or a vehicle control to DMSXL transgenic mice via an appropriate route (e.g., intravenous injection).

    • Include a cohort treated with a non-targeting control conjugate.

  • Tissue Collection and RNA Extraction:

    • At a predetermined time point post-dosing, euthanize the mice and collect tissues of interest (e.g., tibialis anterior, heart).

    • Snap-freeze tissues in liquid nitrogen and store at -80°C.

    • Homogenize the tissue and extract total RNA as described in Protocol 1.

  • Splicing Analysis by RT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform PCR using primers that flank a known DM1-associated alternative splicing event (e.g., exon 7a of Clcn1).

    • Analyze the PCR products on a high-resolution capillary electrophoresis system to quantify the ratio of the different splice isoforms.

    • Calculate the percent spliced in (PSI) for the alternative exon and compare the values between treatment groups.

Visualizations

Zeleciment_Basivarsen_MOA cluster_blood Bloodstream cluster_cell Muscle Cell ZB Zeleciment Basivarsen (Antibody-ASO Conjugate) TfR1 TfR1 Receptor ZB->TfR1 Binding Endosome Endosome TfR1->Endosome Internalization ASO ASO Release Endosome->ASO Endosomal Escape Nucleus Nucleus ASO->Nucleus Nuclear Entry ToxicRNA Toxic DMPK RNA ASO->ToxicRNA Hybridization Nucleus->ToxicRNA Degradation RNA Degradation ToxicRNA->Degradation RNase H Mediated

Caption: Mechanism of action of Zeleciment basivarsen.

Experimental_Workflow start Start Experiment model Select Model (DM1 cells or mice) start->model treatment Treat with Zeleciment basivarsen & Controls model->treatment collection Collect Samples (Cells or Tissues) treatment->collection extraction RNA Extraction collection->extraction analysis Molecular Analysis extraction->analysis qpcr qPCR for DMPK RNA analysis->qpcr Target knockdown splicing Splicing Analysis analysis->splicing Efficacy rnaseq RNA-Seq (Off-target) analysis->rnaseq Safety data Data Interpretation qpcr->data splicing->data rnaseq->data end Conclusion data->end

Caption: General experimental workflow for preclinical evaluation.

Troubleshooting_Tree start Inconsistent Results q1 Is DMPK RNA reduced? start->q1 a1_no Check Delivery (TfR1) Verify RNA Integrity Optimize Assay q1->a1_no No q2 Is splicing corrected? q1->q2 Yes end Problem Resolved a1_no->end a2_no Use Splicing Panel Check Assay Sensitivity Consider Time-course q2->a2_no No q3 Is there toxicity? q2->q3 Yes a2_no->end a3_yes Test Mismatched Control Perform RNA-Seq Assess Antibody Specificity q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting experimental inconsistencies.

References

Validation & Comparative

Efficacy comparison between Zeleciment basivarsen and other DM1 therapeutic approaches.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WALTHAM, Mass. – [Current Date] – In the landscape of therapeutic development for Myotonic Dystrophy Type 1 (DM1), Zeleciment basivarsen (formerly DYNE-101) is emerging as a promising candidate. This guide provides a detailed comparison of Zeleciment basivarsen's efficacy against other therapeutic approaches, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current DM1 therapeutic pipeline.

Myotonic Dystrophy Type 1 is a progressive, multi-systemic genetic disorder with no currently approved disease-modifying treatments.[1] The disease is caused by a CTG trinucleotide repeat expansion in the DMPK gene, leading to a toxic gain-of-function of the resulting mRNA. This toxic RNA sequesters essential splicing proteins, leading to widespread splicing abnormalities that cause the diverse clinical manifestations of DM1, including myotonia, muscle weakness and wasting, cataracts, and cardiac conduction defects.

Zeleciment basivarsen is an investigational antisense oligonucleotide (ASO) conjugated to an antibody fragment (Fab) that targets the transferrin receptor 1 (TfR1). This design facilitates the delivery of the ASO to muscle cells, where it mediates the degradation of the toxic DMPK mRNA.[2]

Efficacy Comparison of DM1 Therapeutic Approaches

The following tables summarize the available quantitative data from clinical trials of Zeleciment basivarsen and other therapeutic candidates for DM1.

Table 1: Oligonucleotide-Based Therapies

Therapeutic AgentTrial Name (Phase)Key Efficacy EndpointsQuantitative Results
Zeleciment basivarsen ACHIEVE (Phase 1/2)Video Hand Opening Time (vHOT): 3.3-second improvement vs. placebo at 6 months[3]
Quantitative Muscle Testing (QMT): 10% improvement in strength at 6 months, increasing to 20% at 12 months[3]
10-Meter Walk/Run Test (10MWRT): Sustained improvements at 12 months[3]
5 Times Sit-to-Stand Test (5xSTS): Sustained improvements at 12 months[3]
Splicing Correction (CASI): Mean improvement of 19% (3.4 mg/kg Q4W) and 27% (5.4 mg/kg Q8W) at 3 months
Del-desiran (AOC 1001) MARINA-OLE (Phase 1/2 Open-Label Extension)vHOT, QMT, DM1-Activ: Showed reversal of disease progression compared to natural history data over one year. Consistent and durable improvements observed.[4][5][6]
ARO-DM1 (Preclinical/Phase 1)DMPK mRNA reduction: Preclinical studies confirmed silencing of DMPK mRNA in muscle cells.
PGN-EDODM1 FREEDOM-DM1 (Phase 1)Splicing Correction: Initial results show reduction in altered splicing caused by mutated DMPK RNA.

Table 2: Small Molecule Therapies

Therapeutic AgentTrial Name (Phase)Key Efficacy EndpointsQuantitative Results
Tideglusib (AMO-02) REACH-CDM (Phase 2/3)CDM1-RS (primary): Did not meet primary endpoint.
Cognition (PPVT): Clinically significant improvements (p<0.05).
Creatine Phosphokinase (CPK): Reduction in this biomarker of muscle integrity (p<0.05).
10m walk/run test: Trend towards improvement (p=0.054).
Mexiletine (Phase 2)Hand Grip Myotonia (Relaxation Time): 48-52% mean reduction in grip relaxation time.[7] 1.8 seconds faster grip release compared to placebo at 6 months.[8]
6-Minute Walk Test (6MWT): No significant improvement.[8][9]
Metformin (B114582) (Phase 2)6-Minute Walk Test (6MWT): Treated group gained a distance of 32.9 ± 32.7 m, while the placebo group gained 3.7 ± 32.4 m (P < 0.05) in the per-protocol analysis.[10][11]

Table 3: Gene Therapy

Therapeutic AgentTrial Name (Phase)Key Efficacy EndpointsQuantitative Results
SAR446268 BrAAVe (Phase 1/2)DMPK mRNA reduction (preclinical): Up to 90% reduction in DMPK mRNA in skeletal and cardiac muscle in non-human primates.[12][13]
Myotonia reduction (preclinical): Significant reduction in myotonia in a mouse model of DM1.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of efficacy data.

Video Hand Opening Time (vHOT)

The vHOT test is a simple, low-cost method to objectively measure grip myotonia.[14][15] The standardized procedure involves the following steps:

  • The participant is seated comfortably with their forearm resting on a flat surface.

  • They are instructed to perform a maximal handgrip for 5 seconds.

  • Following the contraction, they are asked to extend their fingers as quickly as possible without shaking their hand.

  • The entire process is video-recorded.

  • Blinded raters later review the video recordings to measure the time it takes for maximal hand opening, typically measured separately for the thumb and the long finger.[14]

Quantitative Muscle Testing (QMT)

QMT provides an objective and reliable measure of muscle strength.[16][17][18] The protocol generally involves:

  • Standardized positioning of the patient to isolate the muscle group being tested.

  • Use of a calibrated handheld or fixed dynamometer to measure the maximum isometric force generated by the muscle group.

  • Muscle groups typically assessed in DM1 trials include shoulder abductors, elbow flexors/extensors, wrist extensors, hip flexors, knee flexors/extensors, and ankle dorsiflexors.[19]

  • A standardized protocol of repeated measurements is used to ensure reliability.

10-Meter Walk/Run Test (10MWRT)

This test assesses a patient's walking and running ability over a short distance. The protocol involves:

  • A clearly marked 10-meter course.

  • The patient is instructed to walk or run the course as quickly as is safe and possible.

  • The time taken to complete the 10 meters is recorded.

5 Times Sit-to-Stand Test (5xSTS)

The 5xSTS test evaluates lower extremity strength and transitional movements.[20][21] The procedure is as follows:

  • The patient begins seated in a standard chair with their arms crossed over their chest.

  • On the command "go," they stand up fully and sit back down five times as quickly as possible.

  • The time taken to complete the five repetitions is measured.

6-Minute Walk Test (6MWT)

The 6MWT is a submaximal exercise test used to assess functional exercise capacity. The protocol involves:

  • The patient is instructed to walk as far as possible in 6 minutes along a flat, straight corridor.

  • Standardized encouragement is given at regular intervals.

  • The total distance walked in 6 minutes is recorded.

Visualizing the Landscape of DM1 Therapeutics

Signaling Pathway of DM1 and Therapeutic Intervention

The following diagram illustrates the core pathogenic mechanism of DM1 and the points of intervention for different therapeutic strategies.

DM1_Pathway cluster_gene DMPK Gene cluster_rna RNA Metabolism cluster_cellular Cellular Dysfunction cluster_therapeutics Therapeutic Interventions DMPK_Gene DMPK Gene with CTG Repeat Expansion Toxic_RNA Toxic DMPK mRNA with Expanded CUG Repeats DMPK_Gene->Toxic_RNA Transcription RNA_Foci Nuclear RNA Foci Toxic_RNA->RNA_Foci Aggregation Mis_splicing Aberrant Splicing of numerous transcripts RNA_Foci->Mis_splicing Leads to Splicing_Proteins Splicing Proteins (e.g., MBNL1) Splicing_Proteins->RNA_Foci Sequestration Cellular_Phenotype Cellular Phenotypes: Myotonia, Weakness, etc. Mis_splicing->Cellular_Phenotype Causes Zeleciment Zeleciment basivarsen (ASO-Fab) Zeleciment->Toxic_RNA Degradation Gene_Therapy Gene Therapy (e.g., SAR446268) Gene_Therapy->Toxic_RNA Reduces Transcription Small_Molecules Small Molecules Small_Molecules->RNA_Foci Disrupts Foci or Modulates Splicing

Caption: Pathogenic cascade in DM1 and points of therapeutic intervention.

Experimental Workflow for a DM1 Clinical Trial

This diagram outlines a typical workflow for a clinical trial evaluating a novel therapeutic for DM1.

DM1_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (vHOT, QMT, 6MWT, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Visits (Regular Assessments) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis Primary_Endpoint->Secondary_Endpoints Data_Analysis Data Analysis & Reporting Secondary_Endpoints->Data_Analysis

Caption: A generalized workflow for a randomized, placebo-controlled DM1 clinical trial.

Logical Relationship of Therapeutic Approaches

This diagram categorizes the different therapeutic strategies currently under investigation for DM1.

DM1_Therapeutic_Approaches cluster_rna_targeted Targeting Toxic RNA cluster_downstream Targeting Downstream Effects DM1_Therapeutics Therapeutic Approaches for DM1 Oligonucleotides Oligonucleotide-Based DM1_Therapeutics->Oligonucleotides e.g., Zeleciment basivarsen Small_Molecules_RNA RNA-binding Small Molecules DM1_Therapeutics->Small_Molecules_RNA e.g., ERX-963 Gene_Therapy_RNAi Gene Therapy (RNAi) DM1_Therapeutics->Gene_Therapy_RNAi e.g., SAR446268 Symptomatic_Treatment Symptomatic Treatments DM1_Therapeutics->Symptomatic_Treatment e.g., Mexiletine Splicing_Modulators Splicing Modulators DM1_Therapeutics->Splicing_Modulators e.g., Tideglusib Zeleciment_Detail Zeleciment basivarsen Oligonucleotides->Zeleciment_Detail ASO-Fab Conjugate Mexiletine_Detail Mexiletine Symptomatic_Treatment->Mexiletine_Detail Sodium Channel Blocker

Caption: Categorization of therapeutic strategies for Myotonic Dystrophy Type 1.

This comparative guide, based on currently available data, highlights the varied approaches being investigated to address the significant unmet medical need in Myotonic Dystrophy Type 1. The quantitative data and detailed methodologies provided aim to support informed evaluation and ongoing research in this field.

References

A Head-to-Head Showdown: Cleavable vs. Non-Cleavable Linkers for Antisense Oligonucleotide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

The strategic delivery of antisense oligonucleotides (ASOs) to their target cells is a critical determinant of their therapeutic success. A key component in many modern ASO delivery systems is the linker molecule that conjugates the ASO to a targeting ligand or delivery vehicle. The choice between a cleavable and a non-cleavable linker represents a crucial decision in the design of ASO therapeutics, with profound implications for efficacy, biodistribution, and safety. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ASO design and development.

At a Glance: Key Distinctions

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of ASO Release Triggered by specific physiological conditions (e.g., pH, enzymes) within the cell, leading to the release of the active ASO monomer.Relies on the degradation of the entire conjugate within the lysosome to release the ASO, often with a residual linker/amino acid component.
Plasma Stability Generally lower, with a potential for premature ASO release in circulation.Generally higher, ensuring the integrity of the conjugate in the bloodstream.[1][2]
Intracellular ASO Form Unmodified, free ASO monomer.ASO with an attached linker remnant and potentially an amino acid from the delivery vehicle.
Potential for Off-Target Effects Higher potential due to the possibility of premature release and wider diffusion of the free ASO.Lower potential due to higher stability and more localized release within the target cell.
"Bystander Effect" Possible, as the released, unmodified ASO could potentially diffuse to neighboring cells.[3]Negligible, as the released ASO-linker adduct is typically less membrane-permeable.[4]
Efficacy in Heterogeneous Tissues Potentially more effective due to the possible bystander effect.Efficacy is primarily restricted to the cells that internalize the conjugate.

Quantitative Performance Data

Direct head-to-head comparisons of cleavable and non-cleavable linkers for ASO delivery in the published literature are limited. However, a key study by Gagnon et al. (2015) provides valuable insights into the in vivo performance of multi-targeting oligonucleotides (MTOs) utilizing either a cleavable (phosphodiester) or a non-cleavable (phosphorothioate) linker.[5]

Table 1: In Vivo Efficacy of MTOs with Cleavable vs. Non-Cleavable Linkers in a Human APOC3 Transgenic Mouse Model [5]

Linker TypeTarget mRNAMean % Knockdown (Day 3)Mean % Knockdown (Day 14)
Cleavable (Phosphodiester) ApoB~75%~80%
ApoC3~85%~90%
Non-Cleavable (Phosphorothioate) ApoB~20%~25%
ApoC3~30%~35%

Data is estimated from the figures presented in Gagnon et al. (2015). Doses were equimolar for the MTOs.

Table 2: In Vivo Biodistribution of ASO Monomers from MTOs with a Cleavable Linker [5]

Time PointLiver Concentration of Monomer (ng/g)Kidney Concentration of Monomer (ng/g)
Day 1~15,000~5,000
Day 3~10,000~2,500
Day 7~5,000~1,000
Day 14~2,500<500

This data highlights the release of the active ASO monomer in tissues from the cleavable MTO construct.

Experimental Protocols

In Vitro ASO Efficacy Assessment (Gymnotic Delivery)

This protocol describes the assessment of ASO activity in cell culture without the use of transfection reagents.[6][7][8]

  • Cell Plating: Plate cells in a 96-well plate at a density that will result in 30-50% confluency at the time of treatment. Allow adherent cells to attach overnight.

  • ASO Preparation: Reconstitute lyophilized ASOs in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM).

  • ASO Treatment: Add the ASO stock solution directly to the cell culture medium to achieve the desired final concentrations (e.g., 0.5, 2.5, and 10 µM).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis: Harvest the cells for downstream analysis of target mRNA or protein knockdown.

In Vivo ASO Efficacy Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of ASO conjugates.[9][10]

  • Animal Acclimatization: Acclimate mice for at least one week prior to the study.

  • ASO Formulation: Prepare the ASO conjugate in a sterile, physiologically compatible buffer such as saline or PBS.

  • Administration: Administer the ASO conjugate to mice via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection). Dosing will be dependent on the specific ASO and target.

  • Monitoring: Monitor the animals for any signs of toxicity and record body weights regularly.

  • Tissue Collection: At predetermined time points (e.g., 3, 7, and 14 days post-injection), euthanize the animals and collect tissues of interest (e.g., liver, kidney, spleen).

  • Endpoint Analysis: Process the tissues for analysis of target mRNA or protein levels.

ASO Stability Assay in Plasma

This protocol is for assessing the stability of ASO conjugates in plasma.[11][12][13]

  • Plasma Preparation: Obtain fresh plasma (e.g., mouse or human) using an appropriate anticoagulant.

  • ASO Incubation: Spike the ASO conjugate into the plasma at a defined concentration (e.g., 1 µM).

  • Time Course: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take aliquots and immediately quench the reaction to prevent further degradation (e.g., by freezing or adding a quenching buffer).

  • Analysis: Analyze the samples to determine the percentage of intact ASO remaining at each time point. This can be done using techniques such as liquid chromatography-mass spectrometry (LC-MS) or hybridization-based assays.

Target Knockdown Analysis by qRT-PCR

This protocol details the quantification of target mRNA levels.[14][15][16]

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, primers specific for the target gene and a housekeeping gene, and the synthesized cDNA.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene.

Protein Knockdown Analysis by Western Blot

This protocol describes the assessment of target protein levels.

  • Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Visualizing the Mechanisms and Workflows

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway C_Uptake Cellular Uptake (Endocytosis) C_Endosome Early Endosome C_Uptake->C_Endosome C_Cleavage Linker Cleavage (e.g., low pH, enzymes) C_Endosome->C_Cleavage C_Release ASO Monomer Release C_Cleavage->C_Release C_Target Target mRNA C_Release->C_Target C_Action RNase H Cleavage or Steric Block C_Target->C_Action NC_Uptake Cellular Uptake (Endocytosis) NC_Endosome Early Endosome NC_Uptake->NC_Endosome NC_Lysosome Lysosome NC_Endosome->NC_Lysosome NC_Degradation Conjugate Degradation NC_Lysosome->NC_Degradation NC_Release ASO-Linker Adduct Release NC_Degradation->NC_Release NC_Target Target mRNA NC_Release->NC_Target NC_Action RNase H Cleavage or Steric Block NC_Target->NC_Action

Caption: Intracellular pathways of ASO delivery.

G cluster_invitro In Vitro Efficacy Workflow cluster_invivo In Vivo Efficacy Workflow IVT_Start Start: ASO Conjugate (Cleavable vs. Non-Cleavable) IVT_Cells Treat Cultured Cells (Gymnotic Delivery) IVT_Start->IVT_Cells IVT_Incubate Incubate (48-72h) IVT_Cells->IVT_Incubate IVT_Harvest Harvest Cells IVT_Incubate->IVT_Harvest IVT_RNA RNA Extraction IVT_Harvest->IVT_RNA IVT_Protein Protein Extraction IVT_Harvest->IVT_Protein IVT_qRT qRT-PCR Analysis (% mRNA Knockdown) IVT_RNA->IVT_qRT IVT_WB Western Blot Analysis (% Protein Knockdown) IVT_Protein->IVT_WB IVT_End End: Compare Efficacy IVT_qRT->IVT_End IVT_WB->IVT_End IVV_Start Start: ASO Conjugate (Cleavable vs. Non-Cleavable) IVV_Admin Administer to Mice (e.g., IV, SC) IVV_Start->IVV_Admin IVV_Time Time Course (e.g., 3, 7, 14 days) IVV_Admin->IVV_Time IVV_Harvest Harvest Tissues IVV_Time->IVV_Harvest IVV_RNA RNA Extraction IVV_Harvest->IVV_RNA IVV_Protein Protein Extraction IVV_Harvest->IVV_Protein IVV_qRT qRT-PCR Analysis (% mRNA Knockdown) IVV_RNA->IVV_qRT IVV_WB Western Blot Analysis (% Protein Knockdown) IVV_Protein->IVV_WB IVV_End End: Compare Efficacy IVV_qRT->IVV_End IVV_WB->IVV_End

Caption: Experimental workflows for efficacy testing.

Conclusion

The choice between cleavable and non-cleavable linkers for ASO delivery is a nuanced decision that depends on the specific therapeutic application. Cleavable linkers offer the advantage of releasing the unmodified, active ASO monomer inside the cell, which may lead to higher potency and a potential bystander effect.[3][5] However, this can come at the cost of lower plasma stability and a higher risk of off-target effects.[17]

Conversely, non-cleavable linkers provide greater stability in circulation, potentially leading to a better safety profile and more targeted delivery to antigen-positive cells.[1][2] The trade-off may be a reduction in potency, as the released ASO-linker adduct may have altered activity or cellular distribution.

Ultimately, the optimal linker strategy must be determined empirically for each ASO therapeutic. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug developers to make informed decisions in the design and preclinical evaluation of novel ASO-based therapies. A thorough understanding of the interplay between the ASO, the linker, the targeting moiety, and the biological system is paramount to developing safe and effective ASO medicines.

References

Validating the Specificity of TfR1-Mediated Uptake of Basivarsen Linker Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the specificity of the Transferrin Receptor 1 (TfR1)-mediated uptake of Basivarsen (zelecinment-basivarsen, formerly DYNE-101) and its linker conjugates. Basivarsen, an antisense oligonucleotide (ASO) conjugated to a TfR1-binding antibody fragment (Fab), is a key component of Dyne Therapeutics' FORCE™ platform, designed for targeted delivery to muscle and the central nervous system.

Executive Summary

The specificity of drug delivery is paramount for maximizing therapeutic efficacy while minimizing off-target effects. For therapeutics like Basivarsen that leverage receptor-mediated endocytosis, confirming the primary uptake pathway is a critical step in preclinical and clinical development. This guide outlines the key experimental approaches to validate the specificity of the TfR1-mediated uptake of Basivarsen, presents available quantitative data, and provides detailed protocols for these validation assays.

Data Presentation: Performance Characteristics of the Basivarsen TfR1-Targeting Moiety

The following table summarizes the binding affinity and selectivity of the FAB02 antibody fragment, the TfR1-targeting component of Basivarsen, and the confirmation of these properties in the final Basivarsen conjugate.

ParameterTargetBasivarsen (DYNE-101) / FAB02Alternative/ControlMethodSource
Binding Affinity (KD) Human TfR1nM affinityNot specifiedSurface Plasmon Resonance (SPR)[1]
Cynomolgus Monkey TfR1nM affinityNot specifiedSurface Plasmon Resonance (SPR)[1]
Binding Selectivity Human TfR2No appreciable bindingNot specifiedSurface Plasmon Resonance (SPR)[1]
Uptake Confirmation TfR1-mediated internalizationConfirmedControl FAB-ASO conjugate showed significantly less uptakeFlow Cytometry and Confocal Microscopy[1]

Experimental Protocols

To rigorously validate the specificity of TfR1-mediated uptake of Basivarsen linker conjugates, a series of well-established experimental protocols should be employed.

Competitive Binding Assay

Objective: To determine if Basivarsen's binding to cells is competitively inhibited by the natural ligand of TfR1, transferrin, or other TfR1-targeting molecules. A significant reduction in Basivarsen binding in the presence of excess competitor indicates specific binding to TfR1.

Methodology:

  • Cell Culture: Culture cells expressing high levels of TfR1 (e.g., myoblasts, certain cancer cell lines) to confluence in appropriate multi-well plates.

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescently labeled Basivarsen.

    • Prepare a series of concentrations of the unlabeled competitor (e.g., human holo-transferrin).

  • Assay Procedure:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Add increasing concentrations of the competitor to the wells, followed by the addition of a fixed concentration of labeled Basivarsen.

    • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium, typically 1-2 hours, to prevent internalization.

    • Wash the cells extensively with cold PBS to remove unbound conjugate and competitor.

    • Lyse the cells and quantify the amount of bound labeled Basivarsen using a suitable detection method (e.g., fluorescence plate reader).

  • Data Analysis: Plot the amount of bound Basivarsen as a function of the competitor concentration. Calculate the IC50 value, which is the concentration of competitor that inhibits 50% of the specific binding of Basivarsen.

TfR1 Gene Knockdown (siRNA) Assay

Objective: To confirm that the uptake of Basivarsen is dependent on the expression of TfR1. A significant reduction in Basivarsen uptake in cells with silenced TfR1 expression compared to control cells would validate the specificity of the uptake mechanism.

Methodology:

  • siRNA Transfection:

    • Culture target cells to an appropriate confluency (typically 50-70%).

    • Transfect the cells with either a validated siRNA targeting the TfR1 mRNA or a non-targeting control siRNA using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours to allow for knockdown of TfR1 expression.

  • Validation of Knockdown:

    • Harvest a subset of the cells to confirm the reduction of TfR1 expression at both the mRNA (by RT-qPCR) and protein (by Western blot or flow cytometry) levels.

  • Cellular Uptake Assay:

    • Incubate the remaining TfR1-knockdown and control cells with a known concentration of fluorescently labeled Basivarsen for a specific time at 37°C to allow for internalization.

    • Wash the cells to remove unbound conjugate.

    • Quantify the cellular uptake of Basivarsen using flow cytometry or fluorescence microscopy.

  • Data Analysis: Compare the mean fluorescence intensity of the TfR1-knockdown cells to the control cells. A statistically significant decrease in fluorescence in the knockdown cells indicates TfR1-dependent uptake.

Endocytosis Inhibition Assay

Objective: To elucidate the specific endocytic pathway involved in Basivarsen internalization.

Methodology:

  • Cell Culture and Inhibitor Treatment:

    • Plate target cells and allow them to adhere.

    • Pre-incubate the cells with pharmacological inhibitors of different endocytosis pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis).

  • Uptake Assay:

    • Following pre-incubation, add fluorescently labeled Basivarsen to the cells in the continued presence of the inhibitors.

    • Incubate for a defined period to allow for uptake.

  • Quantification and Analysis:

    • Wash the cells and quantify the amount of internalized Basivarsen as described above.

    • Compare the uptake in inhibitor-treated cells to untreated control cells. A significant reduction in uptake with a specific inhibitor suggests the involvement of that particular endocytic pathway.

Mandatory Visualizations

TfR1-Mediated Uptake of Basivarsen cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Basivarsen Basivarsen (Fab-Linker-ASO) TfR1 Transferrin Receptor 1 (TfR1) Basivarsen->TfR1 Binding TfR1_bound TfR1-Basivarsen Complex Endosome Endosome TfR1_bound->Endosome Endocytosis ASO_released Released ASO Endosome->ASO_released Linker Cleavage Nucleus Nucleus ASO_released->Nucleus Nuclear Translocation Target_mRNA Target mRNA ASO_released->Target_mRNA Binding mRNA_degradation mRNA Degradation Target_mRNA->mRNA_degradation Leads to

Caption: TfR1-mediated uptake and mechanism of action of Basivarsen.

Experimental Workflow for Validating Uptake Specificity start Start comp_assay Competitive Binding Assay (with Transferrin) start->comp_assay knockdown_assay TfR1 Knockdown (siRNA) Assay start->knockdown_assay endocytosis_assay Endocytosis Inhibition Assay start->endocytosis_assay analyze_comp Analyze Inhibition of Binding comp_assay->analyze_comp analyze_kd Analyze Uptake Reduction knockdown_assay->analyze_kd analyze_inhib Identify Pathway endocytosis_assay->analyze_inhib conclusion Conclusion: Specificity of TfR1-mediated uptake validated analyze_comp->conclusion analyze_kd->conclusion analyze_inhib->conclusion

Caption: Workflow for validating the specificity of TfR1-mediated uptake.

Conclusion

The available preclinical data strongly support that Basivarsen's uptake into target cells is mediated by its specific, high-affinity binding to Transferrin Receptor 1. The lack of binding to the closely related TfR2 further underscores this specificity. To provide a comprehensive validation package, further studies directly assessing the competitive inhibition of Basivarsen uptake by natural ligands and the impact of TfR1 knockdown on the internalization of the full conjugate are recommended. The experimental protocols outlined in this guide provide a robust framework for conducting these essential validation studies.

References

Case studies validating the therapeutic potential of the Basivarsen linker in genetic disorders.

Author: BenchChem Technical Support Team. Date: December 2025

A New Hope for Myotonic Dystrophy Type 1

Basivarsen (also known as zeleciment basivarsen or DYNE-101) is an investigational antisense oligonucleotide (ASO) therapy being developed by Dyne Therapeutics for the treatment of Myotonic Dystrophy Type 1 (DM1).[1][2] DM1 is a progressive genetic disorder characterized by muscle weakness, myotonia (difficulty relaxing muscles), and a range of other systemic complications. The underlying cause of DM1 is a toxic expansion of CUG repeats in the dystrophia myotonica protein kinase (DMPK) gene, leading to the sequestration of essential splicing proteins.[1]

The therapeutic potential of Basivarsen lies in its innovative linker technology, which facilitates targeted delivery of the ASO to affected muscle and central nervous system tissues. This is achieved by conjugating the ASO to a monoclonal antibody fragment (Fab) that binds to the transferrin receptor 1 (TfR1), a protein highly expressed on the surface of muscle cells.[1] This targeted delivery mechanism aims to increase the concentration of the ASO in the target tissues, thereby enhancing its efficacy and potentially reducing systemic side effects.

This guide provides a comparative analysis of Basivarsen based on available clinical trial data, outlines the experimental protocols used to assess its efficacy, and visually represents its mechanism of action and the workflow of its clinical evaluation.

Mechanism of Action of Basivarsen

The core of Basivarsen's therapeutic strategy is to reduce the levels of toxic DMPK RNA. By binding to the expanded CUG repeats in the DMPK pre-mRNA, the ASO component of Basivarsen triggers the degradation of the toxic RNA. This releases the sequestered splicing proteins, allowing them to function normally and correct the downstream splicing defects that cause the symptoms of DM1.

Caption: Mechanism of action of Basivarsen in Myotonic Dystrophy Type 1.

Clinical Evaluation of Basivarsen: The ACHIEVE Trial

Basivarsen is currently being evaluated in the Phase 1/2 ACHIEVE clinical trial (NCT05481879), a global, randomized, placebo-controlled study in adult patients with DM1.[1][3] The trial is designed to assess the safety, tolerability, and efficacy of Basivarsen.

Experimental Workflow

The ACHIEVE trial follows a structured workflow to gather comprehensive data on the effects of Basivarsen.

cluster_endpoints Efficacy Endpoints Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Basivarsen vs. Placebo) Patient_Screening->Randomization Treatment_Phase Treatment Phase (Multiple Ascending Doses) Randomization->Treatment_Phase Data_Collection Data Collection (Safety & Efficacy Endpoints) Treatment_Phase->Data_Collection Data_Analysis Data Analysis (Statistical Evaluation) Data_Collection->Data_Analysis Myotonia Myotonia Assessment (vHOT) Data_Collection->Myotonia Muscle_Strength Muscle Strength (QMT) Data_Collection->Muscle_Strength Functional_Tests Functional Tests (10MWRT, 5xSTS, 9HPT) Data_Collection->Functional_Tests Biomarkers Biomarkers (Splicing Correction) Data_Collection->Biomarkers Results Trial Results (Safety, Tolerability, Efficacy) Data_Analysis->Results

Caption: Experimental workflow of the ACHIEVE clinical trial for Basivarsen.

Performance Data: Basivarsen vs. Alternatives

The following tables summarize the available clinical trial data for Basivarsen and its main competitors in the therapeutic landscape for DM1. It is important to note that these are not head-to-head comparisons and trial designs may vary.

Table 1: Oligonucleotide-Based Therapies for DM1
Therapeutic AgentCompanyMechanism of ActionClinical Trial PhaseKey Efficacy Endpoints & Reported OutcomesSafety & Tolerability
Basivarsen (zele-ciment basivarsen/DYNE-101) Dyne TherapeuticsTfR1-targeted ASOPhase 1/2 (ACHIEVE)Myotonia: Clinically meaningful and sustained improvement.[1] Muscle Strength (QMT): Meaningful and sustained improvement.[4] Functional Tests (10MWRT, 5xSTS, 9HPT): Clinically meaningful improvements.[1] Splicing Correction: Dose-dependent correction of splicing biomarkers.Favorable safety profile, with no related serious treatment-emergent adverse events reported.[1]
AOC 1001 (del-desiran) Avidity BiosciencesTfR1-targeted siRNAPhase 1/2 (MARINA)DMPK Knockdown: Achieved significant knockdown of DMPK mRNA.[5] Splicing Correction: Demonstrated improvement in splicing biomarkers.[5] Functional Improvement: Directional improvement in myotonia, muscle strength, and mobility.[5][6]Favorable safety and tolerability profile, with most adverse events being mild or moderate.[5][7]
ARO-DM1 Arrowhead PharmaceuticalsPeptide-conjugated siRNAPhase 1/2Preclinical Data: Showed significant and durable knockdown of DMPK in non-human primates and correction of spliceopathies in a mouse model.[8][9][10][11]Phase 1/2 trial initiated to evaluate safety and tolerability.[8][10][12]
Table 2: Small Molecule Therapies for DM1
Therapeutic AgentCompany/SponsorMechanism of ActionClinical Trial PhaseKey Efficacy Endpoints & Reported OutcomesSafety & Tolerability
Mexiletine (B70256) VariousSodium channel blockerPhase 2/3Myotonia: Demonstrated a sustained positive effect on objectively measured handgrip myotonia.[13][14][15] Ambulation (6-minute walk distance): No significant benefit observed.[13][14][15]Generally well-tolerated, with no significant effects on cardiac conduction measures in the 6-month follow-up.[13][14][15] Retrospective long-term data also support its safety and efficacy.[16]
Metformin (B114582) Inserm/I-StemMultiple (affects RNA splicing, insulin (B600854) sensitivity, etc.)Phase 2Mobility (6-minute walk test): Statistically significant improvement in the per-protocol analysis.[17][18][19] Muscle Strength & Myotonia: No significant change observed.[18]Higher incidence of mild-to-moderate gastrointestinal side effects compared to placebo.[18]
Tideglusib (AMO-02) AMO PharmaGSK3β inhibitorPhase 2/3Congenital/Childhood-onset DM1: Showed clinical improvement in central nervous system and neuromuscular symptoms.[20][21] The Phase 2/3 REACH-CDM study did not meet its primary endpoint due to a large placebo effect, but improvements were seen in secondary endpoints.[22][23]Generally safe and well-tolerated in the Phase 2 study.[20][21]

Experimental Protocols

Detailed experimental protocols are crucial for the objective evaluation and comparison of therapeutic candidates. Below are summaries of the key experimental methodologies employed in the assessment of Basivarsen and similar therapies.

Muscle Biopsy and Splicing Analysis
  • Objective: To assess the molecular efficacy of the therapeutic agent by measuring the correction of splicing defects in muscle tissue.

  • Procedure:

    • A muscle biopsy is obtained from the tibialis anterior muscle using a minimally invasive needle biopsy technique.[24]

    • The muscle tissue is divided for histological and biomolecular analysis.

    • For biomolecular analysis, RNA is extracted from the muscle tissue.

    • Reverse transcription polymerase chain reaction (RT-PCR) is performed to amplify specific gene transcripts known to be misspliced in DM1.

    • The resulting PCR products are analyzed using methods like targeted next-generation sequencing (NGS) to quantify the ratio of different splice variants.[25]

    • A composite alternative splicing index (CASI) score, encompassing multiple splice events, can be used to provide an overall measure of splicing correction.[25]

Functional Assessments
  • 10-Meter Walk/Run Test (10MWRT):

    • Objective: To assess walking speed and mobility.

    • Procedure: The patient is instructed to walk or run a 10-meter distance at their fastest safe speed. The time taken to cover the distance is recorded and used to calculate the walking speed in meters per second.

  • 5 Times Sit to Stand Test (5xSTS):

    • Objective: To assess functional lower extremity strength and transitional movements.

    • Procedure: The patient is seated in a standard-height chair with their arms folded across their chest. They are instructed to stand up fully and sit down again five times as quickly as possible. The time taken to complete the five repetitions is recorded.

  • 9-Hole Peg Test (9HPT):

    • Objective: To measure upper extremity function and manual dexterity.

    • Procedure: The patient is required to pick up nine pegs one at a time from a container, place them into nine holes on a board, and then remove them one at a time and return them to the container, all as quickly as possible. The time to complete the task is recorded for both the dominant and non-dominant hand.

  • Quantitative Muscle Testing (QMT):

    • Objective: To provide an objective and quantitative measure of muscle strength.

    • Procedure: A handheld dynamometer is used to measure the maximum isometric force produced by specific muscle groups (e.g., handgrip, elbow flexors/extensors, knee flexors/extensors). The measurements are standardized to ensure reliability.

Conclusion

The Basivarsen linker technology represents a promising approach for the targeted delivery of antisense oligonucleotide therapy to muscle and central nervous system tissues in genetic disorders like Myotonic Dystrophy Type 1. Early clinical data from the ACHIEVE trial suggest that Basivarsen is well-tolerated and can lead to clinically meaningful functional improvements.

A direct comparison with alternative therapies is complex due to the varied stages of development and trial designs. However, the available data indicate that oligonucleotide-based therapies, including Basivarsen and AOC 1001, show potential in addressing the underlying molecular pathology of DM1 by targeting the toxic DMPK RNA. Small molecule therapies like mexiletine and metformin have shown benefits in managing specific symptoms of the disease.

Further clinical investigation, including data from the registrational expansion cohort of the ACHIEVE trial, will be crucial to fully elucidate the therapeutic potential of Basivarsen and its place in the evolving landscape of treatments for genetic neuromuscular disorders. The detailed experimental protocols and objective outcome measures employed in these trials are essential for a rigorous scientific evaluation and will ultimately guide clinical decision-making for patients with these debilitating conditions.

References

Safety Operating Guide

Lack of Specific Disposal Guidelines for Basivarsen Linker Necessitates a Cautious Approach

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action: Consult Institutional Environmental Health & Safety (EHS) for Guidance.

Comprehensive searches for specific disposal procedures for a substance identified as "Basivarsen linker" have not yielded any publicly available, substance-specific guidelines. No material safety data sheet (MSDS) or safety data sheet (SDS) detailing its chemical properties, hazards, and disposal instructions could be located. In the absence of such critical information, researchers, scientists, and drug development professionals must handle and dispose of this substance with a high degree of caution, treating it as a potentially hazardous chemical of unknown toxicity and reactivity.

The primary and mandatory course of action is to contact your institution's Environmental Health & Safety (EHS) department or equivalent safety office. Provide them with all available information on the "this compound," including its source, any known chemical components or structure, and the processes in which it was used. Your EHS department is equipped to provide specific guidance on proper waste management in accordance with local, state, and federal regulations.

General Principles for the Disposal of Unidentified Laboratory Waste

In the interim, and while awaiting guidance from EHS, the following general principles for the handling and disposal of unknown or novel chemical waste should be strictly adhered to. These procedures are based on standard laboratory safety protocols and are intended to minimize risk to personnel and the environment.

1. Waste Segregation and Labeling:

  • Do not mix "this compound" waste with any other waste streams, including other hazardous or non-hazardous waste.

  • Collect all waste containing the "this compound" in a dedicated, chemically compatible, and leak-proof container.

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," the date of accumulation, and any known information about its potential hazards (e.g., "Caution: Chemical of Unknown Toxicity").

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the "this compound" and its waste. This includes, at a minimum:

    • Safety goggles or a face shield

    • A laboratory coat

    • Chemically resistant gloves (the specific type of glove material should be chosen based on any known or suspected chemical properties of the linker; consult with your EHS office for recommendations).

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from sources of ignition, heat, and incompatible chemicals.

Experimental Protocols: Deactivation and Neutralization (General Guidance)

Without specific data on the chemical nature of the "this compound," it is not possible to provide a validated experimental protocol for its deactivation or neutralization. Attempting to neutralize or treat the waste without this information can be dangerous and may lead to unintended chemical reactions, producing more hazardous substances. Do not attempt any chemical deactivation without explicit instructions from your EHS department or a qualified chemist.

Logical Workflow for Disposal of Unknown Chemical Waste

The following diagram outlines the general decision-making process for the safe disposal of an uncharacterized chemical substance like the "this compound."

cluster_0 start Start: 'this compound' Waste Generated identify Attempt to Identify Chemical Properties and Hazards (e.g., from supplier, internal documentation) start->identify sds_found Is a Safety Data Sheet (SDS) available? identify->sds_found follow_sds Follow Specific Disposal Procedures outlined in the SDS sds_found->follow_sds Yes contact_ehs Contact Institutional Environmental Health & Safety (EHS) sds_found->contact_ehs No end End: Waste Disposed of Safely follow_sds->end provide_info Provide all available information to EHS contact_ehs->provide_info ehs_guidance Receive Specific Disposal Guidance from EHS provide_info->ehs_guidance implement_guidance Implement EHS-Prescribed Disposal Protocol ehs_guidance->implement_guidance implement_guidance->end

Caption: General workflow for the safe disposal of unknown chemical waste.

This content is intended to provide immediate, essential safety and logistical information. Given the lack of specific data for "this compound," the procedural guidance provided is based on established best practices for handling unknown chemical waste in a laboratory setting. Always prioritize the guidance of your institution's EHS department.

Essential Safety and Logistical Information for Handling Basivarsen Linker

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling the Basivarsen linker. The information herein is intended to supplement, not replace, comprehensive laboratory safety training and institutional safety protocols.

The this compound is an integral component of Zeleciment basivarsen, an antibody-oligonucleotide conjugate (AOC). While the linker itself is generally considered less hazardous than the cytotoxic payloads found in many antibody-drug conjugates (ADCs), it is a complex organic molecule that requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling the this compound in both solid (lyophilized powder) and solution forms.

Task Gowning/Primary PPE Gloves Eye/Face Protection Respiratory Protection
Handling Solid Form (e.g., weighing, aliquoting) Disposable, fluid-resistant lab coat with knit cuffs; disposable sleeve coversDouble-gloving with nitrile gloves (inner and outer)ANSI Z87.1-rated safety glasses with side shields and a full-face shieldNIOSH-approved N95 or higher-rated respirator
Handling Solutions (e.g., reconstitution, conjugation) Disposable, fluid-resistant lab coat with knit cuffsDouble-gloving with nitrile gloves (inner and outer)ANSI Z87.1-rated safety glasses with side shieldsRequired if there is a risk of aerosolization; otherwise, work in a certified chemical fume hood
General Laboratory Operations (low concentration) Standard lab coatSingle pair of nitrile glovesANSI Z87.1-rated safety glassesNot generally required if handled in a well-ventilated area
Waste Disposal Disposable, fluid-resistant lab coat with knit cuffsDouble-gloving with nitrile glovesANSI Z87.1-rated safety glasses with side shieldsNot generally required if waste is properly contained
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

2.1. Preparation and Reconstitution

  • Designated Area: All handling of the solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.

  • Pre-Operational Checks: Before starting, ensure that all necessary PPE is donned correctly, and that a chemical spill kit and emergency contact information are readily accessible.

  • Weighing: Use a containment balance or a balance within a chemical fume hood to weigh the lyophilized powder.

  • Reconstitution: Slowly add the recommended solvent to the vial containing the linker. Avoid vigorous shaking to prevent aerosolization. Gently vortex or pipette to ensure complete dissolution.

2.2. Use in Experimental Protocols

  • Solution Transfers: When transferring solutions of the this compound, use positive displacement pipettes to minimize the creation of aerosols.

  • Conjugation Reactions: All conjugation reactions should be performed in closed vessels within a chemical fume hood.

  • Post-Reaction Quenching: If the reaction requires quenching, add the quenching agent slowly to the reaction vessel.

Disposal Plan

Proper disposal of the this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

All waste materials that have come into contact with the this compound must be segregated as chemical waste. This includes:

  • Solid Waste: Used vials, pipette tips, gloves, disposable lab coats, and any other contaminated solid materials.

  • Liquid Waste: Unused or leftover solutions of the this compound, as well as solvents used for rinsing contaminated glassware.

3.2. Waste Collection and Labeling

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealed chemical waste container. The label should include "Chemical Waste," the name of the substance (this compound), and the appropriate hazard symbols.

  • Liquid Waste: Collect in a compatible, sealed, and labeled chemical waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

3.3. Final Disposal

All this compound waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Guidance: Workflows and Pathways

To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling and disposal of the this compound.

HandlingWorkflow cluster_prep Preparation & Reconstitution cluster_exp Experimental Use prep_area Designated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Linker don_ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute transfer Transfer Solution reconstitute->transfer conjugate Perform Conjugation transfer->conjugate quench Quench Reaction conjugate->quench caption Figure 1: Step-by-step workflow for handling the this compound.

Figure 1: Step-by-step workflow for handling the this compound.

DisposalWorkflow cluster_waste_gen Waste Generation cluster_waste_mgmt Waste Management solid_waste Contaminated Solid Waste (Gloves, Tips, Vials) segregate Segregate as Chemical Waste solid_waste->segregate liquid_waste Contaminated Liquid Waste (Unused Solutions, Rinsates) liquid_waste->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid final_disposal Dispose via Hazardous Waste Program collect_solid->final_disposal collect_liquid->final_disposal caption Figure 2: Workflow for the proper disposal of this compound waste.

Figure 2: Workflow for the proper disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.